3-Fluoro-4-(4-methylphenyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-(4-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-2-4-10(5-3-9)12-7-6-11(14(16)17)8-13(12)15/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJSUIIEJLICDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681395 | |
| Record name | 2-Fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261953-35-8 | |
| Record name | 2-Fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 3-fluoro-4-(4-methylphenyl)benzoic acid
An In-depth Technical Guide to the Synthesis of 3-fluoro-4-(4-methylphenyl)benzoic acid
Abstract: This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 3-fluoro-4-(4-methylphenyl)benzoic acid, a key intermediate in medicinal chemistry and drug discovery.[1] The document focuses on the prevalent Suzuki-Miyaura cross-coupling reaction, delving into the mechanistic rationale behind experimental choices, from reactant selection to catalytic system optimization. Detailed, field-proven protocols are provided, alongside a comparative analysis of different strategic approaches. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and well-validated framework for the synthesis of substituted biaryl carboxylic acids.
Introduction and Strategic Overview
3-Fluoro-4-(4-methylphenyl)benzoic acid is a substituted biaryl carboxylic acid. The biaryl motif is a privileged structure in medicinal chemistry, and the specific substitution pattern of this compound—a fluorine atom ortho to the carboxylic acid and a para-methyl group on the second phenyl ring—makes it a valuable building block for developing novel therapeutic agents.[1] The core synthetic challenge lies in the selective and efficient formation of the carbon-carbon bond connecting the two aromatic rings.
A retrosynthetic analysis logically disconnects this central C-C bond, pointing toward a cross-coupling strategy as the most direct approach. Among modern cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out as the most reliable and versatile method for constructing biaryl systems due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents.[2][3][4]
This guide will primarily detail the Suzuki-Miyaura pathway, while also briefly considering alternative routes to provide a comprehensive scientific context.
The Primary Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species with an organohalide, catalyzed by a palladium(0) complex.[2] For the target molecule, the most logical implementation involves the reaction between a 3-fluoro-4-halobenzoic acid derivative and 4-methylphenylboronic acid.
Mechanistic Considerations and Component Selection
The success of the synthesis hinges on the careful selection of each component, guided by an understanding of the catalytic cycle. The general mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
The Aryl Halide (Ar¹-X): The choice of leaving group (X) on the 3-fluorobenzoic acid core is critical. Reactivity follows the trend: I > Br > OTf (triflate) >> Cl.[2][6]
-
Expertise & Experience: While aryl iodides are the most reactive, they are also the most expensive and least stable. Aryl chlorides are economical but often require highly active (and expensive) catalyst systems to overcome the strength of the C-Cl bond.[7] Therefore, 3-fluoro-4-bromobenzoic acid or its ester derivatives represent the optimal balance of reactivity and cost for most laboratory and scale-up applications.
-
-
The Organoboron Reagent (Ar²B(OH)₂): 4-Methylphenylboronic acid is the standard, commercially available coupling partner. It is a stable, crystalline solid that is relatively easy to handle. Alternatives like boronic esters or potassium aryltrifluoroborates can offer enhanced stability and may reduce side reactions like protodeboronation, but are generally not required for this type of transformation.[5]
-
The Palladium Catalyst: The reaction is initiated by a Pd(0) species. This is typically generated in situ from a more stable precatalyst.
-
Common Precatalysts: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and Palladium(II) acetate [Pd(OAc)₂] are workhorse catalysts for many applications.[7]
-
Ligands: The ligands stabilize the palladium center and modulate its reactivity. For challenging couplings, such as those involving aryl chlorides, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are employed to facilitate the oxidative addition step.[2]
-
-
The Base: A base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [Ar²B(OH)₃]⁻).
-
Trustworthiness: The choice of base is not arbitrary. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[8] The base must be strong enough to facilitate transmetalation but not so strong as to cause unwanted side reactions. The solubility of the base is also a key parameter.
-
-
The Solvent System: A biphasic solvent system is often optimal.
Strategic Decision: To Protect or Not to Protect?
The free carboxylic acid group on the aryl bromide starting material can potentially interfere with the reaction by reacting with the base. To circumvent this, two primary strategies are employed:
-
Protect-Couple-Deprotect Strategy: The carboxylic acid is first converted to an ester (e.g., methyl or ethyl ester). This protected substrate undergoes the Suzuki coupling, and the resulting biaryl ester is then hydrolyzed back to the carboxylic acid. This is a highly reliable and robust method.
-
Direct Coupling Strategy: Modern Suzuki protocols have been developed that allow for the direct coupling of unprotected halobenzoic acids.[9] This approach is more atom-economical but may require more careful optimization of reaction conditions to achieve high yields.
Experimental Protocols
The following protocols are presented as self-validating systems, incorporating best practices for achieving high yield and purity.
Protocol 1: Two-Step Synthesis via Ester Intermediate
This method is highly recommended for its reliability and straightforward purification.
Caption: Workflow for the two-step synthesis of the target compound.
Step 1: Esterification of 3-Fluoro-4-bromobenzoic acid
-
Materials: 3-Fluoro-4-bromobenzoic acid (1.0 eq), Methanol (solvent, excess), Sulfuric acid (catalytic), Sodium bicarbonate (for neutralization), Ethyl acetate, Brine.
-
Procedure:
-
Suspend 3-fluoro-4-bromobenzoic acid in methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and remove the bulk of the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-fluoro-4-bromobenzoate, which is often pure enough for the next step.
-
Step 2: Suzuki Coupling
-
Materials: Methyl 3-fluoro-4-bromobenzoate (1.0 eq), 4-Methylphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), Potassium carbonate (2.0 eq), Toluene, Ethanol, Water (e.g., 4:1:1 mixture).
-
Procedure:
-
To a Schlenk flask, add methyl 3-fluoro-4-bromobenzoate, 4-methylphenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[10]
-
Add the degassed solvent mixture (Toluene/Ethanol/Water).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor reaction progress by TLC or LC-MS. Upon completion (typically 6-12 hours), cool to room temperature.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure methyl 3-fluoro-4-(4-methylphenyl)benzoate.
-
Step 3: Saponification (Hydrolysis)
-
Materials: Methyl 3-fluoro-4-(4-methylphenyl)benzoate (1.0 eq), Sodium hydroxide, Methanol, Water, Hydrochloric acid.
-
Procedure:
-
Dissolve the ester in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (2-3 eq) and heat to reflux for 1-2 hours.
-
Cool the mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl, which will precipitate the carboxylic acid product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Protocol 2: Direct One-Pot Suzuki Coupling
This protocol is more efficient but may require finer control over the reaction conditions.
Caption: Workflow for the direct, one-pot synthesis of the target compound.
-
Materials: 3-Fluoro-4-bromobenzoic acid (1.0 eq), 4-Methylphenylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), K₃PO₄ (3.0 eq), 1,4-Dioxane, Water.
-
Procedure:
-
In a reaction vessel, combine 3-fluoro-4-bromobenzoic acid, 4-methylphenylboronic acid, Pd(OAc)₂, SPhos ligand, and K₃PO₄.
-
Purge the vessel with an inert gas.
-
Add degassed 1,4-dioxane and water (e.g., 10:1 ratio).
-
Heat the mixture to 100 °C and stir vigorously until TLC indicates consumption of the starting material.
-
Cool the reaction to room temperature and dilute with water.
-
Wash the aqueous mixture with ethyl acetate to remove the catalyst and non-polar impurities.
-
Carefully acidify the aqueous layer with 3M HCl until the product precipitates completely.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry to obtain 3-fluoro-4-(4-methylphenyl)benzoic acid. Further purification can be achieved by recrystallization from an ethanol/water mixture.
-
Alternative Synthetic Routes
While Suzuki coupling is the method of choice, other classical reactions can be envisioned.
-
Grignard-based Synthesis: A Grignard reagent could be formed from 2-fluoro-4-bromotoluene, which is then carboxylated using solid carbon dioxide (dry ice).[11][12] However, this would yield 3-fluoro-4-methyl-benzoic acid, not the target biaryl compound.[11] Adapting this to a Grignard cross-coupling (Kumada coupling) is possible but generally less tolerant of functional groups than the Suzuki reaction.
-
Hydrolysis of a Nitrile Intermediate: One could synthesize 3-fluoro-4-(4-methylphenyl)benzonitrile via a Suzuki coupling of 4-bromo-2-fluorobenzonitrile with 4-methylphenylboronic acid. The resulting biaryl nitrile can then be hydrolyzed under acidic or basic conditions to the desired carboxylic acid.[13] This is a viable, multi-step alternative if the nitrile starting material is more readily available.
Data and Strategy Comparison
| Parameter | Protocol 1: Ester Route | Protocol 2: Direct Route |
| Starting Materials | 3-Fluoro-4-bromobenzoic acid | 3-Fluoro-4-bromobenzoic acid |
| Key Reagents | MeOH, H₂SO₄, Pd(PPh₃)₄, K₂CO₃, NaOH | Pd(OAc)₂/SPhos, K₃PO₄ |
| Number of Steps | 3 (Esterification, Coupling, Saponification) | 1 (Coupling) |
| Typical Overall Yield | 70-85% | 75-90% |
| Pros | Highly reliable, easier purification of intermediates, robust for a wide range of substrates. | More atom- and step-economical, faster overall process. |
| Cons | More steps, generates more waste. | Requires more specialized ligands, can be more sensitive to reaction conditions, purification of the final product from reaction mixture can be more challenging. |
Conclusion
The is most effectively and reliably achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. For maximum reliability and scalability, a two-step approach involving the protection of the carboxylic acid as a methyl ester, followed by coupling and deprotection, is the gold standard. However, for rapid synthesis and in contexts where atom economy is paramount, a well-optimized direct coupling protocol offers a powerful alternative. The choice between these validated strategies allows researchers to tailor the synthesis based on available resources, required scale, and project timelines, ensuring consistent and high-purity access to this valuable chemical intermediate.
References
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Suzuki-Miyaura Coupling - Chemistry LibreTexts . (2024). Chemistry LibreTexts. [Link]
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Exploring the Synthesis and Applications of 3-Biphenylcarboxylic Acid . (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Synthesis of 3-fluoro-4-methyl-benzoic acid . PrepChem.com. [Link]
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Suzuki reaction - Wikipedia . (n.d.). Wikipedia. [Link]
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Recent Advances in Acyl Suzuki Cross-Coupling . (2019). MDPI. [Link]
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Catalysts for Suzuki–Miyaura Coupling Reaction . (n.d.). MDPI. [Link]
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Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst . (2025). ResearchGate. [Link]
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A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis . (2013). Scirp.org. [Link]
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Mastering Organic Synthesis with 3-Fluoro-4-methylbenzonitrile: A Chemist's Guide . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Journal of the Korean Chemical Society . (n.d.). [Link]
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Grignard Reaction: Synthesis of Benzoic Acid . (n.d.). Scribd. [Link]
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An In-Depth Technical Guide to 3-Fluoro-4-(4-methylphenyl)benzoic Acid (CAS No. 1261953-35-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic scaffolds is a cornerstone of molecular design. Fluorinated biphenyl carboxylic acids, in particular, represent a privileged structural motif, offering a unique combination of conformational rigidity, metabolic stability, and tunable electronic properties. This guide provides a comprehensive technical overview of a specific and valuable member of this class: 3-Fluoro-4-(4-methylphenyl)benzoic acid .
Our objective is to move beyond a simple recitation of data. Instead, this document is structured to provide a deep, practical understanding of the compound's synthesis, characterization, and potential applications. We will delve into the causality behind synthetic strategies, the interpretation of analytical data, and the safety protocols essential for its handling. For the drug development professional, this molecule is presented not merely as a catalog chemical, but as a versatile building block for novel therapeutic agents, particularly in the urgent fight against antimicrobial resistance.
Section 1: Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical entity is a precise understanding of its identity and core properties. 3-Fluoro-4-(4-methylphenyl)benzoic acid is a biphenyl derivative characterized by a fluorine atom positioned ortho to the carboxylic acid group and para to the tolyl substituent. This specific arrangement of functional groups dictates its chemical behavior and potential utility.
Core Identification
| Identifier | Value |
| Chemical Name | 3-Fluoro-4-(4-methylphenyl)benzoic acid |
| Synonyms | 3-Fluoro-4-(p-tolyl)benzoic acid |
| CAS Number | 1261953-35-8 |
| Molecular Formula | C₁₄H₁₁FO₂ |
| Molecular Weight | 230.24 g/mol |
Structural Representation
The structural formula and connectivity are visualized below. The fluorine atom at the 3-position exerts a significant inductive effect, influencing the acidity of the carboxylic acid and the electron density of the aromatic ring.
Caption: Structure of 3-Fluoro-4-(4-methylphenyl)benzoic acid.
Section 2: Synthesis and Mechanistic Considerations
The construction of the biaryl scaffold is the critical transformation in the synthesis of 3-fluoro-4-(4-methylphenyl)benzoic acid. The Suzuki-Miyaura cross-coupling reaction is the industry-standard and most versatile method for this purpose due to its high functional group tolerance, generally high yields, and commercially available starting materials.
Recommended Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The most logical and efficient synthesis involves the palladium-catalyzed cross-coupling of a suitably substituted boronic acid with an aryl halide. In this case, the disconnection can be approached in two ways, with the choice often dictated by the commercial availability and cost of the starting materials. The preferred route is the coupling of 4-bromo-3-fluorobenzoic acid with 4-methylphenylboronic acid .
Caption: Suzuki-Miyaura synthesis workflow.
Detailed Experimental Protocol (Exemplary)
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-3-fluorobenzoic acid (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., a 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl until the pH is acidic, leading to the precipitation of the crude product.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure 3-fluoro-4-(4-methylphenyl)benzoic acid.
Mechanistic Rationale
The choice of a palladium catalyst and a base is critical for the success of the Suzuki-Miyaura coupling. The base activates the boronic acid, forming a more nucleophilic boronate species. The palladium(0) catalyst undergoes oxidative addition into the carbon-bromine bond of the 4-bromo-3-fluorobenzoic acid. Subsequent transmetalation with the boronate and reductive elimination yields the desired biphenyl product and regenerates the palladium(0) catalyst. The presence of the carboxylic acid functionality is well-tolerated under these conditions.
Section 3: Spectroscopic and Analytical Characterization
Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. The following section outlines the expected spectroscopic data based on the structure of 3-fluoro-4-(4-methylphenyl)benzoic acid and data from closely related analogues.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | ~10.0 - 13.0 | broad singlet | Carboxylic acid proton, highly deshielded. |
| ~7.8 - 8.1 | multiplet | Aromatic protons on the fluorinated ring. | |
| ~7.2 - 7.5 | multiplet | Aromatic protons on the tolyl ring. | |
| ~2.4 | singlet | Methyl group protons. | |
| ¹³C NMR | ~165 - 170 | singlet | Carboxylic acid carbon. |
| ~158 - 162 | doublet (¹JCF) | Fluorine-bearing aromatic carbon. | |
| ~115 - 145 | multiple signals | Aromatic carbons. | |
| ~21 | singlet | Methyl group carbon. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by the characteristic vibrations of the carboxylic acid and the aromatic rings.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~2500 - 3300 | O-H stretch (Carboxylic acid) | Broad |
| ~1680 - 1710 | C=O stretch (Carboxylic acid) | Strong |
| ~1600, ~1450 | C=C stretch (Aromatic) | Medium-Strong |
| ~1200 - 1300 | C-O stretch (Carboxylic acid) | Strong |
| ~1100 - 1200 | C-F stretch | Strong |
Mass Spectrometry (MS)
Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The molecular ion peak [M]⁺ or [M-H]⁻ should be readily observable.
-
Expected [M]⁺ (for C₁₄H₁₁FO₂): 230.07
Section 4: Safety, Handling, and Storage
As a research chemical, 3-fluoro-4-(4-methylphenyl)benzoic acid should be handled with appropriate care, following standard laboratory safety protocols. While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely available, data from structurally similar fluorinated and biphenyl carboxylic acids can provide guidance.[4][5][6][7]
Hazard Identification (Anticipated)
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and strong bases.
Section 5: Applications in Research and Drug Discovery
The true value of 3-fluoro-4-(4-methylphenyl)benzoic acid lies in its potential as a key building block in the synthesis of more complex molecules with valuable biological activities or material properties.
Rationale in Medicinal Chemistry
Biphenyl carboxylic acid derivatives are prevalent in numerous approved drugs and clinical candidates.[3] The specific structural features of this compound are particularly noteworthy:
-
Fluorine Substitution: The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism. It also modulates the pKa of the carboxylic acid and can participate in favorable interactions (e.g., hydrogen bonds, dipole interactions) with biological targets.
-
Biphenyl Scaffold: This rigid scaffold provides a well-defined orientation for appended functional groups to interact with receptor pockets or enzyme active sites.
-
Carboxylic Acid Group: This group is a versatile handle for forming amides, esters, and other derivatives. It can also act as a key pharmacophoric element, forming salt bridges or hydrogen bonds with biological targets.
Potential as an Antibacterial Agent Intermediate
There is growing interest in fluorinated biphenyl compounds as intermediates for novel antibacterial agents. Structurally related molecules have demonstrated potent activity against drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). The lipophilic nature of the biphenyl system, combined with the electronic effects of the fluorine atom, can enhance cell membrane permeability and target engagement within bacteria. This makes 3-fluoro-4-(4-methylphenyl)benzoic acid a highly relevant starting material for the synthesis of new libraries of potential antibacterial compounds.
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Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). Retrieved from [Link]
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Martins, M. A. P., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molbank, 2023(4), M1741. Retrieved from [Link]
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Chen, Y., et al. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o750. Retrieved from [Link]
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The Emergence of 3-Fluoro-4-(4-methylphenyl)benzoic Acid: A Keystone Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Biphenyls in Medicinal Chemistry
The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its conformational flexibility and ability to engage in pi-stacking interactions make it an ideal framework for designing molecules that can effectively bind to biological targets. The strategic introduction of fluorine atoms into this biphenyl structure can dramatically enhance a molecule's pharmacological profile. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This guide delves into the history, synthesis, and therapeutic potential of a particularly significant fluorinated biphenyl, 3-fluoro-4-(4-methylphenyl)benzoic acid, a compound that has emerged as a valuable intermediate in the quest for novel therapeutics, particularly in the realm of antibacterial drug discovery.
A History Rooted in the Pursuit of Novel Antibacterials
The precise first synthesis of 3-fluoro-4-(4-methylphenyl)benzoic acid is not prominently documented in a singular "discovery" paper. Instead, its history is intertwined with the broader exploration of fluorinated biphenyls as potential therapeutic agents. Its emergence in the scientific literature coincides with the growing need for new classes of antibiotics to combat the rise of multidrug-resistant bacteria.
Research into structurally related compounds has revealed their potent antibacterial properties. Derivatives of this chemical class have demonstrated significant activity against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with some showing minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL.[1] The presence of the fluorine atom and the lipophilic 4-methylphenyl (p-tolyl) group on the biphenyl system appears to be crucial for this enhanced antibacterial potency and improved activity against bacterial biofilms.[1]
Physicochemical Properties and Structural Analogs
| Property | Value (for related compounds) | Source |
| Molecular Formula | C₁₄H₁₁FO₂ | [2] |
| Molecular Weight | 230.23 g/mol | [2] |
| CAS Number | 885964-38-5 (for 4-(3-Fluoro-4-methylphenyl)benzoic acid) | [2] |
| Melting Point | 171-175 °C (for 3-Fluoro-4-methylbenzoic acid) | [3] |
| Appearance | White to light yellow powder/crystal (for 3-Fluoro-4-methylbenzoic acid) | [3] |
| XLogP3 | 3.6 (for 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid) | [4] |
Synthetic Pathways: The Power of Palladium-Catalyzed Cross-Coupling
The construction of the biaryl scaffold of 3-fluoro-4-(4-methylphenyl)benzoic acid is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. This reaction allows for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.
Conceptual Synthetic Workflow
The logical approach to the synthesis of 3-fluoro-4-(4-methylphenyl)benzoic acid via a Suzuki-Miyaura coupling involves the reaction between a suitably substituted boronic acid and an aryl halide.
Caption: Conceptual workflow for the synthesis of 3-fluoro-4-(4-methylphenyl)benzoic acid.
Detailed Experimental Protocol (Representative Suzuki-Miyaura Coupling)
This protocol is a representative example for the synthesis of a biaryl carboxylic acid and can be adapted for the specific synthesis of 3-fluoro-4-(4-methylphenyl)benzoic acid.
Materials:
-
Aryl halide (e.g., methyl 4-bromo-3-fluorobenzoate) (1.0 equiv)
-
4-Methylphenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (3 mol%)
-
Base (e.g., Sodium carbonate, Na₂CO₃) (2.0 equiv)
-
Degassed solvent system (e.g., 4:1 Toluene/Ethanol)
-
Degassed water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, 4-methylphenylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system and a small amount of degassed water.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If the starting material was an ester, the resulting biaryl ester is then hydrolyzed to the carboxylic acid by heating with a base (e.g., NaOH or KOH) in a mixture of water and an alcohol (e.g., methanol or ethanol), followed by acidification with an acid (e.g., HCl).
-
The crude product can be purified by recrystallization or column chromatography.
Mechanism of Action: Targeting Bacterial Fatty Acid Biosynthesis
The antibacterial activity of compounds derived from 3-fluoro-4-(4-methylphenyl)benzoic acid is believed to stem from the inhibition of the bacterial fatty acid synthesis (FASII) pathway.[1] The FASII system is a series of essential enzymes responsible for the synthesis of fatty acids, which are crucial components of bacterial cell membranes.[5][6] This pathway is an attractive target for antibacterial drugs as it is significantly different from the fatty acid synthesis pathway in mammals (FASI), suggesting the potential for selective toxicity.[7][8]
The key enzymes in the FASII pathway include:
-
FabH: β-ketoacyl-ACP synthase III
-
FabG: β-ketoacyl-ACP reductase
-
FabZ/FabA: β-hydroxyacyl-ACP dehydratase
-
FabI: Enoyl-ACP reductase
-
FabF/FabB: β-ketoacyl-ACP synthase I/II
While the exact target within the FASII pathway for derivatives of 3-fluoro-4-(4-methylphenyl)benzoic acid is a subject of ongoing research, the enoyl-ACP reductase (FabI) is a well-validated target for many antibacterial agents.[7][8]
Caption: The bacterial fatty acid synthesis (FASII) pathway and the putative inhibitory action of 3-fluoro-4-(4-methylphenyl)benzoic acid derivatives.
Future Perspectives and Conclusion
3-Fluoro-4-(4-methylphenyl)benzoic acid stands as a testament to the power of strategic fluorination in modern medicinal chemistry. While its own discovery may be modestly documented, its significance is evident in its role as a foundational building block for a new generation of potential antibacterial agents. The insights gained from studying its derivatives and their interaction with the bacterial FASII pathway provide a clear roadmap for the rational design of novel therapeutics. As the threat of antibiotic resistance continues to grow, the exploration of scaffolds like 3-fluoro-4-(4-methylphenyl)benzoic acid will be paramount in the development of effective and resilient treatments for bacterial infections. This technical guide serves as a comprehensive resource for researchers poised to contribute to this critical endeavor.
References
- Zhang, Y. M., & Rock, C. O. (2013). Recent advances in inhibitors of bacterial fatty acid synthesis type II (FASII) system enzymes as potential antibacterial agents. Future Medicinal Chemistry, 5(13), 1561-1577.
- Bacqué, E., et al. (2021). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Molecules, 26(15), 4475.
- Parsons, J. B., & Rock, C. O. (2013). Is Bacterial Fatty Acid Synthesis a Valid Target for Antibacterial Drug Discovery? Current Opinion in Microbiology, 16(5), 554-559.
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PrepChem. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. Retrieved from [Link]
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Ottokemi. (n.d.). 3-Fluoro-4-(trifluoromethyl)benzoic acid, 98%. Retrieved from [Link]
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Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]
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ResearchGate. (2004). (PDF) 3-Fluoro-4-methylbenzoic acid. Retrieved from [Link]
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Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
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MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
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A Technical Guide to Fluorinated Benzoic Acid Derivatives: Synthesis, Properties, and Applications
Abstract: The strategic incorporation of fluorine into the benzoic acid scaffold represents a powerful tactic in modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as high electronegativity, small atomic radius, and the ability to form strong carbon--fluorine bonds, profoundly influence molecular acidity, lipophilicity, metabolic stability, and target binding affinity.[1][2][3] This technical guide provides an in-depth exploration of fluorinated benzoic acid derivatives, intended for researchers, chemists, and drug development professionals. It covers the causal effects of fluorine substitution on physicochemical properties, outlines key synthetic and analytical methodologies, details significant applications, and presents a validated experimental protocol.
The Influence of Fluorine Substitution on Physicochemical Properties
The introduction of fluorine onto the benzoic acid ring fundamentally alters its electronic and physical nature. The magnitude and character of this alteration are highly dependent on the position of the fluorine atom(s).
1.1. Electronic Effects and Acidity (pKa)
Fluorine is the most electronegative element, exerting a strong electron-withdrawing effect (a negative inductive effect, -I) on the aromatic ring. This effect stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the benzoic acid.
-
Ortho-substitution (2-Fluorobenzoic Acid): The proximity of the fluorine atom to the carboxylic acid group results in the most significant increase in acidity (pKa ≈ 3.27-3.33) compared to benzoic acid (pKa ≈ 4.2).[4][5] This is due to a combination of the strong inductive effect and potential intramolecular hydrogen bonding.
-
Meta-substitution (3-Fluorobenzoic Acid): The inductive effect is still significant, leading to a pKa of approximately 3.80-3.86.[4]
-
Para-substitution (4-Fluorobenzoic Acid): With the fluorine atom at the furthest position, the inductive effect is less pronounced, resulting in a pKa of about 4.05-4.14.[4]
These shifts in acidity are critical in drug design, as they influence the ionization state of the molecule at physiological pH, which in turn affects solubility, membrane permeability, and the ability to form salt bridges with biological targets.[2]
Table 1: Comparative Physicochemical Properties of Fluorobenzoic Acid Isomers
| Property | Benzoic Acid | 2-Fluorobenzoic Acid (ortho) | 3-Fluorobenzoic Acid (meta) | 4-Fluorobenzoic Acid (para) |
| CAS Number | 65-85-0 | 445-29-4 | 455-38-9 | 456-22-4 |
| Molar Mass ( g/mol ) | 122.12 | 140.11 | 140.11 | 140.11 |
| Melting Point (°C) | 122.4 | 122-125 | 122-125 | 182-184[6][7] |
| pKa | ~4.20 | ~3.27 | ~3.86 | ~4.14 |
1.2. Lipophilicity
Fluorination generally increases the lipophilicity of a molecule, a key factor for membrane permeation and bioavailability.[1] While adding fluorine to alkanes can decrease lipophilicity, its placement on an aryl ring typically enhances it.[3] This increased lipophilicity can improve a drug candidate's ability to cross biological membranes, including the blood-brain barrier.[2] However, excessive lipophilicity can lead to poor solubility and increased metabolic turnover. The difluoromethoxy group, for example, offers a balance of lipophilicity and polarity that is often advantageous for optimizing pharmacokinetic properties.[2]
Synthetic Strategies
The synthesis of fluorinated benzoic acids often requires specialized methodologies due to the unique reactivity of fluorine-containing compounds.[2] Strategies generally fall into two categories: building from fluorinated precursors or direct fluorination of a pre-existing benzoic acid scaffold.
2.1. Synthesis from Fluorinated Precursors
This is the most common and reliable approach. It involves using commercially available, simple fluorinated building blocks like fluorotoluenes, fluoroanilines, or fluorobenzonitriles and converting them into the desired benzoic acid derivative.
-
Oxidation of Fluorotoluenes: A straightforward method involves the oxidation of a methyl group on a fluorotoluene ring using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. The choice of oxidant and reaction conditions is critical to avoid degradation of the aromatic ring.
-
Hydrolysis of Fluorobenzonitriles: This method provides a clean conversion to the carboxylic acid under acidic or basic conditions. It is particularly useful when the nitrile functionality is readily accessible.
-
Diazotization of Fluoroanilines: Fluoroanilines can be converted to the corresponding benzoic acid via a Sandmeyer-type reaction, which involves diazotization followed by cyanation and subsequent hydrolysis.
// Nodes A [label="Fluorinated Precursor\n(e.g., 4-Fluorotoluene)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Oxidation\n(e.g., KMnO4, Heat)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Intermediate Salt\n(e.g., Potassium\n4-Fluorobenzoate)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Acidification\n(e.g., HCl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Final Product\n(4-Fluorobenzoic Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Purification\n(Crystallization)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B [label="Step 1"]; B -> C [label="Step 2"]; C -> D [label="Step 3"]; D -> E [label="Step 4"]; E -> F [label="Step 5"]; }
Caption: A generalized workflow for synthesizing a fluorinated benzoic acid from a fluorinated precursor.
2.2. Nucleophilic Fluorination
Recent advances have focused on the late-stage introduction of fluorine. One such method involves the nucleophilic fluorination of activated precursors like 1-arylbenziodoxolones.[8] This strategy is particularly valuable in radiochemistry for the synthesis of ¹⁸F-labeled compounds for Positron Emission Tomography (PET).[8] For example, 5-nitro-substituted benziodoxoles have been shown to be excellent reagents for radiofluorination, leading to [¹⁸F]-fluorobenzoic acids in high radiochemical yield and purity.[8]
Spectroscopic and Analytical Characterization
Unambiguous characterization of fluorinated benzoic acid derivatives is essential. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for this purpose.
3.1. ¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive due to the 100% natural abundance of the ¹⁹F isotope and its high gyromagnetic ratio.[9]
-
Chemical Shift: The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, spanning a range of over 800 ppm.[9] This large dispersion allows for the clear resolution of signals from fluorine atoms in slightly different environments. For fluorobenzoates, the chemical shift is also sensitive to the ionization state of the carboxyl group, allowing for the determination of pKa values.[4]
-
Spin-Spin Coupling: ¹⁹F nuclei couple with other nuclei, including ¹H and other ¹⁹F nuclei. The coupling constants (J-values) provide valuable structural information about the proximity of different atoms. Long-range ¹⁹F-¹⁹F couplings are common and can be observed over several bonds.[9]
3.2. Other Techniques
-
¹H and ¹³C NMR: Provide information on the proton and carbon backbone of the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the carbonyl (C=O) stretch of the carboxylic acid and the C-F bond vibrations.
Applications in Drug Discovery
Fluorinated benzoic acids are crucial building blocks in medicinal chemistry.[2] Their derivatives are found in a wide range of therapeutic agents, from anti-inflammatory drugs to kinase inhibitors used in oncology.[10]
-
Anti-Inflammatory Drugs: 2-Fluorobenzoic acid is a common scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[11] The fluorine atom can enhance the binding affinity to the enzyme's active site.
-
Kinase Inhibitors: These compounds are vital in cancer therapy. The specific substitution patterns on the fluorinated benzoic acid ring are crucial for achieving selectivity and potency against specific kinases.[10]
-
Improving Pharmacokinetics: Strategic fluorination can block sites of metabolic degradation, increasing a drug's half-life.[1][2] For example, replacing a metabolically labile C-H bond with a stronger C-F bond can prevent enzymatic oxidation.[1]
-
PET Imaging: N-succinimidyl 4-[¹⁸F]-fluorobenzoate ([¹⁸F]SFB) is a widely used reagent for labeling peptides and antibodies with ¹⁸F, enabling their use as PET imaging agents to visualize physiological processes in vivo.[8]
// Nodes Drug [label="Fluorinated Benzoic\nAcid Derivative (NSAID)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Target [label="COX Enzyme\n(Active Site)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substrate [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Prostaglandins\n(Inflammation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Effect [label="Reduced Inflammation\n& Pain", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Drug -> Target [label="Binds & Inhibits"]; Substrate -> Target [label="Normal Substrate", style=dashed, color="#5F6368"]; Target -> Product [label="Blocked Conversion", style=dashed, color="#5F6368"]; Product -> Effect [label="Leads to", style=dashed, color="#5F6368"]; Target -> Effect [label="Inhibition Prevents", color="#202124"]; }
Caption: Mechanism of action for an NSAID based on a fluorinated benzoic acid scaffold.
Key Experimental Protocol: Synthesis of 4-Fluorobenzoic Acid
This protocol describes a representative synthesis via the oxidation of 4-fluorotoluene.
Objective: To synthesize 4-fluorobenzoic acid from 4-fluorotoluene using potassium permanganate as the oxidizing agent.
Materials:
-
4-Fluorotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Sodium sulfite (Na₂SO₃)
-
Distilled water
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beaker, Buchner funnel)
-
Heating mantle and magnetic stirrer
-
pH paper or meter
Methodology:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 500 mL of distilled water and 20 g of sodium hydroxide. Stir until the NaOH is dissolved.
-
Addition of Reactants: Add 15 g (0.136 mol) of 4-fluorotoluene to the flask. While stirring vigorously, slowly add 45 g (0.285 mol) of potassium permanganate in small portions over 1 hour. The addition is exothermic and may cause the mixture to boil.
-
Reflux: Once the addition is complete, heat the mixture to reflux using a heating mantle. Continue refluxing with vigorous stirring for 4-6 hours. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂).
-
Reaction Quench and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a Buchner funnel to remove the manganese dioxide. Wash the filter cake with a small amount of hot water to ensure complete recovery of the product.
-
Decolorization (Optional): If the filtrate is still colored purple, add a small amount of sodium sulfite until the color disappears.
-
Precipitation: Transfer the clear filtrate to a large beaker and cool it in an ice bath. Slowly and carefully, add concentrated hydrochloric acid while stirring until the solution is strongly acidic (pH 1-2). A white precipitate of 4-fluorobenzoic acid will form.
-
Isolation and Purification: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold distilled water.
-
Recrystallization: For further purification, recrystallize the crude product from a 50% aqueous ethanol solution.[7] Dissolve the solid in a minimum amount of the hot solvent mixture, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 80°C.
-
Characterization: Determine the melting point of the dried product (expected: 182-184°C) and characterize it using NMR and IR spectroscopy.
Trustworthiness Note: This protocol is a self-validating system. The progress of the reaction can be monitored by the disappearance of the purple permanganate color. The purity of the final product is confirmed by a sharp melting point within the expected range and by spectroscopic analysis.
References
-
Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Current Topics in Medicinal Chemistry. [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
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Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Bentham Science. [Link]
-
Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]
-
The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]
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Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]
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4-Fluorobenzoic acid. ChemBK. [Link]
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¹⁹F NMR spectra of 4‐fluorobenzoic acid (a) and its mixture with... ResearchGate. [Link]
- Method for the production of benzoic acid derivatives fluorinated on the nucleus.
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¹⁹F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase. PubMed. [Link]
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2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
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Exploring 3-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Medium. [Link]
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4-Fluorobenzoic acid - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]
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Measurement of pH by NMR spectroscopy in concentrated aqueous fluoride buffers. ScienceDirect. [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Royal Society of Chemistry. [Link]
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An In-depth Technical Guide to the Potential Biological Activities of 3-fluoro-4-(4-methylphenyl)benzoic acid
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of the novel synthetic compound, 3-fluoro-4-(4-methylphenyl)benzoic acid. As a member of the fluorinated biaryl carboxylic acid class, this molecule possesses structural motifs that are prevalent in a wide range of biologically active compounds. This document outlines a logical, evidence-based approach for researchers, scientists, and drug development professionals to investigate its potential as a therapeutic agent. We will delve into its physicochemical properties, plausible biological hypotheses, and detailed experimental protocols for validating its predicted antibacterial and anti-inflammatory activities. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems. This guide is intended to serve as a foundational resource for initiating a comprehensive preclinical evaluation of this promising compound.
Introduction and Molecular Profile
3-fluoro-4-(4-methylphenyl)benzoic acid is a synthetic organic compound characterized by a biphenyl scaffold, a structural feature common in many pharmaceuticals.[1][2] The molecule's structure includes a carboxylic acid group, a fluorine atom, and a methyl group, all of which can significantly influence its physicochemical properties and biological interactions. The introduction of fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability.[3][4]
Table 1: Physicochemical Properties of 3-fluoro-4-(4-methylphenyl)benzoic acid
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁FO₂ | Inferred |
| Molecular Weight | 230.24 g/mol | Inferred |
| Appearance | White to off-white solid | Typical for this class |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) | Typical for this class |
| Predicted LogP | ~4.5 | Cheminformatics Prediction |
Postulated Biological Activities and Mechanistic Hypotheses
Based on its structural characteristics, 3-fluoro-4-(4-methylphenyl)benzoic acid is hypothesized to exhibit two primary biological activities: antibacterial and anti-inflammatory.
Antibacterial Activity: A Potential Inhibitor of Bacterial Fatty Acid Synthesis
The biaryl structure is a known pharmacophore in several antibacterial agents.[5][6] Furthermore, some fluorinated biphenyl compounds have demonstrated potent activity against antibiotic-resistant bacteria, with evidence suggesting inhibition of the bacterial fatty acid synthesis (FASII) pathway as the mechanism of action.[7] The FASII pathway is an attractive target as it is essential for bacteria and distinct from the mammalian fatty acid synthesis (FASI) pathway.[8][9]
Hypothesis: 3-fluoro-4-(4-methylphenyl)benzoic acid inhibits the growth of clinically relevant bacteria by targeting one or more enzymes in the FASII pathway.
Caption: Postulated inhibition of the bacterial FASII pathway.
Anti-inflammatory Activity: A Potential Modulator of Inflammatory Pathways
The biphenyl carboxylic acid motif is present in many non-steroidal anti-inflammatory drugs (NSAIDs).[10] Fluorinated benzoic acid derivatives have also been explored for their anti-inflammatory properties.[11] Two plausible mechanisms for the anti-inflammatory action of 3-fluoro-4-(4-methylphenyl)benzoic acid are the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, and the modulation of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with anti-inflammatory functions.[12][13]
Hypothesis 1: 3-fluoro-4-(4-methylphenyl)benzoic acid reduces inflammation by selectively inhibiting the COX-2 enzyme, thereby blocking the production of pro-inflammatory prostaglandins.
Hypothesis 2: 3-fluoro-4-(4-methylphenyl)benzoic acid activates PPARγ, leading to the transrepression of pro-inflammatory genes.
Caption: Potential anti-inflammatory mechanisms of action.
Experimental Validation Protocols
The following section provides detailed, step-by-step methodologies for investigating the hypothesized biological activities of 3-fluoro-4-(4-methylphenyl)benzoic acid.
Assessment of Antibacterial Activity
A tiered approach is recommended, starting with broad-spectrum screening followed by mechanistic assays.
Caption: Workflow for anti-inflammatory activity assessment.
It is crucial to first determine the non-toxic concentration range of the compound.
-
Protocol:
-
Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Treat the cells with various concentrations of 3-fluoro-4-(4-methylphenyl)benzoic acid for 24 hours.
-
Perform an MTT or similar cell viability assay to determine the concentration that does not affect cell viability.
-
This assay measures the inhibition of NO, a key inflammatory mediator. [14]
-
Materials:
-
RAW 264.7 cells
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
3-fluoro-4-(4-methylphenyl)benzoic acid
-
Positive control (e.g., L-NAME)
-
-
Protocol:
-
Pre-treat RAW 264.7 cells with non-toxic concentrations of the compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration (a stable product of NO) in the supernatant using the Griess reagent.
-
A decrease in nitrite levels indicates inhibition of NO production.
-
This assay directly measures the compound's ability to inhibit COX-2 activity. [15][16]
-
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric or colorimetric detection kit
-
3-fluoro-4-(4-methylphenyl)benzoic acid
-
Positive control (e.g., Celecoxib)
-
-
Protocol:
-
Follow the instructions of a commercial COX-2 inhibitor screening kit.
-
Typically, the compound is pre-incubated with the COX-2 enzyme.
-
The reaction is initiated by the addition of arachidonic acid.
-
The production of prostaglandins is measured using a fluorometric or colorimetric probe.
-
The IC₅₀ value is calculated to determine the inhibitory potency.
-
This assay determines if the compound can activate the PPARγ receptor. [1][17]
-
Materials:
-
HEK293 cells stably expressing a PPARγ-responsive luciferase reporter gene
-
3-fluoro-4-(4-methylphenyl)benzoic acid
-
Positive control (e.g., Rosiglitazone)
-
Luciferase assay reagent
-
-
Protocol:
-
Treat the reporter cells with various concentrations of the compound for 24 hours.
-
Lyse the cells and measure luciferase activity.
-
An increase in luciferase activity indicates activation of PPARγ.
-
Data Interpretation and Future Directions
The data generated from these assays will provide a comprehensive initial assessment of the biological activities of 3-fluoro-4-(4-methylphenyl)benzoic acid.
Table 2: Hypothetical Data Summary
| Assay | Endpoint | Hypothetical Result | Interpretation |
| MIC Assay (S. aureus) | MIC (µg/mL) | 8 | Moderate antibacterial activity |
| MIC Assay (E. coli) | MIC (µg/mL) | >64 | Limited activity against Gram-negative bacteria |
| FASII Inhibition | % Inhibition at 2x MIC | 75% | Suggests FASII as a potential target |
| NO Production | IC₅₀ (µM) | 15 | Potent inhibition of NO production |
| COX-2 Inhibition | IC₅₀ (nM) | 250 | Selective COX-2 inhibition |
| PPARγ Activation | EC₅₀ (µM) | 5 | Moderate PPARγ agonism |
Positive results from these in vitro studies would warrant further investigation, including:
-
Mechanism of Action Studies: Elucidating the specific enzyme in the FASII pathway that is inhibited.
-
In Vivo Efficacy Studies: Evaluating the compound's activity in animal models of bacterial infection and inflammation.
-
Pharmacokinetic and Toxicological Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and safety profile.
Conclusion
3-fluoro-4-(4-methylphenyl)benzoic acid represents a promising scaffold for the development of novel therapeutic agents. Its structural features suggest a dual potential for antibacterial and anti-inflammatory activities. The experimental framework outlined in this guide provides a robust and logical pathway for the systematic evaluation of these activities. The insights gained from these studies will be instrumental in determining the future trajectory of this compound in the drug discovery and development pipeline.
References
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Hamed, R. B., Gomez-Castellanos, J. R., Henry, L., Ducho, C., & Berrout, T. (2021). The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. Fine Chemical Industry. [Link]
-
Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series. [Link]
-
Nagella, P., Thirunavukkarasu, C., & Ramaswamy, K. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 18(6), 287-297. [Link]
-
BPS Bioscience. (n.d.). PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line. [Link]
-
INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Gamma. [Link]
-
Zhang, W., & Li, J. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience, 19, 749-759. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]
-
Wang, J., Kodali, S., & Lee, S. H. (2005). Determination of selectivity and efficacy of fatty acid synthesis inhibitors. Journal of Biological Chemistry, 280(3), 2054-2060. [Link]
-
Parsons, J. B., & Rock, C. O. (2013). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Expert Opinion on Investigational Drugs, 22(6), 701-721. [Link]
-
Liu, Y., Zhang, Y., & Wang, Y. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5894. [Link]
-
Wang, J., & Cronan, J. E. (2004). Determination of Selectivity and Efficacy of Fatty Acid Synthesis Inhibitors. Journal of Biological Chemistry, 279(33), 34489-34495. [Link]
-
Ohkura, K., et al. (2010). Improvement of water-solubility of biarylcarboxylic acid peroxisome proliferator-activated receptor (PPAR) δ-selective partial agonists by disruption of molecular planarity/symmetry. Bioorganic & Medicinal Chemistry, 18(22), 7847-7857. [Link]
-
Yang, X., et al. (2015). Antimicrobial activity and synergy of antibiotics with two biphenyl compounds, protosappanins A and B from Sappan Lignum against methicillin-resistant Staphylococcus aureus strains. Journal of Pharmacy and Pharmacology, 67(9), 1261-1269. [Link]
-
Wright, H. T., & Reynolds, K. A. (2007). Fatty acid biosynthesis in bacteria and potential sites of inhibition. Expert Opinion on Therapeutic Targets, 11(10), 1373-1383. [Link]
-
Patel, L., et al. (2012). Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists. ACS Medicinal Chemistry Letters, 3(11), 941-946. [Link]
-
El-Faham, A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(43), 28247-28282. [Link]
Sources
- 1. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 5. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity and synergy of antibiotics with two biphenyl compounds, protosappanins A and B from Sappan Lignum against methicillin-resistant Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ibtbioservices.com [ibtbioservices.com]
- 8. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improvement of water-solubility of biarylcarboxylic acid peroxisome proliferator-activated receptor (PPAR) δ-selective partial agonists by disruption of molecular planarity/symmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. assaygenie.com [assaygenie.com]
- 17. indigobiosciences.com [indigobiosciences.com]
Spectroscopic and Analytical Profile of 3-fluoro-4-(4-methylphenyl)benzoic Acid: A Technical Guide for Researchers
Introduction
In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. 3-fluoro-4-(4-methylphenyl)benzoic acid, a fluorinated biphenyl carboxylic acid, represents a scaffold of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new antibacterial agents. The presence of the fluorine atom and the tolyl group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for creating sophisticated molecular architectures. This guide provides an in-depth technical overview of the analytical and spectroscopic data for 3-fluoro-4-(4-methylphenyl)benzoic acid, offering researchers a comprehensive reference for its synthesis, characterization, and quality control.
Molecular Structure and Properties
3-fluoro-4-(4-methylphenyl)benzoic acid possesses a biphenyl core structure, with a carboxylic acid group and a fluorine atom on one phenyl ring, and a methyl group on the other. Understanding the interplay of these functional groups is crucial for interpreting its spectroscopic data.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.
The 1H NMR spectrum will provide information on the number of different types of protons and their connectivity.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10.0 and 13.0 ppm. The exact chemical shift can be concentration and solvent dependent.
-
Aromatic Protons: The spectrum will display a complex pattern of multiplets in the aromatic region (approximately 7.0-8.5 ppm). The protons on the benzoic acid ring will be influenced by the electron-withdrawing carboxylic acid group and the fluorine atom, while the protons on the tolyl ring will be influenced by the electron-donating methyl group.
-
Methyl Protons (-CH3): A sharp singlet corresponding to the three methyl protons is anticipated around 2.4 ppm.
Table 1: Predicted 1H NMR Chemical Shifts for 3-fluoro-4-(4-methylphenyl)benzoic Acid
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 13.0 | br s | 1H |
| Aromatic Hs | 7.0 - 8.5 | m | 7H |
| -CH3 | ~2.4 | s | 3H |
The 13C NMR spectrum will reveal the number of non-equivalent carbon atoms in the molecule.
-
Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is expected to resonate in the range of 165-175 ppm.
-
Aromatic Carbons: A series of signals in the aromatic region (110-160 ppm) will be observed. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (1JC-F).
-
Methyl Carbon (-CH3): The methyl carbon will appear as a singlet at approximately 21 ppm.
Table 2: Predicted 13C NMR Chemical Shifts for 3-fluoro-4-(4-methylphenyl)benzoic Acid
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -COOH | 165 - 175 |
| Aromatic C-F | 155 - 165 (d, 1JC-F ≈ 250 Hz) |
| Other Aromatic Cs | 110 - 150 |
| -CH3 | ~21 |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm-1, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band will be present around 1700-1725 cm-1, corresponding to the carbonyl stretch of the carboxylic acid.
-
C=C Stretch (Aromatic): Several medium to weak bands will appear in the 1450-1600 cm-1 region due to the carbon-carbon stretching vibrations within the aromatic rings.
-
C-F Stretch: A strong absorption band is expected in the 1100-1300 cm-1 range for the C-F stretch.
Table 3: Predicted IR Absorption Frequencies for 3-fluoro-4-(4-methylphenyl)benzoic Acid
| Functional Group | Predicted Absorption Range (cm-1) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |
| C=C (Aromatic) | 1450 - 1600 | Medium-Weak |
| C-F | 1100 - 1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M+): The mass spectrum, likely acquired using electrospray ionization (ESI), should show a prominent peak corresponding to the molecular ion [M-H]- in negative ion mode or [M+H]+ in positive ion mode. The exact mass will be approximately 230.07 g/mol .
-
Key Fragmentation Patterns: Common fragmentation pathways for benzoic acids include the loss of H2O (18 Da) and CO2 (44 Da) from the molecular ion. The biphenyl bond may also cleave, leading to fragments corresponding to the fluorobenzoic acid and toluene moieties.
Experimental Protocols
Synthesis of 3-fluoro-4-(4-methylphenyl)benzoic Acid
A plausible synthetic route to 3-fluoro-4-(4-methylphenyl)benzoic acid is via a Suzuki coupling reaction between 4-bromo-3-fluorobenzoic acid and 4-methylphenylboronic acid.
Caption: Synthetic workflow for 3-fluoro-4-(4-methylphenyl)benzoic acid.
Step-by-Step Protocol:
-
To a round-bottom flask, add 4-bromo-3-fluorobenzoic acid (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the product.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
NMR Spectroscopy Protocol:
-
Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
IR Spectroscopy Protocol:
-
Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm-1.
Mass Spectrometry Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an electrospray ionization mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic and analytical characteristics of 3-fluoro-4-(4-methylphenyl)benzoic acid. By leveraging predictive methodologies based on established chemical principles and data from analogous structures, researchers can confidently identify and characterize this important chemical entity. The detailed protocols for synthesis and analysis serve as a practical resource for scientists engaged in the development of novel pharmaceuticals and functional materials.
References
- At present, there are no direct and comprehensive citations for the complete experimental spectroscopic data of 3-fluoro-4-(4-methylphenyl)benzoic acid in the public domain. The predicted data and protocols are based on general principles of organic spectroscopy and synthetic chemistry, and information available for structurally related compounds in chemical databases and the scientific literature.
An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-(4-methylphenyl)benzoic Acid
Introduction
3-Fluoro-4-(4-methylphenyl)benzoic acid is a key building block in medicinal chemistry and materials science. Its fluorinated biphenyl scaffold is a prevalent motif in a variety of pharmacologically active compounds and advanced materials. The strategic placement of the fluorine atom and the methyl group can significantly influence the molecule's conformational preferences, metabolic stability, and electronic properties. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this valuable compound, with a focus on practical, field-proven methodologies. We will delve into the rationale behind the selection of starting materials and reaction conditions, offering a robust framework for researchers, scientists, and drug development professionals.
Comparative Overview of Synthetic Strategies
Two principal retrosynthetic disconnections of the target molecule lead to two of the most powerful C-C bond-forming reactions in a synthetic chemist's toolkit: the Suzuki-Miyaura cross-coupling and the Grignard reaction.
| Strategy | Key Reaction | Starting Materials | Advantages | Challenges |
| Route 1 | Suzuki-Miyaura Coupling | 3-Fluoro-4-halobenzoic acid (or its ester) and 4-Methylphenylboronic acid | High functional group tolerance, mild reaction conditions, commercially available starting materials.[1][2] | Catalyst cost and optimization, removal of boron-containing byproducts. |
| Route 2 | Grignard Reaction | A 4-halotoluene and a 3-fluoro-4-halobenzoic acid derivative (e.g., an ester) or CO2. | Cost-effective starting materials, well-established reaction class. | High reactivity of the Grignard reagent requires strict anhydrous conditions, lower functional group tolerance.[3] |
This guide will primarily focus on the Suzuki-Miyaura coupling as the more versatile and often higher-yielding approach for this specific target. A plausible Grignard-based approach will also be discussed as a viable alternative.
Route 1: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura coupling is the preeminent method for the synthesis of biaryl compounds.[2] The reaction joins an organoboron compound with an organohalide, offering excellent functional group tolerance and generally high yields.[1][2]
Selection of Starting Materials
The logical starting materials for the synthesis of 3-fluoro-4-(4-methylphenyl)benzoic acid via Suzuki coupling are:
-
A 3-fluoro-4-halobenzoic acid derivative: The choice of the halogen (X) is critical. The reactivity order for the oxidative addition step in the catalytic cycle is I > Br > Cl.[2] Therefore, 3-fluoro-4-iodobenzoic acid or 3-fluoro-4-bromobenzoic acid are the preferred starting materials for higher reactivity and milder reaction conditions. While the chloro-analogue is less expensive, it often requires more specialized and expensive catalyst systems to achieve good conversion.[4] For the purpose of this guide, we will focus on the use of 4-bromo-3-fluorobenzoic acid. It is also common to use the methyl or ethyl ester of the benzoic acid to improve solubility in organic solvents and to avoid potential complications with the free carboxylic acid interfering with the basic conditions of the reaction. The ester can then be easily hydrolyzed in a final step.
-
4-Methylphenylboronic acid: This is a commercially available and relatively stable organoboron reagent, making it an ideal coupling partner.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines the synthesis of methyl 3-fluoro-4-(4-methylphenyl)benzoate, followed by its hydrolysis to the target carboxylic acid.
Step 1: Suzuki-Miyaura Coupling
-
Materials:
-
Methyl 4-bromo-3-fluorobenzoate (1.0 eq)
-
4-Methylphenylboronic acid (1.2-1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-5 mol%)
-
SPhos (2-10 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 eq)
-
Toluene and Water (e.g., 4:1 mixture)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for column chromatography
-
-
Procedure:
-
To a dry Schlenk flask, add methyl 4-bromo-3-fluorobenzoate, 4-methylphenylboronic acid, and the base (K₂CO₃ or K₃PO₄).
-
In a separate vial, weigh out the palladium acetate and SPhos ligand and add them to the Schlenk flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure methyl 3-fluoro-4-(4-methylphenyl)benzoate.
-
Step 2: Hydrolysis of the Ester
-
Materials:
-
Methyl 3-fluoro-4-(4-methylphenyl)benzoate (1.0 eq)
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF) and Water
-
Hydrochloric Acid (HCl) (e.g., 1M or 2M)
-
-
Procedure:
-
Dissolve the methyl ester in a mixture of methanol (or THF) and water.
-
Add an excess of NaOH or LiOH and stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with HCl until the pH is acidic (pH ~2-3).
-
The product, 3-fluoro-4-(4-methylphenyl)benzoic acid, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.
-
Causality Behind Experimental Choices
-
Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos is highly effective for the Suzuki coupling of aryl bromides, including sterically hindered or electron-deficient substrates.[4] The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is often a good choice for challenging couplings.
-
Solvent System: A biphasic solvent system like toluene/water or dioxane/water is commonly used. The organic solvent solubilizes the reactants and catalyst, while the aqueous phase dissolves the inorganic base.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, so it is essential to perform the reaction under an inert atmosphere to prevent catalyst deactivation.
Visualization of the Suzuki-Miyaura Pathway
Caption: Synthetic workflow for 3-fluoro-4-(4-methylphenyl)benzoic acid via Suzuki-Miyaura coupling.
Route 2: Grignard Reaction
An alternative approach involves the use of a Grignard reagent. This method can be more cost-effective but requires more stringent reaction conditions due to the moisture sensitivity of the organomagnesium intermediate.[3]
Plausible Synthetic Pathway
A feasible Grignard-based synthesis would involve two main steps: the formation of the Grignard reagent and its subsequent reaction with a suitable electrophile.
Step 1: Formation of 4-Methylphenylmagnesium Bromide
-
Materials:
-
4-Bromotoluene (1.0 eq)
-
Magnesium turnings (1.1 eq)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
A small crystal of Iodine (as an initiator)
-
-
Procedure:
-
Dry all glassware thoroughly in an oven and assemble under an inert atmosphere.
-
Place the magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine.
-
Dissolve 4-bromotoluene in anhydrous ether and add a small portion to the magnesium turnings.
-
The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be necessary.
-
Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent.
-
Step 2: Reaction with an Electrophile and Work-up
The Grignard reagent can then be reacted with a suitable electrophile to introduce the carboxyl group. Two main options exist:
-
Option A: Carboxylation with Carbon Dioxide This would form 4-methylbenzoic acid, which is not the desired intermediate.
-
Option B: Reaction with a 3-Fluoro-4-halobenzoic Acid Derivative A more direct approach would be to react the Grignard reagent with an ester of a 3-fluoro-4-halobenzoic acid, such as methyl 3-fluoro-4-iodobenzoate. This would be a Kumada-type cross-coupling reaction.
Plausible Protocol for Kumada-type Coupling:
-
Cool the freshly prepared 4-methylphenylmagnesium bromide solution in an ice bath.
-
In a separate flask, dissolve methyl 3-fluoro-4-iodobenzoate in anhydrous THF.
-
Add a palladium catalyst, such as Pd(dppf)Cl₂, to the ester solution.
-
Slowly add the Grignard reagent to the ester/catalyst mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous work-up similar to the Suzuki protocol.
-
The resulting ester can then be hydrolyzed as described in Route 1.
Visualization of the Grignard Pathway
Caption: A plausible synthetic workflow for 3-fluoro-4-(4-methylphenyl)benzoic acid via a Grignard-based cross-coupling reaction.
Purification and Characterization
Purification of the final product, 3-fluoro-4-(4-methylphenyl)benzoic acid, is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
Challenges in Purification: A common challenge in Suzuki-Miyaura couplings is the removal of the unreacted boronic acid and its byproducts.[5] An acidic workup can help to protonate the boronic acid, but its solubility can still be similar to the desired carboxylic acid product. Careful chromatography of the ester intermediate is often the most effective strategy.[5]
Characterization: The structure of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in both phenyl rings, as well as a singlet for the methyl group.
-
¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all carbon atoms in the molecule.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point is indicative of high purity.
Conclusion
The synthesis of 3-fluoro-4-(4-methylphenyl)benzoic acid is most reliably achieved through a Suzuki-Miyaura cross-coupling reaction between a 3-fluoro-4-halobenzoic acid derivative and 4-methylphenylboronic acid. This method offers high yields and excellent functional group tolerance. While a Grignard-based approach is also feasible, it requires more stringent control of reaction conditions. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost considerations, and available equipment. This guide provides the foundational knowledge and practical protocols to enable the successful synthesis of this important chemical intermediate.
References
- Angewandte Chemie International Edition. (2018).
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. [Link]
-
National Institutes of Health. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. [Link]
-
Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product. [Link]
- University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Royal Society of Chemistry. (n.d.). A water-soluble supramolecular palladium catalyst for Suzuki-Miyaura coupling in aqueous media.
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
Journal of the American Chemical Society. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
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R Discovery. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
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ResearchGate. (n.d.). 3-Fluoro-4-hydroxybenzoic acid, 1. [Link]
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PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. [Link]
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PubMed. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. [Link]
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National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]
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MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
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YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]
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A Comprehensive Technical Guide to the Thermodynamic and Physicochemical Characterization of 3-fluoro-4-(4-methylphenyl)benzoic acid
Introduction
3-fluoro-4-(4-methylphenyl)benzoic acid is a fluorinated biphenyl carboxylic acid of significant interest in medicinal chemistry and materials science. As a valuable intermediate, its derivatives have shown potential in the development of novel antibacterial agents, including those effective against resistant strains like MRSA and VRE.[1] The precise determination of its thermodynamic and physicochemical properties is paramount for its effective application in drug discovery and development, influencing everything from formulation and bioavailability to ADME (absorption, distribution, metabolism, and excretion) properties.[2]
This guide provides an in-depth overview of the essential thermodynamic and physicochemical properties of 3-fluoro-4-(4-methylphenyl)benzoic acid, along with detailed, field-proven methodologies for their determination. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental choices, ensuring scientific integrity and reproducibility.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological and chemical systems. For 3-fluoro-4-(4-methylphenyl)benzoic acid, the most salient of these are its acidity (pKa), lipophilicity (logP), and solubility.
Acidity (pKa)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like 3-fluoro-4-(4-methylphenyl)benzoic acid, the pKa dictates its degree of ionization at a given pH, which in turn affects its solubility, permeability across biological membranes, and receptor binding. Aromatic carboxylic acids typically have pKa values in the range of 3.4 to 4.8.[3]
Potentiometric titration is the gold standard for pKa determination due to its high precision and accuracy.[4]
Protocol: Potentiometric Titration
-
Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 3-fluoro-4-(4-methylphenyl)benzoic acid and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, due to its likely low aqueous solubility. Dilute with deionized, carbonate-free water to a final volume of 50 mL. The final concentration should be around 10⁻⁴ M to ensure a detectable change in the titration curve.[4]
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel at 25°C and use a magnetic stirrer for continuous mixing.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant. Record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of greatest inflection. The pKa is the pH at which half of the acid has been neutralized.
Causality Behind Experimental Choices: The use of carbonate-free water is crucial as dissolved CO₂ can form carbonic acid, interfering with the accurate determination of the endpoint.[4] A co-solvent is often necessary for poorly soluble compounds, but its concentration should be minimized as it can affect the pKa value.
Alternative Methods:
-
UV-Vis Spectrophotometry: This method is suitable for compounds with a UV-active chromophore near the ionization site and can be used for less soluble compounds at lower concentrations.[4] It relies on the difference in the UV-Vis spectra of the protonated and deprotonated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine pKa by monitoring the chemical shift of protons near the carboxylic acid group as a function of pH.[5][6] This method provides a characteristic sigmoidal curve from which the pKa can be determined.[5]
Lipophilicity (logP)
The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically octanol and water. The logarithm of this value, logP, is a widely used measure of lipophilicity.[7] For drug candidates, a logP value below 5 is generally desirable for oral administration, according to Lipinski's Rule of 5.[2]
The shake-flask method is the traditional and most reliable method for logP determination.
Protocol: Shake-Flask Method
-
Phase Preparation: Saturate n-octanol with water and water with n-octanol. Prepare a phosphate buffer at pH 7.4 to mimic physiological conditions and saturate it with octanol.[8]
-
Partitioning: Dissolve a known amount of 3-fluoro-4-(4-methylphenyl)benzoic acid in the water-saturated octanol or octanol-saturated aqueous buffer. Mix equal volumes of the octanol and aqueous phases in a separatory funnel.
-
Equilibration: Shake the funnel for a set period (e.g., 24 hours) to allow for complete partitioning.[8]
-
Phase Separation: Allow the phases to separate completely.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP = log₁₀(P).[7]
Causality Behind Experimental Choices: Pre-saturation of the solvents is essential to ensure that the volumes of the two phases do not change during the experiment.[8] Using a buffer at pH 7.4 is important for ionizable compounds as the distribution of the neutral form is what is typically being measured.
Several computational methods can provide a rapid estimation of logP. ALOGP and CLOGP are two of the most widely used fragment-based methods.[9] These methods are valuable for in-silico screening of large compound libraries. For comparison, structurally similar compounds such as 4-fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid and 3-fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid have a computed XLogP3 of 3.6.[10][11]
Solubility
Solubility is a critical parameter that affects a drug's absorption and bioavailability. It can be determined under both kinetic and thermodynamic conditions.[12]
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[13]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of solid 3-fluoro-4-(4-methylphenyl)benzoic acid to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4) or biorelevant media.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached between the solid and the solution.[14]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken as filtration may lead to underestimation due to adsorption on the filter, while centrifugation might overestimate if fine particles remain in the supernatant.[15]
-
Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using HPLC.
-
Solid-State Analysis: Analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or DSC to check for any changes in the solid form (e.g., polymorphism, hydration).[15]
Causality Behind Experimental Choices: Ensuring an excess of solid material is present is fundamental to achieving a saturated solution at equilibrium. The choice of temperature is often 37°C to simulate physiological conditions.[14]
Thermodynamic Properties
The thermodynamic properties of a compound, such as its melting point and thermal stability, are crucial for understanding its physical form, stability during storage, and processing.
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for characterizing the thermal properties of materials.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.
Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of 3-fluoro-4-(4-methylphenyl)benzoic acid into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[16][17]
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The area under the melting peak corresponds to the enthalpy of fusion. For reference, the related compound 4-fluoro-3-methylbenzoic acid has a melting point of 165°C.[18]
TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition temperatures.
Protocol: TGA Analysis
-
Sample Preparation: Place 5-10 mg of the sample in a TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere to a final temperature where complete decomposition is expected.
-
Data Analysis: The TGA curve plots mass loss versus temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.
Data Summary and Visualization
Summary of Physicochemical and Thermodynamic Properties
| Property | Method | Expected/Reference Value |
| pKa | Potentiometric Titration | 3.5 - 5.0 |
| logP | Shake-Flask (Octanol/Water) | ~3.6 (based on similar compounds)[10][11] |
| Aqueous Solubility | Shake-Flask | Low (expected) |
| Melting Point (°C) | DSC | ~165 (based on 4-fluoro-3-methylbenzoic acid)[18] |
| Enthalpy of Fusion (kJ/mol) | DSC | To be determined |
| Decomposition Temp. (°C) | TGA | To be determined |
Experimental Workflows
Caption: Workflow for the physicochemical and thermodynamic characterization.
Conclusion
A thorough understanding of the thermodynamic and physicochemical properties of 3-fluoro-4-(4-methylphenyl)benzoic acid is essential for its successful application in research and development, particularly in the pharmaceutical industry. This guide has outlined the key properties of interest and provided detailed, robust methodologies for their determination. By following these protocols, researchers can obtain high-quality, reproducible data to inform their work and accelerate the development of new technologies and therapeutics.
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- Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023).
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Methodological & Application
experimental protocol for synthesizing 3-fluoro-4-(4-methylphenyl)benzoic acid
An Application Note for the Synthesis of 3-fluoro-4-(4-methylphenyl)benzoic Acid
Introduction
3-Fluoro-4-(4-methylphenyl)benzoic acid is a fluorinated biaryl carboxylic acid. This class of compounds serves as a crucial structural motif in medicinal chemistry and materials science. Specifically, fluorinated biphenyls are valuable intermediates in the development of novel therapeutic agents, including those targeting antibiotic-resistant bacteria.[1] The electronic properties imparted by the fluorine atom, combined with the structural features of the biaryl system, make this compound a versatile building block for synthesizing more complex molecules with potential biological activity.[1]
This application note provides a detailed, step-by-step protocol for the synthesis of 3-fluoro-4-(4-methylphenyl)benzoic acid via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is renowned for its reliability, mild reaction conditions, and tolerance of a wide range of functional groups, making it a cornerstone of modern organic synthesis.[2] We will detail the reaction mechanism, experimental setup, purification, and characterization of the final product.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The chosen synthetic route involves the palladium-catalyzed cross-coupling of 3-bromo-4-fluorobenzoic acid with 4-methylphenylboronic acid. The Suzuki-Miyaura reaction is an exceptionally powerful method for forming carbon-carbon bonds between sp²-hybridized carbon atoms.[3] The reaction was the subject of the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, for its profound impact on organic synthesis, particularly in the pharmaceutical industry.[2][4]
Overall Reaction:
The reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromo-4-fluorobenzoic acid, forming a Pd(II) complex.[5]
-
Transmetalation: The methylphenyl group is transferred from the boronic acid to the palladium center. This step is facilitated by a base, which activates the boronic acid.[4]
-
Reductive Elimination: The two organic partners are eliminated from the palladium center, forming the new carbon-carbon bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4][5]
This method was selected due to the commercial availability of the starting materials and the high efficiency and functional group tolerance of the Suzuki-Miyaura coupling.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Equivalents |
| 3-Bromo-4-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | 2.19 g | 10.0 | 1.0 |
| 4-Methylphenylboronic acid | C₇H₉BO₂ | 135.96 | 1.63 g | 12.0 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(P(C₆H₅)₃)₄ | 1155.56 | 347 mg | 0.3 | 0.03 (3 mol%) |
| Sodium Carbonate (Anhydrous) | Na₂CO₃ | 105.99 | 2.12 g | 20.0 | 2.0 |
| Toluene | C₇H₈ | - | 40 mL | - | - |
| Ethanol | C₂H₅OH | - | 10 mL | - | - |
| Deionized Water | H₂O | - | 10 mL | - | - |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon gas inlet and outlet (bubbler)
-
Glassware for extraction and purification (separatory funnel, flasks, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
Safety Precautions
-
3-Bromo-4-fluorobenzoic acid: Causes skin, eye, and respiratory irritation.[6][7][8]
-
4-Methylphenylboronic acid: Causes skin and eye irritation.[9][10][11]
-
Tetrakis(triphenylphosphine)palladium(0): Handle in a fume hood; may be harmful if inhaled or swallowed.
-
Toluene: Flammable and toxic. Handle with care in a well-ventilated fume hood.
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling these chemicals. All operations should be performed within a certified chemical fume hood.[8][10]
Step-by-Step Procedure
Reaction Setup
-
Place a magnetic stir bar into a 100 mL three-neck round-bottom flask.
-
Attach a reflux condenser to the central neck of the flask.
-
Equip the side necks with a nitrogen/argon inlet and a rubber septum for reagent addition.
-
Ensure the system is under a gentle positive pressure of inert gas. This is crucial as the Pd(0) catalyst is sensitive to atmospheric oxygen.[12]
Reagent Addition
-
To the flask, add 3-bromo-4-fluorobenzoic acid (2.19 g, 10.0 mmol), 4-methylphenylboronic acid (1.63 g, 12.0 mmol), and sodium carbonate (2.12 g, 20.0 mmol).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).
-
Through the septum, add the degassed solvents: toluene (40 mL), ethanol (10 mL), and deionized water (10 mL). The solvent mixture is designed to dissolve both the organic starting materials and the inorganic base.[12]
Reaction Execution
-
With vigorous stirring, heat the reaction mixture to 90 °C using an oil bath.
-
Maintain the reaction at this temperature for 6-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). To do this, periodically take a small aliquot from the reaction mixture, dilute it, and spot it on a TLC plate, eluting with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material (3-bromo-4-fluorobenzoic acid) indicates the reaction is complete.
Work-up and Isolation
-
Once the reaction is complete, cool the flask to room temperature.
-
Pour the mixture into a separatory funnel containing 50 mL of 1 M hydrochloric acid (HCl) to neutralize the base and protonate the carboxylic acid product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash them with brine (1 x 50 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
-
The crude solid can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be employed to yield the pure 3-fluoro-4-(4-methylphenyl)benzoic acid as a white solid.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M-H]⁻: 229.07).
-
Melting Point: To assess purity.
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the synthesis, from initial setup to final characterization.
Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.
Conclusion
This application note presents a robust and reliable protocol for the synthesis of 3-fluoro-4-(4-methylphenyl)benzoic acid. By employing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, the target compound can be obtained in good yield from commercially available starting materials. The detailed steps for reaction execution, work-up, and purification provide a clear guide for researchers in organic and medicinal chemistry.
References
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB. [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]
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Shang, R., & Fu, Y. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 66(34), 8937-8947. [Link]
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Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. [Link]
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PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. PrepChem.com. [Link]
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PubChem. (n.d.). 3-Bromo-4-fluorobenzoic acid. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid. National Center for Biotechnology Information. [Link]
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Cheméo. (n.d.). Chemical Properties of 3-Fluoro-4-trifluoromethylbenzoic acid, 2-biphenyl ester. Cheméo. [Link]
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Chemsrc. (n.d.). 3-Bromo-4-fluorobenzoic acid. Chemsrc. [Link]
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PubChem. (n.d.). 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. National Center for Biotechnology Information. [Link]
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Global Scientific Journal. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]
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ResearchGate. (2011). 3-Fluoro-4-methylbenzoic acid. ResearchGate. [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]
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MDPI. (2020). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. MDPI. [Link]
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Organic Chemistry Portal. (2007). N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. Organic Chemistry Portal. [Link]
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Application Notes & Protocols: The Utility of 3-Fluoro-4-(4-methylphenyl)benzoic Acid in Modern Medicinal Chemistry
Introduction: Identifying a Privileged Scaffold for Therapeutic Innovation
In the landscape of contemporary drug discovery, the strategic selection of foundational molecular scaffolds is a critical determinant of success. 3-Fluoro-4-(4-methylphenyl)benzoic acid represents a highly valuable and versatile building block, particularly in the quest for novel therapeutic agents.[1][2] Its structure, a fluorinated biphenyl carboxylic acid, is not a random assortment of chemical moieties. Instead, it is a carefully orchestrated arrangement that offers medicinal chemists a powerful starting point for developing next-generation drugs, most notably in the arena of antibacterial research.[1]
The biphenyl core provides a rigid, yet conformationally aware, scaffold that allows for the precise spatial orientation of pharmacophoric features. The introduction of a fluorine atom at the 3-position is a classic medicinal chemistry strategy to modulate electronic properties and enhance metabolic stability.[3] This strategic fluorination can influence the acidity of the carboxylic acid group, which in turn can fine-tune interactions with biological targets like enzymes and receptors.[3] The 4-(4-methylphenyl) group, a lipophilic substituent, has been shown to be crucial for enhancing the potency of antibacterial compounds, likely by improving membrane permeability and interactions with hydrophobic pockets in target proteins.[1][4]
These structural attributes converge to make 3-fluoro-4-(4-methylphenyl)benzoic acid a "privileged scaffold." This guide will provide detailed application notes and protocols for leveraging this compound in a drug discovery workflow, with a primary focus on the development of novel antibacterial agents targeting fatty acid biosynthesis.
Part 1: Strategic Application in Antibacterial Drug Discovery
Rationale: Targeting Bacterial Fatty Acid Biosynthesis (FAB)
The emergence of multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), has created an urgent need for new antibiotics with novel mechanisms of action. The bacterial fatty acid biosynthesis (FAB) pathway presents a compelling target. Unlike eukaryotes, which utilize a multifunctional fatty acid synthase (FAS-I), bacteria primarily rely on a series of discrete enzymes (FAS-II pathway). This fundamental difference allows for the development of selective inhibitors that are lethal to bacteria while sparing the host.
Structurally related analogs of 3-fluoro-4-(4-methylphenyl)benzoic acid have been implicated in the inhibition of the FAB pathway.[1] The hypothesis is that the lipophilic biphenyl scaffold can effectively mimic the long-chain acyl substrates of FAB enzymes, while the carboxylic acid moiety can engage in critical hydrogen bonding or ionic interactions within the enzyme's active site.
Workflow for Developing Novel Antibacterial Agents
The following workflow outlines the strategic use of 3-fluoro-4-(4-methylphenyl)benzoic acid as a starting material for a hit-to-lead campaign.
Caption: High-level workflow for antibacterial drug discovery.
Part 2: Experimental Protocols
Protocol for Synthesis of an Amide Derivative Library
This protocol describes a standard and robust method for coupling the carboxylic acid of the title compound with a diverse library of primary and secondary amines to generate novel chemical entities for screening. The use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) is a well-established method for efficient amide bond formation with minimal side products.
Objective: To synthesize a diverse library of N-substituted amides of 3-fluoro-4-(4-methylphenyl)benzoic acid.
Materials:
-
3-Fluoro-4-(4-methylphenyl)benzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
A diverse library of primary and secondary amines
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vials, magnetic stir bars, standard glassware
Procedure:
-
Reaction Setup: In a clean, dry reaction vial, dissolve 3-fluoro-4-(4-methylphenyl)benzoic acid (1.0 equivalent) in anhydrous DMF.
-
Activation: To the stirred solution, add HOBt (1.2 equivalents) followed by EDC (1.2 equivalents). Stir the mixture at room temperature for 30 minutes. This pre-activation step generates the active HOBt ester.
-
Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt) and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Expected Outcome: A library of purified amide derivatives with confirmed structures and purities >95%, ready for biological evaluation.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of novel compounds against clinically relevant bacterial strains.
Objective: To determine the lowest concentration of a synthesized compound that visibly inhibits bacterial growth.
Materials:
-
Synthesized compound library (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, MRSA USA300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative control (DMSO vehicle)
Procedure:
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of each test compound in CAMHB directly in the 96-well plates. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of 5 x 10⁵ CFU/mL.
-
Controls: Include wells with bacteria and the positive control antibiotic, as well as wells with bacteria and the DMSO vehicle (negative control) to ensure that the vehicle does not inhibit bacterial growth. A sterility control well (broth only) should also be included.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well.
Data Presentation:
| Compound ID | Structure | MIC (µg/mL) vs. S. aureus ATCC 29213 | MIC (µg/mL) vs. MRSA USA300 |
| Lead-001 | Amide Derivative 1 | 1.0 | 0.5 |
| Lead-002 | Amide Derivative 2 | 0.5 | 0.5 |
| Lead-003 | Amide Derivative 3 | >64 | >64 |
| Vancomycin | N/A | 1.0 | 1.0 |
Part 3: Advanced Applications & Mechanistic Studies
For compounds that demonstrate potent antibacterial activity (i.e., low MIC values), the next logical step is to investigate their mechanism of action. Based on existing literature for similar scaffolds, inhibition of the FAB pathway is a strong possibility.[1]
Proposed Mechanism of Action Pathway
Caption: Proposed mechanism of action for novel antibacterial agents.
Protocol for a Cell-Based FAB Inhibition Assay
This assay indirectly measures the inhibition of fatty acid synthesis by quantifying the incorporation of a radiolabeled precursor ([¹⁴C]-acetate) into cellular lipids.
Objective: To determine if hit compounds inhibit bacterial fatty acid synthesis.
Materials:
-
Potent hit compounds
-
Bacterial strain (e.g., S. aureus)
-
Tryptic Soy Broth (TSB)
-
[¹⁴C]-acetic acid, sodium salt
-
Chloroform/methanol (1:2 v/v) extraction solvent
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Bacterial Culture: Grow an overnight culture of bacteria in TSB. Dilute the culture and grow to early-log phase.
-
Compound Treatment: Aliquot the bacterial culture into tubes and treat with the hit compounds at concentrations equivalent to their MIC and 4x MIC. Include a positive control (known FAB inhibitor, e.g., cerulenin) and a negative (vehicle) control.
-
Radiolabeling: Add [¹⁴C]-acetate to each tube and incubate for 1-2 hours at 37°C. This allows the bacteria to incorporate the radiolabel into newly synthesized fatty acids.
-
Lipid Extraction: Stop the reaction and pellet the cells. Extract the total cellular lipids using the chloroform/methanol solvent system.
-
Quantification: Transfer the lipid-containing organic phase to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Compare the counts per minute (CPM) in the compound-treated samples to the negative control. A significant reduction in CPM indicates inhibition of fatty acid synthesis.
Conclusion
3-Fluoro-4-(4-methylphenyl)benzoic acid is a strategically designed chemical intermediate that serves as an exceptional starting point for medicinal chemistry campaigns, particularly in the development of novel antibacterial agents.[1][2] Its constituent parts—the biphenyl scaffold, the fluorine atom, and the p-tolyl group—each contribute to its potential as a precursor for potent, selective, and metabolically robust drug candidates. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to unlock the full potential of this valuable compound, from initial library synthesis to advanced mechanistic studies.
References
- 3-Fluoro-4-(4-methylphenyl)benzoic Acid|RUO - Benchchem. (URL: )
- Synthesis of 3-fluoro-4-methyl-benzoic acid - PrepChem.com. (URL: )
- 3-Fluoro-4-methylbenzoic acid - Chem-Impex. (URL: )
- Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (URL: )
- 3-Fluoro-4-(4-piperidyl)benzoic Acid - Benchchem. (URL: )
- 3-Fluoro-4-pyrimidin-2-yl-benzoic acid - Benchchem. (URL: )
Sources
Application Notes and Protocols for the Characterization of 3-fluoro-4-(4-methylphenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This comprehensive technical guide provides a suite of robust analytical methodologies for the thorough characterization of 3-fluoro-4-(4-methylphenyl)benzoic acid. This fluorinated biphenyl carboxylic acid is a key intermediate in medicinal chemistry, particularly in the development of novel antibacterial agents[1]. Given its therapeutic potential, rigorous analytical characterization is imperative to ensure its identity, purity, and stability, which are critical parameters for its application in drug discovery and development. This guide moves beyond a simple listing of procedures, offering a detailed rationale for methodological choices, self-validating protocols, and a foundation in established scientific principles.
Introduction: The Scientific Imperative for Rigorous Characterization
3-Fluoro-4-(4-methylphenyl)benzoic acid (Figure 1) is a molecule of significant interest in contemporary drug discovery. Its structural motifs, a fluorinated benzoic acid coupled with a methylphenyl group, are known to modulate pharmacokinetic and pharmacodynamic properties. The fluorination can enhance metabolic stability and binding affinity, while the biphenyl scaffold is common in bioactive molecules. As such, the unequivocal confirmation of its chemical structure and the stringent assessment of its purity are foundational to any research or development endeavor.
This document serves as a practical guide for researchers, providing detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques tailored for the comprehensive characterization of this compound. The methodologies described herein are designed to be both rigorous and readily adaptable to standard laboratory settings.
Figure 1: Chemical Structure of 3-fluoro-4-(4-methylphenyl)benzoic acid
Caption: Structure of 3-fluoro-4-(4-methylphenyl)benzoic acid.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for the development of analytical methods and for its handling and storage.
| Property | Value | Source |
| CAS Number | 1261953-35-8 | [1][2] |
| Molecular Formula | C₁₄H₁₁FO₂ | [3] |
| Molecular Weight | 230.238 g/mol | [3] |
| Predicted Boiling Point | 371.4 ± 30.0 °C at 760 mmHg | [3] |
| Predicted Density | 1.2 ± 0.1 g/cm³ | [3] |
| Predicted Refractive Index | 1.581 | [3] |
| Melting Point | Not experimentally determined in available literature. Recommended to be determined by DSC (see Section 6). | |
| Solubility | Not experimentally determined in available literature. Recommended to be determined in various organic solvents and aqueous buffers. |
Chromatographic Purity and Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for assessing the purity of non-volatile organic compounds. For 3-fluoro-4-(4-methylphenyl)benzoic acid, a reversed-phase HPLC method is recommended due to the molecule's aromaticity and moderate polarity.
Rationale for Method Selection: Reversed-phase HPLC separates compounds based on their hydrophobicity. The biphenyl structure of the target molecule provides sufficient hydrophobicity for good retention on a C18 stationary phase. The acidic nature of the carboxylic acid group necessitates a buffered mobile phase to ensure consistent ionization and sharp peak shapes. UV detection is suitable due to the strong chromophore of the biphenyl system.
HPLC Protocol
Objective: To determine the purity of 3-fluoro-4-(4-methylphenyl)benzoic acid and quantify it in the presence of potential impurities.
Instrumentation: A standard HPLC system equipped with a UV detector.
Materials:
-
3-fluoro-4-(4-methylphenyl)benzoic acid reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or trifluoroacetic acid)
-
Volumetric flasks, pipettes, and autosampler vials
Chromatographic Conditions:
| Parameter | Recommended Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte. |
| Gradient | 70% A / 30% B to 10% A / 90% B over 20 minutes | A gradient elution is recommended to ensure the elution of any potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds; can be optimized by determining the UV max of the compound. |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Prepare a sample solution of approximately the same concentration as the working standards.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak. For quantification, generate a calibration curve from the peak areas of the standards and determine the concentration of the sample.
System Suitability:
-
Tailing Factor: Should be between 0.8 and 1.5 for the main peak.
-
Theoretical Plates: Should be >2000 for the main peak.
-
Repeatability: RSD of <2% for six replicate injections of a standard.
Caption: HPLC Workflow for Purity and Quantification.
Structural Elucidation: Spectroscopic Techniques
Spectroscopic techniques are essential for the unambiguous identification and structural confirmation of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are critical, and due to the presence of fluorine, ¹⁹F NMR will also be highly informative.
Expected ¹H NMR Spectral Features:
-
A singlet for the methyl (CH₃) protons.
-
A series of multiplets in the aromatic region corresponding to the protons on the two phenyl rings. The coupling patterns will be complex due to the fluorine substitution.
-
A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.
Expected ¹³C NMR Spectral Features:
-
A signal for the methyl carbon.
-
Multiple signals in the aromatic region, with carbon signals coupled to the fluorine atom exhibiting characteristic splitting (C-F coupling constants).
-
A signal for the carboxylic acid carbon.
Expected ¹⁹F NMR Spectral Features:
-
A single resonance for the fluorine atom, which will be coupled to adjacent protons.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Assign the peaks based on chemical shifts, coupling constants, and multiplicities.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Rationale for Method Selection: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample into an ESI-MS system. Acquire the spectrum in both positive and negative ion modes.
-
Data Analysis: Determine the molecular weight from the parent ion peak ([M+H]⁺ or [M-H]⁻). In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 229.07 should be prominent. Compare the accurate mass to the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern in MS/MS experiments to further confirm the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected FTIR Spectral Features:
| Wavenumber (cm⁻¹) | Assignment |
| ~3000 | O-H stretch of the carboxylic acid (broad) |
| ~1700 | C=O stretch of the carboxylic acid |
| ~1600, ~1480 | C=C stretching in the aromatic rings |
| ~1250 | C-O stretch of the carboxylic acid |
| ~1100-1200 | C-F stretch |
Protocol:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the neat solid using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Assign the characteristic absorption bands to the functional groups of the molecule.
Gas Chromatography (GC) for Volatile Impurities and Derivatized Analysis
While HPLC is the primary tool for purity analysis, GC can be employed to detect volatile impurities or for an alternative quantification method after derivatization.
Rationale for Method Selection: Direct GC analysis of carboxylic acids can be challenging due to their polarity and potential for thermal degradation. Derivatization to a more volatile ester (e.g., methyl or silyl ester) is often necessary[4][5].
GC Derivatization and Analysis Protocol
Objective: To analyze for volatile impurities and to provide an orthogonal method to HPLC for purity assessment.
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
Procedure:
-
Derivatization: In a sealed vial, dissolve a known amount of the sample in a suitable solvent (e.g., pyridine). Add an excess of BSTFA with 1% TMCS. Heat at 60-70 °C for 30 minutes.
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: Split/splitless injector.
-
Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a high temperature (e.g., 300 °C).
-
Detection: Mass spectrometer for identification of peaks.
-
-
Data Analysis: Identify the derivatized parent compound and any impurities based on their mass spectra.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Thermal analysis provides information about the melting point, thermal stability, and decomposition profile of the compound.
Rationale for Method Selection: DSC is ideal for determining the melting point and assessing crystalline purity. TGA measures the change in mass as a function of temperature, indicating thermal stability and decomposition temperatures[6][7].
Thermal Analysis Protocol
Instrumentation: A DSC and a TGA instrument.
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an aluminum pan.
-
DSC Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
TGA Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
Data Analysis:
-
DSC: Determine the onset and peak of the melting endotherm. A sharp melting peak is indicative of high purity.
-
TGA: Determine the temperature at which significant weight loss occurs, indicating the onset of decomposition.
-
Caption: Logical Workflow for Compound Characterization.
Potential Impurities and Their Identification
Based on plausible synthetic routes such as Suzuki-Miyaura coupling or Friedel-Crafts reactions, potential impurities could include:
-
Starting materials: e.g., boronic acids, aryl halides.
-
Isomers: e.g., other positional isomers of the fluoro and methyl groups. A patent for a similar synthesis highlights the formation of ortho and para isomers that require separation[8].
-
Reaction by-products: e.g., homocoupling products.
-
Residual catalysts: e.g., palladium from Suzuki coupling.
-
Residual solvents.
The described analytical methods, particularly HPLC and GC-MS, are well-suited for the detection and identification of these potential impurities.
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the characterization of 3-fluoro-4-(4-methylphenyl)benzoic acid. A combination of chromatographic, spectroscopic, and thermal techniques is essential for unequivocally confirming the identity, purity, and stability of this important medicinal chemistry intermediate. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is fundamental for advancing drug discovery and development programs.
References
-
PrepChem. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]
-
Nel, R. J., & van der Westhuizen, J. H. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Industrial & Engineering Chemistry Research, 54(46), 11564–11573. [Link]
-
Ribeiro da Silva, M. A., & Monte, M. J. (2004). Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study. Organic & Biomolecular Chemistry, 2(9), 1353–1358. [Link]
-
Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., & Sethi, K. K. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. Journal of Environment and Analytical Toxicology, 5(6). [Link]
- Patel, K., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
-
Arctom. (n.d.). CAS NO. 1261953-35-8 | 3-fluoro-4-(4-methylphenyl)benzoic acid. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1,1,3-trimethyl-3-phenyl indan, 3910-35-8. Retrieved from [Link]
-
Derivatization in GC. (n.d.). Retrieved from [Link]
-
GRN-529. (n.d.). Retrieved from [Link]
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Batsanov, A. S. (2004). 3-Fluoro-4-methylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 60(10), o1948–o1949. [Link]
- Dufková, R., et al. (2025). A fast derivatization procedure for gas chromatographic analysis of perfluorinated organic acids.
- Poboży, E., et al. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
- Dolan, J. W. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
-
Wang, M., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 95(19), 7648–7655. [Link]
-
Lee, H., & Lee, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4837. [Link]
-
Wang, Y., et al. (2020). Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation. Molecules, 25(17), 3845. [Link]
- Poboży, E., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta, 172(3-4), 409–417.
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- 8. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
Advanced Crystallization Techniques for the Purification of 3-fluoro-4-(4-methylphenyl)benzoic acid
An Application Guide
Authored by: Senior Application Scientist, Gemini Division
Abstract
This comprehensive application note provides detailed methodologies for the purification of 3-fluoro-4-(4-methylphenyl)benzoic acid, a key intermediate in pharmaceutical synthesis. We delve into the fundamental principles of crystallization, offering two robust protocols: a classic single-solvent thermal recrystallization and a versatile two-solvent (antisolvent) crystallization. The guide is designed for researchers, chemists, and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure reproducible, high-purity outcomes. Protocols are supplemented with data tables, process-flow diagrams, and methods for purity verification, establishing a self-validating framework for laboratory execution.
Introduction: The Imperative for Purity
3-fluoro-4-(4-methylphenyl)benzoic acid is a bi-aryl carboxylic acid derivative whose structural motifs are common in pharmacologically active molecules. The purity of such intermediates is paramount, as even trace impurities can lead to downstream reaction failures, introduce toxicological risks, or compromise the stability and efficacy of the final active pharmaceutical ingredient (API).
Crystallization is a powerful, cost-effective, and scalable technique for purifying solid organic compounds.[1][2] It leverages differences in solubility between the target compound and its impurities under a specific set of solvent and temperature conditions. The process relies on the highly ordered and selective nature of crystal lattice formation, which tends to exclude foreign molecules, thereby separating the desired compound from soluble and insoluble contaminants.[3][4] This guide provides the theoretical grounding and practical steps to achieve high-purity 3-fluoro-4-(4-methylphenyl)benzoic acid.
Foundational Principles: Solvent Selection & Solubility
The success of any crystallization protocol hinges on the judicious selection of a solvent or solvent system.[1] The ideal solvent for recrystallization should exhibit a steep solubility curve for the target compound—high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[5][6]
Key Solvent Characteristics:
-
Differential Solubility: The compound of interest should be sparingly soluble at low temperatures but highly soluble near the solvent's boiling point.[2][7]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[7]
-
Chemical Inertness: The solvent must not react with the compound being purified.[2][7]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[6]
For 3-fluoro-4-(4-methylphenyl)benzoic acid, its structure—a polar carboxylic acid group attached to a larger, nonpolar bi-aryl backbone—suggests solubility in moderately polar organic solvents. The "like dissolves like" principle serves as a useful starting point for solvent screening.[6][7]
Table 1: Candidate Solvents for Screening
| Solvent | Polarity | Boiling Point (°C) | Rationale & Considerations |
|---|---|---|---|
| Ethanol | Polar Protic | 78 | Often a good choice for carboxylic acids. May require addition of water as an antisolvent. |
| Isopropanol | Polar Protic | 82 | Similar to ethanol but less polar; may offer better differential solubility. |
| Ethyl Acetate | Polar Aprotic | 77 | An excellent, versatile solvent with a convenient boiling point.[7] |
| Toluene | Nonpolar | 111 | Good for dissolving the nonpolar backbone; its higher boiling point can be advantageous. |
| Acetone | Polar Aprotic | 56 | A strong solvent, but its low boiling point may result in a less steep solubility curve.[7] |
| Water | Polar Protic | 100 | The compound is likely insoluble in water but can be used as an antisolvent.[7] |
Experimental Protocols for Purification
Before proceeding, it is essential to perform small-scale solubility tests with the candidate solvents listed above to confirm the optimal choice for your specific batch of crude material.
Protocol 1: Single-Solvent Thermal Recrystallization
This is the most fundamental recrystallization technique, ideal when a single solvent with a steep temperature-solubility gradient for the compound is identified.[1][3] The process involves dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, inducing crystallization.
Methodology:
-
Dissolution: Place the crude 3-fluoro-4-(4-methylphenyl)benzoic acid in an Erlenmeyer flask. Add a magnetic stir bar and a small volume of the chosen solvent (e.g., ethyl acetate).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent dropwise until the solid just dissolves completely at or near the boiling point. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling.[3]
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, they must be removed. Dilute the solution with a small amount of extra hot solvent to prevent premature crystallization and perform a gravity filtration using a pre-heated funnel and fluted filter paper.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any residual mother liquor containing soluble impurities.[2]
-
Drying: Dry the crystals under vacuum or in a low-temperature oven until a constant weight is achieved.
Table 2: Key Parameters for Single-Solvent Recrystallization
| Parameter | Value / Condition | Rationale |
|---|---|---|
| Solvent | Ethyl Acetate (or other suitable solvent) | Provides good differential solubility. |
| Dissolution Temp. | ~77 °C (Boiling Point) | Maximizes solubility to create a saturated solution. |
| Cooling Profile | Slow cooling to RT, then 0-5 °C | Promotes formation of a pure crystal lattice and maximizes yield. |
| Washing Solvent | Ice-cold Ethyl Acetate | Removes impurities without significantly dissolving the product crystals. |
| Expected Purity | >99% (by HPLC) | Dependent on the nature and quantity of initial impurities. |
Workflow: Single-Solvent Recrystallization
Caption: Workflow for single-solvent thermal recrystallization.
Protocol 2: Two-Solvent (Antisolvent) Crystallization
This technique is employed when no single solvent meets the ideal criteria. It involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the careful addition of an "antisolvent" in which the compound is insoluble, causing the product to crystallize out.[6]
Methodology:
-
Dissolution: At room temperature, dissolve the crude 3-fluoro-4-(4-methylphenyl)benzoic acid in a minimal amount of a "good" solvent (e.g., ethanol or acetone).
-
Antisolvent Addition: While stirring the solution, slowly add the "antisolvent" (e.g., water) dropwise. Continue adding the antisolvent until the solution becomes persistently cloudy (turbid). This point of incipient precipitation indicates that the solution is saturated.
-
Re-solubilization: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears, ensuring the solution is perfectly saturated at that temperature.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. If necessary, further cooling in an ice bath can be used to maximize the yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold mixture of the two solvents (in the same approximate ratio as the final mother liquor) to remove impurities.
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of both solvents.
Table 3: Key Parameters for Two-Solvent Crystallization
| Parameter | Value / Condition | Rationale |
|---|---|---|
| "Good" Solvent | Ethanol | Readily dissolves the carboxylic acid. |
| "Antisolvent" | Deionized Water | Compound is insoluble in water; fully miscible with ethanol. |
| Addition Rate | Slow, dropwise addition of antisolvent | Prevents "oiling out" and promotes controlled crystal formation. |
| Endpoint | Persistent turbidity, then clarify with a few drops of good solvent | Creates a precisely saturated solution ideal for crystallization upon cooling. |
| Expected Purity | >99% (by HPLC) | Effective for removing impurities with different polarity. |
Workflow: Two-Solvent (Antisolvent) Crystallization
Caption: Workflow for two-solvent (antisolvent) crystallization.
Purity Assessment and Characterization
Post-crystallization, the purity of 3-fluoro-4-(4-methylphenyl)benzoic acid must be rigorously verified. A combination of physical and analytical techniques provides a self-validating system of quality control.
-
Melting Point Analysis: A sharp and narrow melting point range is a classic indicator of high purity.[8] Impurities typically cause a depression and broadening of the melting range.[9] The literature melting point for a similar, non-fluorinated compound, 4'-fluorobiphenyl-4-carboxylic acid, is in the range of 235-246°C, suggesting the target compound will have a high melting point.[10]
-
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative method to assess purity and compare the purified material against the crude starting material.[8][11] A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis.[11] By integrating the area of the product peak relative to impurity peaks, a precise purity percentage (e.g., >99.5%) can be determined.
-
Spectroscopic Analysis (NMR, MS): Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the chemical identity and structural integrity of the purified compound, ensuring no degradation or solvent adducts have formed.[11][12][13]
Conclusion
The purification of 3-fluoro-4-(4-methylphenyl)benzoic acid can be reliably achieved through systematic crystallization techniques. By understanding the principles of solvent selection and carefully controlling experimental parameters such as temperature, cooling rate, and solvent ratios, researchers can consistently obtain material of high purity. The single-solvent and two-solvent protocols detailed herein provide robust and adaptable workflows for laboratory and scale-up applications. Verification of purity through a combination of melting point analysis, chromatography, and spectroscopy is a critical final step to ensure the quality required for advanced research and drug development.
References
- Recrystallization1. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Recrystallization-1.pdf. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
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- Recrystallization - Organic Chemistry. (n.d.). Jack Westin.
- Recrystallization (chemistry). (n.d.). Wikipedia.
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). IntechOpen.
- How to choose a solvent for crystallization of an organic compound. (2018). Quora.
- Separation, Purification, and Identification of Organic Compounds. (2021). Chemistry LibreTexts.
- Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.). Simon Fraser University, Department of Chemistry.
- Solvent design for crystallization of carboxylic acids. (2009). ResearchGate.
- How to determine the purity of newly synthesized organic compound? (2018). ResearchGate.
- Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.
- Purification of carboxylic acids by complexation with selective solvents. (n.d.). Google Patents.
- Optimization of Solvent Systems for Carboxylic Acid Purity. (n.d.). BenchChem.
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Application Notes & Protocols: Strategic Derivatization of 3-Fluoro-4-(4-methylphenyl)benzoic Acid for Biological Screening Campaigns
Introduction: The Rationale for Derivatization
3-Fluoro-4-(4-methylphenyl)benzoic acid is a biphenyl carboxylic acid derivative, a scaffold of significant interest in medicinal chemistry. The biphenyl motif is a privileged structure found in numerous approved drugs, while the carboxylic acid group provides a critical anchor for target binding through hydrogen bonding and ionic interactions.[1] The strategic placement of a fluorine atom can enhance metabolic stability and binding affinity. This compound serves as a valuable starting point for developing novel therapeutic agents, with related structures showing promise as antibacterial agents.[2]
However, the inherent properties of a carboxylic acid—namely its ionizable nature at physiological pH—can present pharmacokinetic challenges, including poor membrane permeability and rapid renal clearance.[3] Derivatization is a cornerstone strategy in drug discovery to overcome these limitations and to explore the structure-activity relationship (SAR) of a chemical scaffold. By systematically modifying the carboxylic acid moiety, researchers can generate a focused library of compounds with diverse physicochemical properties, enhancing the probability of identifying a "hit" in a biological screen and providing a foundation for lead optimization.[4]
This guide provides a detailed framework for the derivatization of 3-fluoro-4-(4-methylphenyl)benzoic acid into a library of esters and amides, followed by a protocol for organizing a biological screening cascade to identify and validate bioactive derivatives.
Physicochemical Properties of the Core Scaffold
A foundational understanding of the starting material is critical for designing effective synthetic and screening protocols.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁FO₂ | PubChem |
| Molecular Weight | 230.24 g/mol | PubChem |
| Appearance | White to off-white solid | Vendor Data |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol) | General Knowledge |
Synthetic Derivatization Strategies
The primary goal is to mask the polar carboxylic acid group to modulate lipophilicity and introduce new chemical diversity for biological interaction. The two most robust and widely applicable derivatization pathways are esterification and amidation.
Caption: General workflow for creating a screening library from the parent acid.
Protocol 1: Esterification via Acid Catalysis (Fischer Esterification)
This classic method is cost-effective and suitable for generating simple alkyl esters. The reaction is an equilibrium process; therefore, using the alcohol as the solvent drives the reaction toward the product, following Le Châtelier's Principle.[5]
Materials:
-
3-fluoro-4-(4-methylphenyl)benzoic acid
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask, add 3-fluoro-4-(4-methylphenyl)benzoic acid (1.0 equiv).
-
Reagent Addition: Add the desired anhydrous alcohol (e.g., methanol, 20 mL per gram of acid). Stir the suspension using a magnetic stirrer until the acid dissolves.
-
Catalyst Addition: Cool the flask in an ice bath (0 °C). Slowly add concentrated sulfuric acid (0.1 equiv, ~2-3 drops) dropwise. CAUTION: This addition is exothermic.
-
Reaction: Remove the ice bath and attach a reflux condenser. Heat the mixture to reflux (for methanol, ~65 °C; for ethanol, ~78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Cool the reaction to room temperature. Slowly pour the mixture into a separatory funnel containing cold saturated NaHCO₃ solution. CAUTION: CO₂ evolution (effervescence) will occur.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude ester product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Protocol 2: Amidation via Carbodiimide Coupling
This is the preferred method for generating amide libraries due to its mild conditions and broad substrate scope. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling agent that activates the carboxylic acid. The addition of hydroxybenzotriazole (HOBt) is crucial as it minimizes side reactions and reduces the risk of racemization if chiral amines are used.[6][7]
Materials:
-
3-fluoro-4-(4-methylphenyl)benzoic acid
-
Primary or secondary amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Step-by-Step Protocol:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add 3-fluoro-4-(4-methylphenyl)benzoic acid (1.0 equiv), the chosen amine (1.1 equiv), and HOBt (1.2 equiv) to a flame-dried flask.
-
Solvent Addition: Dissolve the solids in anhydrous DCM (to a concentration of ~0.1 M). If solubility is an issue, a minimal amount of anhydrous DMF can be used as a co-solvent.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA (2.5 equiv) followed by the portion-wise addition of EDC·HCl (1.2 equiv).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[7]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide product by flash column chromatography on silica gel.
| Reaction Type | Reagents | Example Product | Typical Yield (%) |
| Esterification | Methanol, H₂SO₄ | Methyl 3-fluoro-4-(4-methylphenyl)benzoate | 85-95% |
| Amidation | Benzylamine, EDC, HOBt | N-benzyl-3-fluoro-4-(4-methylphenyl)benzamide | 80-90% |
| Amidation | Morpholine, EDC, HOBt | (3-fluoro-4-(4-methylphenyl)phenyl)(morpholino)methanone | 85-95% |
Biological Screening Cascade
Once a library of derivatives is synthesized and purified, a systematic screening process is required to identify compounds with the desired biological activity. High-Throughput Screening (HTS) is a standard industry practice for rapidly assessing large compound collections.[8][9]
Caption: A typical workflow for a small molecule biological screening campaign.
Protocol 3: General High-Throughput Screening (HTS) Campaign
This protocol outlines a generalized workflow adaptable to various biological assays (e.g., enzyme inhibition, receptor binding, cell-based assays).
Phase 1: Library Preparation and Primary Screen
-
Compound Management: Prepare stock solutions of all purified derivatives in 100% DMSO at a standard concentration (e.g., 10 mM).
-
Assay Plate Design: Use 384-well plates for the screen. A typical layout includes:
-
Test Wells: Compounds from the library at a single, high concentration (e.g., 10-20 µM).
-
Positive Control: A known activator or inhibitor for the target to define the maximum signal window.
-
Negative Control: DMSO vehicle only, defining the baseline activity.
-
-
Automation: Use automated liquid handlers to dispense reagents and compounds to the assay plates to ensure precision and throughput.[10]
-
Incubation & Readout: Incubate the plates according to the specific assay requirements. Read the plates using a suitable detector (e.g., fluorescence, luminescence, absorbance).
-
Data Analysis: Normalize the data against controls. Calculate a robust statistical measure of activity for each compound (e.g., Z-score or percent inhibition). Set a "hit" threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
Phase 2: Hit Confirmation and Dose-Response
-
Hit Picking: "Cherry-pick" the compounds identified as primary hits.
-
Confirmation Screen: Re-test these hits in the primary assay, often in triplicate, using a freshly prepared sample to eliminate false positives from compound aggregation or assay artifacts.
-
Dose-Response Curves: For all confirmed hits, perform a serial dilution (e.g., 8-10 points) and run the assay to generate a dose-response curve.
-
Potency Calculation: Fit the curve to a suitable pharmacological model (e.g., four-parameter logistic regression) to determine the potency (IC₅₀ or EC₅₀) of each compound.
Phase 3: Structure-Activity Relationship (SAR) Analysis
-
Data Compilation: Correlate the potency (IC₅₀/EC₅₀) of each derivative with its chemical structure.
-
SAR Insights: Analyze the data to identify key structural features that enhance or diminish activity. For example:
-
Does an ethyl ester show more potency than a methyl ester?
-
Is an aromatic amine substituent better than an aliphatic one?
-
How does the size or electronic nature of the substituent on the amide nitrogen affect activity?
-
-
Next Steps: Use these insights to design a second generation of derivatives with predicted improvements in potency and other properties, thereby advancing a "hit" towards a "lead" candidate.[4][11]
Conclusion
The systematic derivatization of 3-fluoro-4-(4-methylphenyl)benzoic acid is a powerful strategy for exploring its potential as a therapeutic scaffold. The robust protocols for esterification and amidation provided herein allow for the efficient generation of a focused chemical library. When coupled with a structured biological screening cascade, this approach enables the rapid identification of active compounds and provides crucial SAR data to guide further drug discovery efforts. This methodical process of synthesis, screening, and analysis is fundamental to translating a promising chemical starting point into a viable lead candidate for preclinical development.
References
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central.[Link]
-
High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science.[Link]
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High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Metastasis and Treatment.[Link]
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High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. PubMed Central.[Link]
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QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MedCrave online.[Link]
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Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. MDPI.[Link]
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Acids: Derivatization for GC Analysis. ScienceDirect.[Link]
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Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. ResearchGate.[Link]
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Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate.[Link]
-
Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors. PubMed Central.[Link]
-
4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid. PubChem.[Link]
-
Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. MDPI.[Link]
-
Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PubMed Central.[Link]
-
Development of a Biosensor for Detection of Benzoic Acid Derivatives in Saccharomyces cerevisiae. Frontiers in Bioengineering and Biotechnology.[Link]
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Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. PubMed.[Link]
-
QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. ResearchGate.[Link]
-
3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. PubChem.[Link]
-
Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.[Link]
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Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PubMed Central.[Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.[Link]
-
Direct C-H Amidation of Benzoic Acids to Introduce meta and para-Amino Groups by Tandem Decarboxylation. Angewandte Chemie International Edition.[Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate.[Link]
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing.[Link]
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. ResearchGate.[Link]
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company.[Link]
-
Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses.[Link]
- Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
-
Esterification (Experiment). Chemistry LibreTexts.[Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 3-fluoro-4-(4-methylphenyl)benzoic Acid
Introduction: The Significance of 3-fluoro-4-(4-methylphenyl)benzoic Acid
3-Fluoro-4-(4-methylphenyl)benzoic acid is a sophisticated biaryl carboxylic acid that serves as a crucial building block in the development of advanced materials and pharmaceutical agents. Its unique structural motif, featuring a fluorinated benzoic acid coupled with a tolyl group, imparts desirable physicochemical properties to target molecules. This compound is of particular interest in medicinal chemistry, where the biaryl scaffold is a common feature in pharmacologically active compounds. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Given its importance, robust and scalable synthetic routes are essential for ensuring a consistent supply for research and development.
This application note provides a comprehensive guide to the large-scale synthesis of 3-fluoro-4-(4-methylphenyl)benzoic acid, with a focus on the scientifically sound and industrially viable Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic rationale, provide a detailed step-by-step protocol, discuss key considerations for process optimization and scale-up, and present a thorough safety analysis.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach
The formation of the carbon-carbon bond between the two aromatic rings is the key transformation in the synthesis of 3-fluoro-4-(4-methylphenyl)benzoic acid. For this purpose, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the method of choice for large-scale production due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[1][2][3]
The core of this strategy involves the coupling of an aryl halide, in this case, 3-fluoro-4-bromobenzoic acid , with an arylboronic acid, 4-methylphenylboronic acid (p-tolylboronic acid) , in the presence of a palladium catalyst and a base.
Reaction Mechanism: A Palladium-Catalyzed Cycle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex. Understanding this mechanism is crucial for optimizing the reaction conditions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-fluoro-4-bromobenzoic acid) to form a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid (4-methylphenylboronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium complex as the final biaryl product, regenerating the active Pd(0) catalyst which re-enters the cycle.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a representative large-scale synthesis of 3-fluoro-4-(4-methylphenyl)benzoic acid. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Starting Materials:
| Compound | CAS Number | Molecular Weight ( g/mol ) | Amount (kg) | Moles (mol) |
| 3-Fluoro-4-bromobenzoic acid | 1007-16-5 | 219.01 | 10.0 | 45.66 |
| 4-Methylphenylboronic acid | 5720-05-8 | 135.96 | 7.45 | 54.79 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.53 | 0.46 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 18.94 | 137.0 |
| Toluene | 108-88-3 | 92.14 | 100 L | - |
| Ethyl Acetate | 141-78-6 | 88.11 | 80 L | - |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | As needed | - |
Equipment:
-
200 L glass-lined reactor with mechanical stirring, reflux condenser, and nitrogen inlet/outlet
-
Heating/cooling mantle
-
Temperature probe
-
Addition funnel
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Drying oven
Step-by-Step Procedure:
-
Reactor Setup and Inerting:
-
Ensure the 200 L reactor is clean and dry.
-
Assemble the reactor with the mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Purge the reactor with nitrogen for at least 30 minutes to create an inert atmosphere.
-
-
Reagent Charging:
-
To the inerted reactor, add toluene (100 L).
-
With stirring, add 3-fluoro-4-bromobenzoic acid (10.0 kg, 45.66 mol), 4-methylphenylboronic acid (7.45 kg, 54.79 mol), and potassium carbonate (18.94 kg, 137.0 mol).
-
Finally, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.53 kg, 0.46 mol).
-
-
Reaction Execution:
-
Begin vigorous stirring and heat the mixture to reflux (approximately 110-115 °C).
-
Maintain the reaction at reflux for 12-16 hours.
-
Monitor the reaction progress by taking small samples periodically and analyzing them by HPLC or TLC to confirm the consumption of the starting material.
-
-
Reaction Work-up:
-
Once the reaction is complete, cool the mixture to room temperature (20-25 °C).
-
Carefully add deionized water (50 L) to the reactor and stir for 30 minutes.
-
Stop the stirring and allow the layers to separate.
-
Drain the lower aqueous layer.
-
-
Product Isolation:
-
To the remaining organic layer in the reactor, add a fresh portion of deionized water (50 L) and stir for 15 minutes.
-
Separate and discard the aqueous layer.
-
Slowly and carefully add concentrated hydrochloric acid to the organic layer to adjust the pH to approximately 2-3. This will precipitate the product.
-
Stir the resulting slurry for 1 hour at room temperature.
-
Isolate the solid product by filtration using a Nutsche filter.
-
Wash the filter cake with deionized water (2 x 20 L) to remove any remaining salts.
-
-
Purification and Drying:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and heptane.
-
Transfer the crude solid to a clean reactor and add ethyl acetate (40 L). Heat to dissolve the solid.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C to maximize crystallization.
-
Collect the purified crystals by filtration and wash with cold heptane (10 L).
-
Dry the final product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Expected Yield and Purity:
-
Yield: 85-95%
-
Purity: >99% (by HPLC)
Process Optimization and Scale-Up Considerations
Transitioning a synthesis from the laboratory to a large-scale industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
-
Catalyst Selection and Loading: While Tetrakis(triphenylphosphine)palladium(0) is effective, other palladium catalysts with different phosphine ligands can be explored to potentially reduce catalyst loading and improve reaction times. For large-scale operations, minimizing the amount of expensive palladium catalyst is a primary economic driver.
-
Base Selection: Potassium carbonate is a cost-effective and efficient base. However, other bases like potassium phosphate or cesium carbonate could be evaluated for their impact on reaction rate and yield, though they are generally more expensive.
-
Solvent System: Toluene is a common solvent for Suzuki couplings. The addition of a co-solvent like ethanol or water can sometimes accelerate the reaction. However, for large-scale work-up, a single solvent system is often preferred for easier recovery and recycling.
-
Work-up and Purification: The acidic work-up and precipitation are generally effective for isolating the carboxylic acid product. Recrystallization is a robust method for achieving high purity at scale. The choice of recrystallization solvent is critical and should be optimized to maximize recovery and purity while considering safety and environmental impact.
-
Impurity Profile: It is crucial to identify and control potential impurities. A common side reaction in Suzuki couplings is the homocoupling of the boronic acid. Reaction conditions should be optimized to minimize this and other byproducts.
-
Safety: The flammability of organic solvents and the toxicity of the palladium catalyst and some reagents necessitate robust safety protocols, including proper grounding of equipment to prevent static discharge and the use of closed-system transfers.
Safety Summary
A thorough understanding of the hazards associated with all chemicals is paramount for safe operation at any scale.
| Chemical | Key Hazards | Recommended Precautions |
| 3-Fluoro-4-bromobenzoic acid | Causes skin and serious eye irritation. May cause respiratory irritation.[4][5][6] | Avoid inhalation of dust. Wear gloves, safety glasses, and a lab coat. Use in a well-ventilated area. |
| 4-Methylphenylboronic acid | Causes skin and serious eye irritation. May cause respiratory irritation.[7][8] | Avoid inhalation of dust. Wear gloves, safety glasses, and a lab coat. Use in a well-ventilated area. |
| Tetrakis(triphenylphosphine)palladium(0) | Harmful if swallowed. May cause an allergic skin reaction.[9][10][11][12] | Handle in a well-ventilated area or glove box. Avoid creating dust. Wear appropriate PPE. |
| Potassium Carbonate | Causes skin and serious eye irritation. May cause respiratory irritation.[13][14][15][16][17] | Avoid inhalation of dust. Wear gloves and eye protection. |
| Toluene | Highly flammable liquid and vapor. Harmful if inhaled. Causes skin and eye irritation. May cause damage to organs through prolonged or repeated exposure.[18][19][20][21][22] | Use in a well-ventilated area with explosion-proof equipment. Keep away from ignition sources. Wear appropriate PPE. |
| Ethyl Acetate | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[23][24][25][26] | Use in a well-ventilated area. Keep away from heat and flames. Wear eye protection and gloves. |
| Hydrochloric Acid | Causes severe skin burns and eye damage. May cause respiratory irritation. | Handle in a fume hood with appropriate acid-resistant gloves and eye protection. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a reliable and scalable method for the synthesis of 3-fluoro-4-(4-methylphenyl)benzoic acid. By carefully selecting the starting materials, catalyst, and reaction conditions, high yields and purity can be achieved on a large scale. This application note offers a comprehensive framework for researchers and drug development professionals, emphasizing mechanistic understanding, detailed procedural guidance, and critical safety considerations to facilitate the successful and safe production of this valuable chemical intermediate.
References
- Flinn Scientific. (2014). Potassium Carbonate Safety Data Sheet (SDS).
- CloudSDS. (n.d.). Ethyl Acetate Hazards and Safety Measures.
- VelocityEHS. (2015). Ethyl Acetate: A Sweet-Smelling Safety Hazard.
- Sigma-Aldrich. (2024). Ethyl acetate - SAFETY DATA SHEET.
- Armand Products. (2023). Potassium Carbonate Anhydrous All Grades SDS.
- New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: Ethyl Acetate.
- Jubilant Ingrevia Limited. (n.d.). Ethyl Acetate Safety Data Sheet.
- TCI Chemicals. (2025). SAFETY DATA SHEET: Pd(PPh3)4 (HPMC encapsulated).
- Redox. (2020). Safety Data Sheet Potassium Carbonate.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Potassium carbonate.
- ECHEMI. (n.d.). 3-Bromo-4-fluorobenzoic acid SDS, 1007-16-5 Safety Data Sheets.
- Boron Molecular. (n.d.). Buy 4-Methylphenylboronic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Potassium carbonate.
- ChemicalBook. (2025). 3-Bromo-4-fluorobenzoic acid | 1007-16-5.
- GOV.UK. (2024). Toluene: incident management.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 4-Methylphenylboronic Acid.
- ChemicalBook. (2025). Tetrakis(triphenylphosphine)palladium - Safety Data Sheet.
- NOAA. (2024). TOLUENE - CAMEO Chemicals.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Tolylboronic acid.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Tolylboronic acid.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Methylbenzeneboronic acid.
- Sigma-Aldrich. (n.d.). 3-Bromo-4-fluorobenzoic acid 95 1007-16-5.
- CCOHS. (n.d.). Toluene.
- Acros Organics. (n.d.). Material Safety Data Sheet Tetrakis-(Triphenylphosphine)-Palladium(0), 99%.
- PubChem. (n.d.). 3-Bromo-4-fluorobenzoic acid | C7H4BrFO2 | CID 70509.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Bromo-4-fluorobenzoic acid.
- Fisher Scientific. (2015). SAFETY DATA SHEET: Palladium, tetrakis(triphenylphosphine)-, (T-4)-.
- ATSDR - CDC. (n.d.). Toluene | Medical Management Guidelines | Toxic Substance Portal.
- Thermo Fisher Scientific. (2015). SAFETY DATA SHEET: Palladium, tetrakis(triphenylphosphine)-, (T-4)-.
- J.T. Baker. (1999). TOLUENE - Material Safety Data Sheet.
- Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids.
- Google Patents. (2000). United States Patent.
- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- PubMed Central (PMC). (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
-
Royal Society of Chemistry. (n.d.). . Retrieved from RSC Publishing.
- PubMed Central (PMC). (n.d.). Organoborane coupling reactions (Suzuki coupling).
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Application Notes and Protocols for the Preclinical Evaluation of 3-fluoro-4-(4-methylphenyl)benzoic acid (FMPB)
Abstract
This document provides a comprehensive guide for the in vitro and in vivo experimental design and evaluation of 3-fluoro-4-(4-methylphenyl)benzoic acid (FMPB), a novel small molecule with potential therapeutic applications. Due to the limited publicly available data on the biological activity of FMPB, this guide is structured around a scientifically plausible hypothetical mechanism of action: the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical mediator of the inflammatory response. The protocols and workflows detailed herein are designed to rigorously test this hypothesis, from initial biochemical assays to preclinical efficacy studies in animal models of inflammation. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities.
Introduction: The Scientific Rationale for Investigating FMPB in Inflammation
Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide range of pathologies, including autoimmune diseases, neurodegenerative disorders, and cancer. The p38 MAPK signaling cascade is a key transducer of extracellular signals, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stress, into a coordinated cellular response that includes the production of inflammatory mediators. The central role of p38 MAPK in inflammation has made it an attractive target for therapeutic intervention.
3-fluoro-4-(4-methylphenyl)benzoic acid (FMPB) is a novel chemical entity whose structural features, including a biphenyl scaffold and a benzoic acid moiety, are common in various enzyme inhibitors. While the specific biological targets of FMPB are yet to be fully elucidated, its structure warrants investigation as a potential modulator of inflammatory signaling. This document outlines a systematic approach to characterize the biological activity of FMPB, with a focus on its potential as a p38 MAPK inhibitor.
The experimental workflow is designed to first establish the in vitro potency and selectivity of FMPB, then to confirm its mechanism of action in a cellular context, and finally to evaluate its efficacy and pharmacokinetic properties in a relevant in vivo model of inflammation.
In Vitro Evaluation of FMPB
The initial phase of characterization focuses on determining the direct interaction of FMPB with its putative target and its effects on cellular functions.
Biochemical Assay: Direct Inhibition of p38α MAPK
The first step is to determine if FMPB can directly inhibit the enzymatic activity of the primary p38 MAPK isoform, p38α. A common method is a kinase activity assay, which measures the phosphorylation of a specific substrate.
Protocol 1: In Vitro p38α Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted from established time-resolved fluorescence resonance energy transfer (TR-FRET) assays.
Objective: To determine the IC50 value of FMPB for p38α kinase.
Materials:
-
Recombinant human p38α (MAPK14), active (sourced from commercial vendors)
-
LanthaScreen™ Eu-anti-GST Antibody
-
GST-ATF2 (1-109) substrate
-
ATP
-
FMPB (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates (low volume, black)
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of FMPB in DMSO, then dilute in assay buffer to the desired final concentrations (e.g., 100 µM to 1 nM).
-
In a 384-well plate, add 2.5 µL of the FMPB dilutions or DMSO (vehicle control).
-
Add 2.5 µL of a solution containing p38α kinase and the GST-ATF2 substrate in assay buffer.
-
Pre-incubate for 20 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP in assay buffer. The final ATP concentration should be at the Km for p38α.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of a solution containing the Eu-anti-GST antibody and EDTA in TR-FRET dilution buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665/615) and plot the percent inhibition against the logarithm of FMPB concentration to determine the IC50 value using non-linear regression.
Data Presentation:
| Compound | Target | IC50 (nM) |
| FMPB | p38α | Experimental Value |
| Positive Control (e.g., BIRB 796) | p38α | Experimental Value |
Cellular Target Engagement: p38 Phosphorylation in Macrophages
To confirm that FMPB can inhibit p38 MAPK activity within a cell, we will measure the phosphorylation of its downstream target, MAPK-activated protein kinase 2 (MK2). Lipopolysaccharide (LPS) is a potent activator of the p38 MAPK pathway in macrophages.
Protocol 2: Western Blot for Phospho-MK2 in LPS-Stimulated RAW 264.7 Macrophages
Objective: To assess the ability of FMPB to inhibit LPS-induced p38 MAPK activity in a cellular context.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
FMPB (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-MK2 (Thr334), anti-total-MK2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4 hours in serum-free DMEM.
-
Pre-treat the cells with various concentrations of FMPB or DMSO for 1 hour.
-
Stimulate the cells with 100 ng/mL LPS for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-MK2 signal to total MK2 and β-actin.
Expected Outcome: A dose-dependent decrease in the level of phosphorylated MK2 in FMPB-treated cells compared to the LPS-only control would indicate cellular target engagement.
Cellular Functional Assay: Cytokine Release
Inhibition of the p38 MAPK pathway should lead to a reduction in the production of pro-inflammatory cytokines.
Protocol 3: TNF-α ELISA from Supernatants of LPS-Stimulated Macrophages
Objective: To measure the effect of FMPB on the production of a key pro-inflammatory cytokine.
Procedure:
-
Follow steps 1-4 from Protocol 2, but use a 24-well plate and incubate with LPS for 4-6 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Plot the TNF-α concentration against the FMPB concentration to determine the IC50 for cytokine inhibition.
Data Presentation:
| Assay | Cell Line | Stimulant | Measured Endpoint | IC50 (µM) |
| Cytokine Release | RAW 264.7 | LPS | TNF-α | Experimental Value |
In Vivo Evaluation of FMPB
After establishing in vitro activity, the next phase is to assess the compound's properties and efficacy in a living organism.
Pharmacokinetic (PK) Study
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of FMPB. This information is crucial for designing the efficacy study.
Protocol 4: Single-Dose Pharmacokinetic Study in Mice
Objective: To determine key PK parameters of FMPB after intravenous (IV) and oral (PO) administration.
Animals: Male C57BL/6 mice (8 weeks old)
Procedure:
-
Fast the mice overnight before dosing.
-
Administer FMPB either via IV injection (e.g., 2 mg/kg) or oral gavage (e.g., 10 mg/kg). A suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) must be used.
-
Collect blood samples (e.g., via tail vein) at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma.
-
Extract FMPB from the plasma samples and quantify its concentration using LC-MS/MS.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (%F) using appropriate software (e.g., Phoenix WinNonlin).
Data Presentation:
| Parameter | IV (2 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | Experimental Value | Experimental Value |
| Tmax (h) | Experimental Value | Experimental Value |
| AUC (ng*h/mL) | Experimental Value | Experimental Value |
| t1/2 (h) | Experimental Value | Experimental Value |
| Bioavailability (%F) | N/A | Experimental Value |
In Vivo Efficacy Study: LPS-Induced Systemic Inflammation Model
This acute model is used to assess the ability of FMPB to suppress a systemic inflammatory response in vivo.
Protocol 5: LPS-Induced Cytokine Production in Mice
Objective: To evaluate the efficacy of FMPB in reducing systemic TNF-α levels in an acute inflammation model.
Animals: Male C57BL/6 mice (8 weeks old)
Procedure:
-
Acclimatize the mice for at least one week.
-
Group the mice (n=8-10 per group): Vehicle control, FMPB (e.g., 10, 30, 100 mg/kg), Positive control (e.g., a known p38 inhibitor).
-
Administer FMPB or vehicle via oral gavage.
-
After a set pre-treatment time (determined from the PK study, e.g., 1 hour), administer a sublethal dose of LPS (e.g., 1 mg/kg) via intraperitoneal (IP) injection.
-
At the time of peak cytokine response (e.g., 90 minutes post-LPS), collect blood via cardiac puncture under terminal anesthesia.
-
Process the blood to obtain serum.
-
Measure the serum TNF-α levels using an ELISA kit.
-
Statistically analyze the data (e.g., using one-way ANOVA with a post-hoc test) to compare the treatment groups to the vehicle control.
Experimental Workflow Diagram:
Caption: Preclinical evaluation workflow for FMPB.
Visualization of the Hypothesized Signaling Pathway
The diagram below illustrates the proposed mechanism of action for FMPB within the p38 MAPK signaling cascade.
Caption: Hypothesized inhibition of the p38 MAPK pathway by FMPB.
Conclusion and Future Directions
This document provides a structured and scientifically grounded framework for the initial preclinical evaluation of 3-fluoro-4-(4-methylphenyl)benzoic acid (FMPB), based on the hypothesis that it functions as an inhibitor of the p38 MAPK pathway. Successful execution of these protocols will establish the in vitro potency, cellular activity, and in vivo proof-of-concept for FMPB as a potential anti-inflammatory agent.
Positive results would warrant further investigation, including:
-
Kinase Selectivity Profiling: To assess the specificity of FMPB against a broad panel of kinases.
-
Chronic Inflammation Models: To evaluate efficacy in more disease-relevant models (e.g., collagen-induced arthritis).
-
Toxicology Studies: To determine the safety profile of the compound.
By following this systematic approach, researchers can efficiently characterize the therapeutic potential of novel compounds like FMPB and make data-driven decisions for further development.
References
-
Title: The p38 mitogen-activated protein kinase pathway in human diseases Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: p38 MAP Kinase Inhibitors for the Treatment of Inflammatory and Other Diseases Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: p38 MAPK in inflammation: a potential therapeutic target Source: Expert Opinion on Therapeutic Targets URL: [Link]
-
Title: Mitogen-activated protein kinase p38 as a therapeutic target in inflammatory diseases Source: Expert Opinion on Therapeutic Targets URL: [Link]
-
Title: 3-Fluoro-4-(p-tolyl)benzoic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]
Application Notes and Protocols: The Strategic Use of 3-Fluoro-4-(4-methylphenyl)benzoic Acid in the Synthesis of Novel Bacterial Enzyme Inhibitors
Introduction: A Privileged Scaffold for Combating Antimicrobial Resistance
The escalating crisis of antibiotic resistance necessitates the urgent development of novel antibacterial agents with new mechanisms of action. The biphenyl carboxylic acid scaffold has emerged as a promising starting point for the design of such agents. Within this class, 3-fluoro-4-(4-methylphenyl)benzoic acid stands out as a key building block for the synthesis of potent enzyme inhibitors, particularly those targeting bacterial fatty acid biosynthesis (FAB).[1]
The unique structural features of this molecule—a fluorine atom at the 3-position and a p-tolyl group at the 4-position of the benzoic acid ring—confer advantageous physicochemical properties to its derivatives. The fluorine atom can enhance binding affinity and improve metabolic stability, while the lipophilic p-tolyl group can facilitate membrane permeability. Scientific literature indicates that derivatives of this and structurally related scaffolds exhibit potent antibacterial activity against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-fluoro-4-(4-methylphenyl)benzoic acid in the synthesis of novel bacterial enzyme inhibitors.
The Target: Bacterial Fatty Acid Biosynthesis (FAS-II)
The bacterial fatty acid synthesis pathway, known as FAS-II, is an attractive target for novel antibiotics because it is essential for bacterial survival and is sufficiently different from the mammalian FAS-I pathway to allow for selective inhibition. The FAS-II pathway is responsible for the synthesis of fatty acids, which are crucial components of bacterial cell membranes. Key enzymes in this pathway that have been successfully targeted include:
-
β-ketoacyl-acyl carrier protein synthase III (FabH): Catalyzes the initial condensation step in fatty acid synthesis.
-
Enoyl-acyl carrier protein reductase (FabI): Catalyzes the final reduction step in the elongation cycle.
Research on analogs of 3-fluoro-4-(4-methylphenyl)benzoic acid suggests that their mechanism of action involves the inhibition of the FAS-II pathway, making this scaffold a valuable tool for developing new classes of antibiotics that disrupt bacterial cell wall formation.[1][2]
Synthesis of 3-Fluoro-4-(4-methylphenyl)benzoic Acid
The starting material, 3-fluoro-4-(4-methylphenyl)benzoic acid, can be synthesized via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is well-suited for this purpose, offering high yields and tolerance to a wide range of functional groups.[3][4]
General Protocol for Suzuki-Miyaura Coupling:
A plausible synthetic route involves the coupling of a boronic acid with an aryl halide. For instance, coupling 4-methylphenylboronic acid with a suitably substituted fluorobenzoic acid derivative.
Protocol 1: Synthesis of 3-Fluoro-4-(4-methylphenyl)benzoic Acid via Suzuki Coupling
This protocol provides a general method for the synthesis of the title compound.
Materials:
-
3-Fluoro-4-bromobenzoic acid (or a suitable ester thereof) (1.0 equiv)
-
4-Methylphenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 3-fluoro-4-bromobenzoic acid, 4-methylphenylboronic acid, and the palladium catalyst.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system.
-
In a separate vial, dissolve the base in degassed water and add it to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup: Dilute with ethyl acetate and wash with 1 M HCl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Synthesis of Enzyme Inhibitors from 3-Fluoro-4-(4-methylphenyl)benzoic Acid
The carboxylic acid moiety of 3-fluoro-4-(4-methylphenyl)benzoic acid is a versatile handle for derivatization. Amide coupling is a common and effective strategy to generate a library of potential enzyme inhibitors.
Core Concept: Amide Coupling for Inhibitor Synthesis
By coupling 3-fluoro-4-(4-methylphenyl)benzoic acid with a diverse range of amines, a variety of amides can be synthesized. These modifications can modulate the compound's potency, selectivity, and pharmacokinetic properties.
Protocol 2: General Procedure for Amide Synthesis
This protocol describes a standard amide coupling reaction using a carbodiimide reagent.
Materials:
-
3-Fluoro-4-(4-methylphenyl)benzoic acid (1.0 equiv)
-
Amine (primary or secondary) (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (optional, 2.0 equiv)
-
Round-bottom flask with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 3-fluoro-4-(4-methylphenyl)benzoic acid and HOBt in anhydrous DCM.
-
Add the amine to the solution. If the amine is a hydrochloride salt, add DIPEA.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC to the reaction mixture and stir at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by flash column chromatography on silica gel.
Visualization of Synthetic Workflows
Caption: Workflow for the synthesis of the core scaffold.
Caption: General workflow for inhibitor synthesis.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for derivatives of 3-fluoro-4-(4-methylphenyl)benzoic acid is an active area of research, studies on structurally related pyrazole-based antibacterial agents provide valuable insights.[2]
| Structural Modification | Impact on Antibacterial Activity | Reference |
| Lipophilic substituents on the amine moiety | Generally improves activity | [2] |
| Electron-withdrawing groups on the phenyl ring | Can enhance potency | [5] |
| Presence of fluorine atoms | Often increases metabolic stability and binding affinity | [2] |
These general trends suggest that a systematic exploration of different amine substituents coupled to the 3-fluoro-4-(4-methylphenyl)benzoic acid core is a promising strategy for discovering potent inhibitors of bacterial fatty acid synthesis.
Characterization and Biological Evaluation
Synthesized compounds should be thoroughly characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Biological evaluation should include:
-
Minimum Inhibitory Concentration (MIC) Assays: To determine the antibacterial potency against a panel of clinically relevant bacterial strains, including resistant phenotypes like MRSA and VRE.
-
Enzyme Inhibition Assays: To quantify the inhibitory activity (IC₅₀) against the target enzymes (e.g., FabH, FabI).
-
Cytotoxicity Assays: To assess the toxicity of the compounds against mammalian cell lines to determine their therapeutic index.
Conclusion and Future Directions
3-Fluoro-4-(4-methylphenyl)benzoic acid is a highly valuable and versatile starting material for the synthesis of novel bacterial enzyme inhibitors. Its strategic use in combination with established synthetic methodologies, such as amide coupling, provides a robust platform for the generation of compound libraries for antibacterial screening. The inhibition of the bacterial fatty acid biosynthesis pathway is a clinically validated strategy, and derivatives of this scaffold have shown significant promise in this area. Future research should focus on expanding the diversity of derivatives, elucidating detailed structure-activity relationships, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to accelerate the development of new antibiotics to combat the growing threat of antimicrobial resistance.
References
- Roy, S., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry.
- Zhang, L., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- Hassan, A., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
-
Norio Miyaura, Akira Suzuki. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-fluoro-4-(4-methylphenyl)benzoic acid
Welcome to the technical support center for the synthesis of 3-fluoro-4-(4-methylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic route, improve yields, and ensure the highest purity of your final product. 3-Fluoro-4-(4-methylphenyl)benzoic acid is a valuable intermediate in medicinal chemistry, particularly for developing novel antibacterial agents.[1]
The primary synthetic route we will focus on is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[2][3][4][5] This reaction typically involves the coupling of an aryl halide with an organoboron species, catalyzed by a palladium complex in the presence of a base.[2][3][4]
Visualizing the Synthetic Pathway
The synthesis of 3-fluoro-4-(4-methylphenyl)benzoic acid via a Suzuki-Miyaura coupling generally proceeds as follows:
Caption: General workflow for the Suzuki-Miyaura synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 3-fluoro-4-(4-methylphenyl)benzoic acid.
Q1: Why is my yield of 3-fluoro-4-(4-methylphenyl)benzoic acid consistently low?
Low yields in a Suzuki-Miyaura coupling can stem from several factors. Let's break down the potential causes and solutions.
Possible Cause 1: Inefficient Catalyst System The choice of palladium catalyst and ligand is critical. While many combinations exist, some are more effective for specific substrates.
-
Expert Insight: For coupling aryl bromides, a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or P(tBu)₃ often provides excellent results.[6] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must first be reduced in situ to the active Pd(0) species. This can sometimes lead to side reactions or incomplete catalyst activation.
Possible Cause 2: Suboptimal Base and Solvent System The base plays a crucial role in the transmetalation step of the catalytic cycle.[4] Its strength and solubility can significantly impact the reaction rate and yield.
-
Expert Insight: A common choice is an aqueous solution of a carbonate (e.g., K₂CO₃ or Cs₂CO₃) or phosphate (e.g., K₃PO₄).[7] The presence of water can be beneficial, but the solvent system (e.g., toluene, dioxane, or THF with water) needs to be optimized for your specific substrates.[8]
Possible Cause 3: Side Reactions Several side reactions can compete with the desired cross-coupling, leading to reduced yields.
-
Protodeborylation of p-Tolylboronic Acid: This is the protonolysis of the boronic acid, replacing the C-B bond with a C-H bond, to form toluene.[9] This can be promoted by acidic conditions or prolonged reaction times at high temperatures.[10]
-
Solution: Ensure your reaction conditions are sufficiently basic. Use freshly purchased or properly stored p-tolylboronic acid, as degradation can occur over time.
-
-
Dehalogenation of 4-Bromo-3-fluorobenzoic Acid: The aryl bromide can be reduced to 3-fluorobenzoic acid. This can occur if a hydride source is present, which can be generated from the solvent or base.[11]
-
Solution: Use high-purity, dry solvents. Consider using a different base or catalyst system that is less prone to promoting this side reaction.
-
-
Homocoupling of p-Tolylboronic Acid: Two molecules of the boronic acid can couple to form 4,4'-dimethylbiphenyl. This is often more prevalent with highly active catalysts or when the aryl halide is less reactive.
-
Solution: Optimize the stoichiometry of your reactants. Using a slight excess of the boronic acid is common, but a large excess can favor homocoupling.
-
Q2: I'm observing significant amounts of unreacted starting materials. What should I do?
Incomplete conversion is a common challenge. Here's a systematic approach to address it.
Troubleshooting Incomplete Conversion
Caption: A decision tree for troubleshooting incomplete reactions.
-
Expert Insight: Start by confirming the quality of your starting materials. 4-Bromo-3-fluorobenzoic acid can be synthesized through various methods, such as the bromination of 3-fluoro-4-aminobenzoic acid or the oxidation of 4-bromo-3-fluorotoluene.[12][13] Ensure it is free of impurities that could poison the catalyst. p-Tolylboronic acid is commercially available and should be of high purity.[14][15][16][17]
Q3: How can I effectively purify my final product and remove unreacted starting materials and byproducts?
Purification of the final carboxylic acid product can be challenging due to the presence of acidic starting materials and byproducts.
Purification Strategy:
-
Acid-Base Extraction: After the reaction is complete, perform an aqueous workup.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute acid (e.g., 1M HCl) to remove any remaining basic compounds.
-
Extract the organic layer with a basic aqueous solution (e.g., 1M NaOH or NaHCO₃) to deprotonate the carboxylic acids, transferring them to the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove non-acidic impurities like 4,4'-dimethylbiphenyl.
-
Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate your product and any unreacted 4-bromo-3-fluorobenzoic acid.
-
-
Recrystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Column Chromatography: If acid-base extraction and recrystallization are insufficient, column chromatography on silica gel can be employed.
-
Expert Tip: To improve the separation of acidic compounds on silica, consider adding a small amount of acetic acid to the mobile phase.[18] Alternatively, you can convert the crude acid mixture to their methyl esters, which are often easier to separate by chromatography. The purified methyl ester can then be hydrolyzed back to the carboxylic acid.[18]
-
Frequently Asked Questions (FAQs)
Q: Can I use a different aryl halide, for instance, 4-chloro-3-fluorobenzoic acid?
A: Yes, but you will likely need to adjust your reaction conditions. The reactivity of aryl halides in Suzuki couplings generally follows the trend: I > Br > OTf >> Cl.[3][5][19] Aryl chlorides are less reactive and typically require more active catalyst systems (e.g., those with highly electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands) and potentially higher reaction temperatures.[20]
Q: Is it possible to run this reaction under milder, room temperature conditions?
A: While many Suzuki couplings require heating, some highly active catalyst systems can facilitate the reaction at or near room temperature, especially with more reactive aryl halides like aryl iodides or bromides.[20] Success will depend on a careful selection of the palladium source, ligand, and base.
Q: My final product appears to be decarboxylating. Why is this happening and how can I prevent it?
A: Decarboxylation of benzoic acids can occur under harsh thermal conditions, sometimes facilitated by the catalyst system.[21][22][23]
-
Prevention:
-
Avoid excessively high reaction temperatures.
-
Minimize reaction time once the starting materials are consumed.
-
Some palladium catalysts are more prone to promoting decarboxylation than others. If this is a persistent issue, screening different catalyst systems may be necessary. Recent literature also describes decarbonylative Suzuki couplings, where the carboxylic acid is intentionally used as an aryl source.[24][25][26][27]
-
Q: Can I use the methyl ester of 4-bromo-3-fluorobenzoic acid and then hydrolyze it post-coupling?
A: Absolutely. This is a very common and often advantageous strategy. The methyl ester is generally more soluble in organic solvents and can be easier to purify by chromatography. The final hydrolysis step to the carboxylic acid is typically straightforward, often achieved by heating with an aqueous base like NaOH or KOH, followed by acidification.[28][29]
Experimental Protocols
Protocol 1: Synthesis of 3-fluoro-4-(4-methylphenyl)benzoic acid
| Reagent | MW | Equivalents | Amount |
| 4-Bromo-3-fluorobenzoic acid | 219.01 | 1.0 | (e.g., 2.19 g, 10 mmol) |
| p-Tolylboronic acid | 135.96 | 1.2 | (e.g., 1.63 g, 12 mmol) |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | (e.g., 0.347 g, 0.3 mmol) |
| K₂CO₃ | 138.21 | 2.0 | (e.g., 2.76 g, 20 mmol) |
| Toluene | - | - | 40 mL |
| Ethanol | - | - | 10 mL |
| Water | - | - | 10 mL |
Procedure:
-
To a round-bottom flask, add 4-bromo-3-fluorobenzoic acid, p-tolylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 15 minutes.
-
Add the degassed solvents (toluene, ethanol, and water) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate (50 mL) and water (50 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and extract the product into a 1M NaOH solution (3 x 30 mL).
-
Wash the combined basic aqueous layers with ethyl acetate (20 mL) to remove non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system.
References
- Protodeboronation - Wikipedia.
- Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid: A Promising Supplier's Product with High Market Potential.
- Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Publishing.
- A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. - Semantic Scholar.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Protodeboronation - Organic Chemistry Portal.
- Synthesis of 3-fluoro-4-methyl-benzoic acid - PrepChem.com.
- 4-Bromo-3-fluorobenzoic acid | 153556-42-4 - ChemicalBook.
- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company.
- 4-Tolylboronic acid (p-Tolylboronic acid) | Biochemical Assay Reagent | MedChemExpress.
- METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID - Google Patents.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing.
- Decarboxylative Hydroxylation of Benzoic Acids - PMC - NIH.
- p-Tolylboronic acid 97 5720-05-8 - Sigma-Aldrich.
- p-Tolylboronic acid - Chem-Impex.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society.
- Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - ResearchGate.
- Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing).
- 4-Tolylboronic acid | 5720-05-8 - ChemicalBook.
- Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides - PubMed.
- Synthesis of 4-tolylboronic acid - PrepChem.com.
- Protodecarboxylation of benzoic acids under radical conditions - RSC Publishing.
- Your "Go-To", "just couple already", Suzuki conditions? : r/Chempros - Reddit.
- Trouble isolating my Suzuki coupling biaryl acid product : r/chemistry - Reddit.
- Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation | Journal of the American Chemical Society.
- A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem.
- Optimization of the reaction conditions | Download Scientific Diagram - ResearchGate.
- Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing).
- Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo.
- Suzuki reaction - Wikipedia.
- Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters - Semantic Scholar.
- 3-Fluoro-4-(4-methylphenyl)benzoic Acid|RUO - Benchchem.
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.
- Decarboxylative C–H Arylation of Benzoic Acids under Radical Conditions | Organic Letters.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid - Benchchem.
- Metabolism of Hydroxylated and Fluorinated Benzoates by Syntrophus aciditrophicus and Detection of a Fluorodiene Metabolite - PMC - NIH.
- Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis - The Royal Society of Chemistry.
- Biaryl synthesis by C-C coupling - Organic Chemistry Portal.
- Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC - NIH.
- Welcome To Hyma Synthesis Pvt. Ltd.
- US3709795A - Purification of carboxylic acids by chemical treatment and distillation - Google Patents.
- Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo.
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
- Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters - MDPI.
- N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions - Organic Chemistry Portal.
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- 10. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
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- 27. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
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- 29. zenodo.org [zenodo.org]
Technical Support Center: Purification of 3-fluoro-4-(4-methylphenyl)benzoic Acid
Welcome to the technical support center for the purification of 3-fluoro-4-(4-methylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this valuable biaryl carboxylic acid intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Introduction: Understanding the Molecule and Its Challenges
3-Fluoro-4-(4-methylphenyl)benzoic acid is a fluorinated biaryl compound with significant potential as a building block in medicinal chemistry for the development of novel therapeutic agents.[1] Its structure, featuring a carboxylic acid group and two aromatic rings, presents a unique set of purification challenges. The dual polarity, potential for hydrogen bonding, and the likelihood of structurally similar impurities from its synthesis necessitate a well-defined purification strategy.
This guide will provide in-depth, field-proven insights into overcoming these challenges, ensuring you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 3-fluoro-4-(4-methylphenyl)benzoic acid?
A1: Given that the most common synthetic route to this class of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction, you should anticipate impurities stemming from this process.[2][3] These can include:
-
Unreacted Starting Materials: Such as the corresponding boronic acid and aryl halide.
-
Homocoupling Byproducts: Resulting from the self-coupling of the boronic acid or the aryl halide.[4]
-
Residual Palladium Catalyst: Which can interfere with subsequent reactions or biological assays.
-
Isomeric Byproducts: Depending on the purity of the starting materials, you may have isomeric forms of the desired product.
Q2: How can I quickly assess the purity of my crude product?
A2: A combination of Thin Layer Chromatography (TLC) and melting point analysis is a rapid and effective way to get a preliminary assessment of your crude product's purity. A broad melting point range or the presence of multiple spots on a TLC plate (visualized under UV light) indicates the presence of impurities. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the recommended method.[5]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the chosen solvent, causing it to separate as a liquid.[6] To resolve this, you can:
-
Use a lower-boiling point solvent or solvent system.
-
Induce crystallization at a lower temperature by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[7]
-
Add a co-solvent that reduces the overall boiling point of the solvent system.[6]
Troubleshooting and In-Depth Purification Guides
This section provides detailed protocols and troubleshooting advice for the most common purification techniques for 3-fluoro-4-(4-methylphenyl)benzoic acid.
Purification Strategy Workflow
The following diagram illustrates a logical workflow for the purification of 3-fluoro-4-(4-methylphenyl)benzoic acid.
Caption: A decision-making workflow for the purification of 3-fluoro-4-(4-methylphenyl)benzoic acid.
Acid-Base Extraction: A First-Pass Purification
Principle: This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. By treating the crude product with a base, the benzoic acid derivative is deprotonated to form a water-soluble carboxylate salt, while non-acidic impurities remain in the organic phase.
Experimental Protocol:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The target compound will move to the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as hydrochloric acid (HCl), until the solution is acidic (pH ~2). The protonated, water-insoluble 3-fluoro-4-(4-methylphenyl)benzoic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Low Recovery | Incomplete extraction into the aqueous phase. | - Increase the volume of the basic solution. - Perform more extraction cycles. |
| Product is partially soluble in the acidic aqueous phase. | - Ensure the pH is sufficiently low during precipitation. - Cool the solution thoroughly in an ice bath to minimize solubility. | |
| Product is an oil/gummy solid after acidification | The concentration of the product is too high, or the precipitation happened too quickly. | - Dilute the aqueous solution before acidification. - Add the acid slowly while stirring vigorously in an ice bath. |
Recrystallization: For High Purity Crystalline Product
Principle: Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility at different temperatures. An ideal solvent will dissolve the compound and impurities at high temperatures and allow the desired compound to crystallize upon cooling, leaving the impurities dissolved in the mother liquor.[8]
Solvent Selection: The key to successful recrystallization is choosing the right solvent. Given the dual polarity of 3-fluoro-4-(4-methylphenyl)benzoic acid, a single or mixed solvent system may be effective.
| Solvent/System | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol and less soluble in water. A mixed solvent system can be fine-tuned for optimal recrystallization. |
| Toluene | A non-polar solvent that may be suitable for this aromatic compound. |
| Ethyl Acetate/Hexane | A polar/non-polar mixture that can be effective for compounds with intermediate polarity. |
Experimental Protocol:
-
Solvent Screening: In a small test tube, test the solubility of a small amount of your product in different solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.[6]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature to form well-defined crystals.[6] Once at room temperature, you can place the flask in an ice bath to maximize the yield.[7]
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of ice-cold solvent to remove any remaining impurities.[6]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Troubleshooting Recrystallization:
The following diagram provides a troubleshooting guide for common issues encountered during recrystallization.
Caption: Troubleshooting common problems in recrystallization.
Column Chromatography: For Difficult Separations
Principle: When recrystallization is ineffective, particularly for separating structurally similar impurities, column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.
Experimental Protocol:
-
Stationary Phase: Silica gel is a common choice for compounds of this polarity.
-
Mobile Phase Selection: Use TLC to determine an appropriate solvent system (mobile phase). A good system will give your product an Rf value of ~0.3-0.4. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is a good starting point. Adding a small amount of acetic acid (0.1-1%) to the mobile phase can help to reduce tailing of the acidic product on the silica gel.[9]
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Run the mobile phase through the column and collect fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Poor Separation | Inappropriate mobile phase. | - Optimize the solvent system using TLC. A less polar mobile phase will increase retention on the column. |
| Compound Stuck on Column | The compound is too polar for the chosen mobile phase. | - Gradually increase the polarity of the mobile phase (gradient elution). |
| Peak Tailing | Strong interaction of the acidic product with the silica gel. | - Add a small amount of acetic acid or formic acid to the mobile phase to suppress the ionization of the carboxylic acid.[5] |
References
-
PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]
-
ResearchGate. (2004, October). 3-Fluoro-4-methylbenzoic acid. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Reddit. (2022, October 18). Trouble isolating my Suzuki coupling biaryl acid product. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
Unknown. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallisation of benzoic acid. Retrieved from [Link]
-
European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548. Retrieved from [Link]
- Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
-
SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
The Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
Ottokemi. (n.d.). 3-Fluoro-4-(trifluoromethyl)benzoic acid, 98%. Retrieved from [Link]
-
ResearchGate. (2019, September 27). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved from [Link]
-
Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of biaryl compounds in the suzuki cross coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Retrieved from [Link]
-
National Institutes of Health. (2019, September 27). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of benzoic acid by melt crystallization. Retrieved from [Link]
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- 9. reddit.com [reddit.com]
identifying and minimizing side reactions in 3-fluoro-4-(4-methylphenyl)benzoic acid synthesis.
Welcome to the technical support center for the synthesis of 3-fluoro-4-(4-methylphenyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you identify and minimize common side reactions, thereby optimizing your product yield and purity.
The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The synthesis of 3-fluoro-4-(4-methylphenyl)benzoic acid typically involves coupling an aryl halide, such as 3-fluoro-4-bromobenzoic acid, with 4-methylphenylboronic acid.
Despite its robustness, the reaction is complex and can be compromised by several competing pathways that reduce yield and complicate purification.[3] This guide explains the causality behind these side reactions and provides field-proven strategies to mitigate them.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q1: My reaction yield is low, and I'm observing a significant amount of 4,4'-bitolyl in my crude mixture. What's causing this, and how can I prevent it?
A1: The formation of 4,4'-bitolyl indicates a prevalent side reaction known as boronic acid homocoupling . This occurs when two molecules of your 4-methylphenylboronic acid couple together.
Root Causes & Mechanism: Homocoupling is primarily mediated by Palladium(II) [Pd(II)] species and is significantly accelerated by the presence of oxygen.[3][4] If you are using a Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), it must be reduced in situ to the catalytically active Palladium(0) [Pd(0)]. One pathway for this reduction involves the homocoupling of two boronic acid molecules, which reduces Pd(II) to Pd(0) but consumes your nucleophile.[3][4] Additionally, any oxygen present in the reaction mixture can re-oxidize Pd(0) to Pd(II), perpetuating the homocoupling cycle.[3]
Solutions:
-
Rigorous Degassing: The most critical step is to eliminate oxygen. Degas your solvent and the reaction mixture thoroughly using methods like the freeze-pump-thaw technique or by sparging with an inert gas (Argon or Nitrogen) for at least 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[5]
-
Use a Pd(0) Catalyst: Start with a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). This eliminates the need for the initial reductive step that can trigger homocoupling.[5]
-
Choose the Right Precatalyst: If using a Pd(II) source, select a precatalyst that is readily reduced by other means, for example, by a phosphine ligand, rather than by boronic acid homocoupling.[3]
-
Control Base Addition: Adding the base in portions or using a weaker base can sometimes modulate the reaction conditions to favor the cross-coupling pathway.
Q2: I've identified 3-fluorobenzoic acid as a major byproduct. What is this dehalogenation side reaction and how can I minimize it?
A2: The presence of 3-fluorobenzoic acid points to dehalogenation (or hydrodehalogenation), where the bromine atom on your 3-fluoro-4-bromobenzoic acid starting material is replaced by a hydrogen atom.[6] This is a common issue that consumes your electrophile and reduces the yield of the desired product.
Root Causes & Mechanism: Dehalogenation occurs when a hydride species is present in the reaction mixture. After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source. A subsequent reductive elimination step then releases the dehalogenated arene and a palladium-hydride species.[3] Common sources of hydrides include:
-
Bases: Certain bases, particularly those with available β-hydrides or those that can react with solvents to generate hydrides.
-
Solvents: Alcoholic solvents or solvents containing water can sometimes act as hydride donors.[3]
-
Impurities: Impurities in reagents can sometimes contribute to this side reaction.
Solutions:
-
Choice of Base: Avoid bases that can easily provide a hydride. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred over organic bases or alkoxides in systems prone to dehalogenation.[6]
-
Solvent Selection: Use anhydrous, aprotic solvents like dioxane, toluene, or DMF. If using a solvent system with water, minimize the water content.
-
Ligand Selection: Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination for the desired cross-coupling product, making it more competitive with the dehalogenation pathway.[7][8]
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway relative to the cross-coupling.
Q3: My aryl bromide starting material is being consumed, but the yield of the desired product is poor, and I see a lot of toluene. What is happening to my boronic acid?
A3: The formation of toluene alongside the consumption of your aryl bromide suggests that the 4-methylphenylboronic acid is undergoing protodeboronation . This reaction replaces the boronic acid group with a hydrogen atom, effectively destroying your nucleophile.[9]
Root Causes & Mechanism: Protodeboronation is essentially the hydrolysis of the carbon-boron bond.[3] It can be catalyzed by acids, bases, or metal salts and is highly dependent on the reaction conditions and the electronic nature of the boronic acid.[9] The presence of water is a key factor. While Suzuki couplings often use aqueous bases, excessive water or prolonged reaction times at high temperatures can exacerbate this side reaction.[10][11]
Solutions:
-
Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than their corresponding boronic acids.[9][12] You can either start with the 4-methylphenylboronic acid pinacol ester or use a "slow-release" strategy with potassium organotrifluoroborates (R-BF₃K), which hydrolyze slowly under basic conditions to release the boronic acid in a controlled manner.[10][11]
-
Minimize Water: Use anhydrous solvents where possible or carefully control the amount of water in biphasic systems. Ensure all reagents are dry.[5]
-
Optimize Base and Temperature: Use the mildest base and lowest temperature that still afford a reasonable reaction rate to minimize the rate of protodeboronation.
-
Increase Boronic Acid Stoichiometry: A common, though less elegant, solution is to use a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid to compensate for some loss to this side reaction.
Parameter Optimization Summary
The success of the synthesis relies on the careful balance of several parameters. The table below summarizes their impact on the primary side reactions.
| Parameter | Homocoupling | Dehalogenation | Protodeboronation | Recommendation for 3-fluoro-4-(4-methylphenyl)benzoic acid Synthesis |
| Palladium Source | Increased by Pd(II) | Indirectly affected | Indirectly affected | Use a Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a modern precatalyst system.[3][5] |
| Atmosphere | Highly promoted by O₂ | Minimal direct effect | Minimal direct effect | Maintain a strict inert (Ar or N₂) atmosphere and use degassed solvents.[3] |
| Base | Can be influenced | Strong influence | Strong influence | Use a moderate, non-nucleophilic inorganic base like K₂CO₃ or K₃PO₄.[6] |
| Solvent | Can be influenced | Protic solvents can be hydride donors | Water is a key reactant | Use anhydrous aprotic solvents like Dioxane/H₂O or Toluene/H₂O mixtures with controlled water content. |
| Boron Reagent | N/A | N/A | Boronic acids are more susceptible | Consider using 4-methylphenylboronic acid pinacol ester for enhanced stability.[9] |
| Temperature | Can increase | Can increase | Can increase | Run at the lowest effective temperature (e.g., 80-100 °C) to minimize all side reactions. |
Visualizing the Reaction Pathways
The following diagram illustrates the desired synthetic route and the competing side reactions.
Caption: Main reaction and key side reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What are the ideal starting materials for this synthesis? A1: The most common and effective starting materials are 3-fluoro-4-bromobenzoic acid and 4-methylphenylboronic acid (or its pinacol ester). Aryl bromides offer a good balance of reactivity and stability, generally being more reactive than aryl chlorides but less prone to side reactions like dehalogenation compared to aryl iodides.[8][13][14]
Q2: How do I choose the right palladium catalyst, ligand, and base? A2: This is a "system" that often requires optimization.
-
Catalyst: For general robustness, Pd(PPh₃)₄ is a reliable choice. For more challenging couplings, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a specific ligand is used.[5]
-
Ligand: The ligand stabilizes the palladium and modulates its reactivity. For coupling an electron-deficient aryl bromide like this, triphenylphosphine (PPh₃) is often sufficient. If reactivity is low, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve performance.[1][15]
-
Base: A base is essential for the transmetalation step.[1] An aqueous solution of an inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is standard. The choice can affect solubility and reaction rate.
Q3: What is the importance of degassing the reaction mixture? A3: Degassing is crucial to remove dissolved oxygen. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species or palladium black. This not only halts the primary catalytic cycle but also promotes the undesired homocoupling of the boronic acid, as Pd(II) is a key mediator of that side reaction.[3]
Q4: Are boronic esters a better alternative to boronic acids for this reaction? A4: Boronic esters, particularly pinacol esters, offer significant advantages. They are generally more robust, crystalline, and easier to purify than many boronic acids.[9] Critically, they exhibit greater stability towards protodeboronation, which can be a significant issue.[9][12] While they may react more slowly, this can often be overcome by optimizing reaction conditions. Their use can lead to more reproducible results and higher yields, especially in complex syntheses.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a representative protocol and may require optimization for specific scales and equipment.
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-4-bromobenzoic acid (1.0 eq.), 4-methylphenylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via cannula or syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the stirring mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate. Acidify the aqueous layer with HCl (e.g., 1M) to pH ~2-3 to protonate the carboxylic acid. Separate the layers and extract the aqueous layer twice more with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol for Crude Reaction Analysis
-
Sample Preparation: Quench a small aliquot (~50 µL) of the reaction mixture with an equal volume of water and extract with ethyl acetate.
-
Analysis: Analyze the organic layer by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Identification:
-
Desired Product: 3-fluoro-4-(4-methylphenyl)benzoic acid.
-
Homocoupling Product: 4,4'-bitolyl.
-
Dehalogenation Product: 3-fluorobenzoic acid.
-
Protodeboronation Product: Toluene (best observed by GC-MS).
-
Compare the mass spectra and retention times to those of authentic standards or expected values.
-
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society.
-
Molander, G. A., & Trice, S. L. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Request PDF. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
-
ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
-
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
ACS Publications. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
RSC Publishing. Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. RSC Advances. [Link]
-
ACS Publications. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. The Journal of Organic Chemistry. [Link]
-
PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]
-
Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
RSC Publishing. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. [Link]
-
NIH. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
-
RSC Publishing. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. [Link]
-
YouTube. Aryl-Aryl cross coupling & Aromatic heterocyclic coupling| Suzuki coupling. [Link]
-
ACS Publications. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
ResearchGate. 3-Fluoro-4-methylbenzoic acid. [Link]
-
RSC Publishing. Organic & Biomolecular Chemistry. [Link]
-
WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Google Patents.
-
Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. wwjmrd.com [wwjmrd.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tcichemicals.com [tcichemicals.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Crystallization of 3-fluoro-4-(4-methylphenyl)benzoic acid
Welcome to the technical support center for 3-fluoro-4-(4-methylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this specific molecule. We will move beyond generic protocols to provide in-depth, scientifically-grounded troubleshooting advice based on the compound's unique structural features.
Understanding the Molecule: Physicochemical Profile
Effective crystallization begins with a deep understanding of the target molecule. 3-fluoro-4-(4-methylphenyl)benzoic acid is a bi-aryl carboxylic acid. Its structure, featuring a fluorine atom and a methyl group, introduces specific intermolecular forces that heavily influence its crystallization behavior. The carboxylic acid moiety readily forms strong hydrogen-bonded dimers, a primary driver for crystal lattice formation.[1] However, the molecule's overall rigidity, potential for π-π stacking, and the presence of the C-H···F weak hydrogen bonds can lead to complex crystallization phenomena, including the potential for polymorphism.[2][3]
| Property | Value / Description | Source |
| Molecular Formula | C₁₄H₁₁FO₂ | [4] |
| Molecular Weight | 230.23 g/mol | [4] |
| Appearance | White to light yellow powder/crystal | [5] |
| Key Structural Features | Carboxylic acid, biphenyl core, fluoro- and methyl-substituents. | N/A |
| Primary Interactions | O-H···O hydrogen bonding (dimerization), π-π stacking, C-H···F interactions. | [1][2] |
| Potential Challenges | Polymorphism, oiling out, solvent selection complexity. | [6][7] |
Recommended Starting Protocol: Anti-Solvent Crystallization
This protocol provides a robust starting point for obtaining crystalline 3-fluoro-4-(4-methylphenyl)benzoic acid. It employs a good solvent/anti-solvent system, which often provides superior control over supersaturation compared to single-solvent thermal methods.
Materials:
-
Crude 3-fluoro-4-(4-methylphenyl)benzoic acid
-
Ethyl acetate (Good Solvent)
-
Hexane (Anti-Solvent)
-
Erlenmeyer flask
-
Stir plate and stir bar
-
Heating mantle or hot plate
-
Büchner funnel and vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal volume of warm ethyl acetate (~60°C). Stir until all solid material is in solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Supersaturation: While stirring the warm solution, slowly add hexane dropwise. Continue adding until a faint, persistent cloudiness (turbidity) is observed. This indicates the point of incipient precipitation.
-
Re-homogenization: Add a few drops of warm ethyl acetate—just enough to redissolve the turbidity and make the solution clear again.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, undisturbed. For improved yield, you may subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Gently wash the crystals on the filter with a small amount of a cold ethyl acetate/hexane mixture (e.g., 1:5 v/v) to remove residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Troubleshooting Guide
This section addresses the most common issues encountered during the crystallization of 3-fluoro-4-(4-methylphenyl)benzoic acid in a question-and-answer format.
Q1: My compound separated as an oil instead of crystals. What went wrong and how do I fix it?
A1: The "Oiling Out" Phenomenon
Causality: Oiling out occurs when the solution becomes supersaturated at a temperature that is above the melting point of your solid in the chosen solvent system.[7] The compound precipitates as a liquid phase because it is more stable than the crystalline solid phase under those conditions. This is common with compounds that have relatively low melting points or when the solution is cooled too rapidly from a high temperature.
Solutions:
-
Re-dissolve and Adjust Solvent Ratio: Gently reheat the mixture to redissolve the oil. Add a small amount (5-10% of the total volume) of the "good" solvent (e.g., ethyl acetate). This reduces the level of supersaturation at any given temperature. Now, allow the solution to cool much more slowly. An insulated container or a cooling hot plate can facilitate this.[7]
-
Lower the Crystallization Temperature: The boiling point of your solvent may be too high. Consider switching to a lower-boiling point solvent system. For example, if you were using toluene, a switch to an ethyl acetate/hexane system might be beneficial.
-
Increase Solvent Volume: Using the absolute minimum amount of hot solvent can sometimes lead to a very high concentration upon cooling, favoring oiling out. Try adding a slight excess of the hot solvent (1-2 mL extra for every 100 mg of solid) before cooling.[8]
Q2: The solution is clear and no crystals have formed, even after cooling in an ice bath. What should I do?
A2: Failure to Nucleate or Excessive Solubility
Causality: This issue typically stems from one of two causes: either the solution is not sufficiently supersaturated, or it is supersaturated but lacks a nucleation site to initiate crystal growth.[7]
Solutions:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[8]
-
Seed Crystals: If you have a pure crystal from a previous batch, add a single, tiny crystal to the solution. This provides a perfect template for further crystal growth.[7]
-
-
Increase Concentration: This is the most common reason for crystallization failure.[7] Your solution is likely too dilute.
-
Evaporation: Gently heat the solution and boil off a portion of the solvent to increase the concentration of your compound.[8] Once the volume is reduced, allow it to cool again.
-
Add Anti-Solvent: If using a two-solvent system, you can carefully add more of the "anti-solvent" (e.g., hexane) to the cooled solution to decrease the compound's solubility and force precipitation.
-
Q3: The solid crashed out instantly as a fine powder as soon as I removed it from the heat. Is this a problem?
A3: Uncontrolled, Rapid Crystallization
Causality: Yes, this is generally undesirable. Rapid precipitation, or "crashing out," tends to trap impurities within the rapidly forming crystal lattice, which defeats the purpose of purification.[8] This happens when the solution is excessively supersaturated upon cooling.
Solutions:
-
Use More Solvent: The most effective solution is to reheat the flask to redissolve the solid and add more of the hot "good" solvent. This will keep the compound soluble for a longer period during the cooling phase, allowing for slower, more orderly crystal growth.[8]
-
Insulate for Slow Cooling: Ensure the cooling process is as slow as possible. Place the flask on a cork ring or a stack of paper towels instead of directly on the benchtop. Covering the flask with a watch glass also helps trap heat.[8] A shallow pool of solvent in a large flask will cool too quickly; use a flask size appropriate for your solvent volume.[8]
Q4: My final yield is very low. Where did my compound go?
A4: Maximizing Product Recovery
Causality: A low yield can result from several factors, but the most common is using too much solvent, which leaves a significant amount of your product dissolved in the mother liquor (the filtrate after filtration).[8]
Solutions:
-
Check the Mother Liquor: Before discarding the filtrate, test it for dissolved product. You can do this by taking a small sample and evaporating the solvent. If a significant amount of solid remains, your yield can be improved.
-
Second Crop of Crystals: You can recover more product by concentrating the mother liquor (by boiling off some solvent) and cooling it again to obtain a second batch of crystals. Note that this "second crop" may be less pure than the first.
-
Optimize Cooling: Ensure you have cooled the solution sufficiently. Cooling in an ice bath after room temperature cooling will significantly decrease the solubility of the compound and increase the yield.
-
Washing Technique: When washing the collected crystals, always use a minimal amount of ice-cold solvent. Using warm solvent or too much washing solvent will redissolve some of your product.
Q5: I've run this crystallization multiple times and seem to get different-looking crystals (e.g., needles vs. plates). Why?
A5: Potential Polymorphism
Causality: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[9] These different forms, or polymorphs, can have different physical properties (melting point, solubility, stability). Substituted benzoic acids are known to exhibit polymorphism, which can be influenced by factors like the solvent used, cooling rate, and the presence of impurities.[6][10][11]
Solutions:
-
Standardize Your Procedure: To obtain a consistent crystal form, it is critical to rigorously control all crystallization parameters: solvent system, concentration, cooling rate, and agitation.
-
Characterize the Forms: If you suspect polymorphism, you must characterize the different crystal forms using techniques like Differential Scanning Calorimetry (DSC) to identify different melting points, Powder X-Ray Diffraction (PXRD) to see different diffraction patterns, or Infrared (IR) spectroscopy.
-
Solvent Screening: The choice of solvent can have a profound impact on which polymorph is favored.[12] A systematic screening of different solvents (e.g., alcohols, esters, aromatic hydrocarbons, and mixtures) may be necessary to identify conditions that reliably produce the desired form.
Frequently Asked Questions (FAQs)
-
Q: How do I choose the best solvent for crystallization?
-
A: The ideal solvent should dissolve 3-fluoro-4-(4-methylphenyl)benzoic acid well when hot but poorly when cold. Given the molecule's polarity, polar solvents like alcohols or esters are good starting points.[13][14] However, a mixed-solvent system (like ethyl acetate/hexane or methanol/water) often provides finer control over solubility.[13] Always perform small-scale solubility tests with a few solvent candidates before committing to a large-scale crystallization.
-
-
Q: What is the role of the fluorine and methyl groups in crystallization?
-
A: These substituents significantly influence the molecule's electronic properties and how it packs in a crystal lattice. The fluorine atom can participate in weak C-H···F hydrogen bonds, which can direct crystal packing in ways not seen in the non-fluorinated analogue.[2][15] The methyl group adds steric bulk and can affect π-π stacking interactions. These subtle influences are often why direct analogues of crystallization procedures for similar molecules may not work perfectly.
-
-
Q: Can I use water as an anti-solvent?
-
A: Yes, for polar "good" solvents like methanol, ethanol, or acetone, water can be an effective anti-solvent.[13] The carboxylic acid has limited solubility in water. Add water slowly to the hot alcoholic or acetone solution until turbidity appears, then proceed with the protocol.
-
Visual Troubleshooting Workflow
This diagram provides a logical path to diagnose and solve common crystallization problems.
Caption: A flowchart for diagnosing and resolving common crystallization issues.
References
-
University of California, Davis. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Helmenstine, A. M. (2019). Troubleshooting Problems in Crystal Growing. ThoughtCo. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 53225578, 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid. PubChem. [Link]
-
Seaton, C. C., & Parkin, A. (2012). Tautomerisation and polymorphism in molecular complexes of piroxicam with mono-substituted benzoic acids. CrystEngComm, 14(21), 7144-7153. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
-
Altum Technologies. (2023). Fouling Issues in Crystallizers – What, Why, and How to Solve Them. [Link]
-
Varma, S., et al. (2018). Effect of Substituent Size and Isomerization on the Polymorphism of 2-(Naphthalenylamino)-benzoic Acids. Crystal Growth & Design, 18(10), 6125-6135. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 103186327, 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. PubChem. [Link]
-
Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 33(5), 1014-1021. [Link]
-
METTLER TOLEDO. (2021). Common Challenges in Crystallization Processes. YouTube. [Link]
-
Westin, J. (n.d.). Recrystallization. Organic Chemistry - Jack Westin. [Link]
- Lee, S., et al. (2003). Purification of carboxylic acids by complexation with selective solvents. U.S.
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. UCLA Chemistry. [Link]
-
Issa, N., et al. (2021). Conformational polymorphism of 3-(azidomethyl)benzoic acid. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 7), 350-356. [Link]
-
Various Authors. (2018). How to choose a solvent for crystallization of an organic compound. Quora. [Link]
-
Tapper, A., et al. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 3), 354-359. [Link]
-
University of Calgary. (n.d.). Recrystallisation. Organic Laboratory Techniques. [Link]
- Barnicki, S. D., & Lamberti, F. V. (2015). Oxidation and crystallization process for aromatic carboxylic acid production. U.S.
-
Batsanov, A. S. (2004). 3-Fluoro-4-methylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 60(10), o1948-o1949. [Link]
-
Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4945. [Link]
-
Tapper, A., et al. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate. [Link]
-
Chakraborty, S., & Desiraju, G. R. (2018). C–H···F Hydrogen Bonds in Solid Solutions of Benzoic Acid and 4-Fluorobenzoic acid. Crystal Growth & Design, 18(5), 3071-3079. [Link]
-
Chakraborty, S., & Desiraju, G. R. (2018). C–H···F Hydrogen Bonds in Solid Solutions of Benzoic Acid and 4-Fluorobenzoic acid. ACS Publications. [Link]
-
Karki, S., et al. (2007). Polymorphism in p-aminobenzoic acid. CrystEngComm, 9(10), 896-899. [Link]
-
Karki, S., et al. (2019). Polymorphism in p-aminobenzoic acid. SciSpace. [Link]
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Technical Support Center: Optimizing the Synthesis of 3-fluoro-4-(4-methylphenyl)benzoic acid
Welcome to the technical support guide for the synthesis of 3-fluoro-4-(4-methylphenyl)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important biaryl carboxylic acid scaffold. As a key intermediate in drug discovery, particularly for novel antibacterial agents, achieving a robust and high-yielding synthesis is paramount.[1] This guide moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a practical question-and-answer format.
Section 1: Foundational Knowledge & Core Synthesis Strategy
Before troubleshooting, a solid understanding of the reaction's foundation is essential. The synthesis of 3-fluoro-4-(4-methylphenyl)benzoic acid is most efficiently achieved via a Suzuki-Miyaura cross-coupling reaction.
Q1: What is the recommended synthetic route for preparing 3-fluoro-4-(4-methylphenyl)benzoic acid?
The most direct and widely adopted method is the palladium-catalyzed Suzuki-Miyaura cross-coupling.[2][3] This reaction forms the key carbon-carbon bond by coupling an aryl halide with an organoboron reagent. For this specific target, the reaction involves:
-
Aryl Halide (Electrophile): 3-Fluoro-4-bromobenzoic acid (or the corresponding iodide/triflate). Aryl bromides offer a good balance of reactivity and stability.[4][5]
-
Organoboron Reagent (Nucleophile): 4-Methylphenylboronic acid. Boronic acids are generally stable, easy to handle, and have low toxicity.[3][6]
The general reaction scheme is as follows:
Scheme 1: Suzuki-Miyaura synthesis of 3-fluoro-4-(4-methylphenyl)benzoic acid.
Q2: Can you illustrate the catalytic cycle for this reaction? I need to understand the role of each component.
Certainly. The mechanism of the Suzuki reaction is a fundamental concept for effective troubleshooting. The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3][7] The base is a critical fourth component, required to activate the boronic acid for the transmetalation step.[6][8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis and optimization process.
Category 1: Low Reaction Yield or Stalled Reaction
Q3: My reaction yield is consistently below 40%. What are the most critical parameters I should investigate first?
Low yield is a multifaceted problem. A systematic approach is key. Here are the primary areas to focus on:
-
Atmosphere Control: The active Pd(0) catalyst is highly sensitive to oxygen.[10] Inadequate degassing of solvents and failure to maintain a positive pressure of an inert gas (Argon or Nitrogen) can lead to rapid catalyst deactivation (formation of palladium black) and promote side reactions like homocoupling.[11]
-
Reagent Quality:
-
Boronic Acid: Boronic acids can degrade over time, particularly when exposed to air and moisture, leading to a side reaction called protodeboronation.[10][11] Use fresh or properly stored boronic acid. Consider using a more stable boronic ester derivative, like a pinacol ester, if this is a persistent issue.[10][11]
-
Base: The base should be finely powdered and dry. Clumps can lead to poor reproducibility and incomplete activation of the boronic acid.[10]
-
Solvent: Ensure solvents are anhydrous, especially when using ethereal solvents like THF or dioxane, as water can interfere with some catalyst systems.[10]
-
-
Choice of Base: The base is not just a proton scavenger; it is essential for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates transmetalation.[4][7][8] If your reaction is sluggish, the base may be too weak or poorly soluble.
Q4: I am using potassium carbonate (K₂CO₃) as a base with little success. How do I choose a better base for this specific coupling?
The choice of base is critical and substrate-dependent. For the coupling of an aryl bromide containing a carboxylic acid, a careful balance is needed.
-
Mechanism of Action: The base reacts with the boronic acid to form a boronate species (e.g., [ArB(OH)₃]⁻), which is significantly more reactive towards the palladium center than the neutral boronic acid.[4][9]
-
Common Bases & Their Properties: Stronger bases can accelerate the reaction but may also promote side reactions if not chosen carefully.
| Base | Strength | Common Solvents | Key Considerations & Insights |
| K₂CO₃ / Na₂CO₃ | Moderate | Aqueous mixtures, DMF | Standard, cost-effective choice. Often requires aqueous co-solvents for solubility and efficacy. May be insufficient for less reactive aryl bromides or sterically hindered substrates.[7] |
| Cs₂CO₃ | Strong | Dioxane, Toluene, THF | Highly effective, often providing better yields than K₂CO₃, especially in anhydrous organic solvents. Its higher solubility in organic media can be a significant advantage.[12] |
| K₃PO₄ | Strong | Dioxane, Toluene | An excellent choice for challenging couplings, including those with aryl chlorides. It is a strong, non-nucleophilic base that effectively promotes the reaction.[7][13] |
| NaOH / KOH | Very Strong | Aqueous mixtures | Can be very effective and lead to fast reaction rates. However, the high basicity can promote side reactions and may be incompatible with base-sensitive functional groups.[4] |
Recommendation: For your synthesis, if K₂CO₃ is underperforming, switching to K₃PO₄ in a dioxane/water or toluene/water solvent system is a highly recommended next step. It often provides a robust increase in yield for this type of substrate.
Q5: My reaction starts but then stalls, and I see black particles forming (palladium black). What is happening to my catalyst?
The formation of palladium black indicates the decomposition of the active Pd(0) catalytic species. This is a common failure mode.
-
Causes:
-
Oxygen Exposure: As mentioned, this is the most common cause.[11]
-
Ligand Dissociation/Decomposition: For catalysts like Pd(PPh₃)₄, the phosphine ligands stabilize the Pd(0) center. At high temperatures or if the ligand-to-metal ratio is too low, the ligands can dissociate, leaving the palladium vulnerable to aggregation.
-
Unstable Pre-catalyst: Some Pd(0) sources like Pd₂(dba)₃ can decay if not used with a stabilizing phosphine ligand.[11]
-
-
Solutions:
-
Improve Inert Technique: Ensure all glassware is oven-dried, and solvents are rigorously degassed using methods like freeze-pump-thaw or by sparging with argon for at least 30 minutes.[12]
-
Use a More Robust Catalyst: Modern catalyst systems, often called pre-catalysts, are more stable. Buchwald-type palladacycle pre-catalysts (e.g., XPhos Pd G2, SPhos Pd G2) are air-stable and highly active, often requiring lower catalyst loadings and milder conditions.[13] They are an excellent choice for optimizing difficult couplings.
-
Add Excess Ligand: If using a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃, adding a slight excess of the phosphine ligand can help stabilize the active catalyst throughout the reaction.
-
Category 2: Side Product Formation
Q6: My main impurity is 4,4'-dimethylbiphenyl. What is this, and how do I prevent its formation?
This is the homocoupling or "self-coupling" product of your 4-methylphenylboronic acid.
-
Cause: Homocoupling is primarily caused by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo two transmetalation steps with the boronic acid, leading to the undesired biaryl product.[11]
-
Prevention:
-
Strictly Anaerobic Conditions: This is the most effective preventative measure. Rigorous degassing is crucial.
-
Use the Correct Stoichiometry: Using a large excess of boronic acid can sometimes exacerbate this issue. A slight excess (1.1-1.3 equivalents) is typically sufficient.
-
Controlled Addition: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, disfavoring the homocoupling pathway.
-
Q7: I am also seeing 3-fluorobenzoic acid in my crude product mixture. Where is this coming from?
This is the dehalogenated byproduct of your starting material, 3-fluoro-4-bromobenzoic acid.
-
Cause: Dehalogenation occurs when the Ar-Pd(II)-X intermediate, formed after oxidative addition, reacts with a hydride source in the reaction mixture before it can undergo transmetalation.[10][11] Potential hydride sources include amine bases (if used), certain solvents (like alcohols), or impurities.
-
Prevention:
-
Use High-Purity Solvents: Ensure your solvents are free from potential hydride-donating impurities.
-
Avoid Certain Bases/Additives: If using an amine base, consider switching to an inorganic base like K₃PO₄.
-
Accelerate Transmetalation: The faster the transmetalation step, the less time the intermediate has to react with a hydride source. Using a stronger base or a more active catalyst system can help push the reaction towards the desired product.
-
Category 3: Purification Challenges
Q8: I can't separate my final product, 3-fluoro-4-(4-methylphenyl)benzoic acid, from the unreacted 4-methylphenylboronic acid. Both are acidic and co-elute on silica gel. What purification strategies can I use?
This is a classic purification challenge when both the starting material and product are acids. Standard acid-base workups are ineffective.
-
Strategy 1: Chromatographic Modification:
-
Acidify the Mobile Phase: Adding a small amount of acetic acid (0.1-1%) to your mobile phase (e.g., Hexane/Ethyl Acetate) can often improve the separation of carboxylic acids on silica gel by suppressing deprotonation and reducing tailing.[14]
-
-
Strategy 2: Derivatization (Recommended):
-
Esterification: Convert the crude mixture of acids to their corresponding methyl esters using a simple protocol (e.g., methanol with a catalytic amount of sulfuric acid). The resulting esters, being neutral, are typically much easier to separate by standard silica gel chromatography.
-
Purification: Purify the desired methyl 3-fluoro-4-(4-methylphenyl)benzoate.
-
Hydrolysis: Once the pure ester is isolated, hydrolyze it back to the carboxylic acid using standard conditions (e.g., NaOH or LiOH in a THF/water mixture, followed by acidic workup). This multi-step approach is often the most reliable way to obtain highly pure product.[14]
-
Section 3: Experimental Protocols
Protocol 1: General Starting Conditions
This protocol provides a reliable starting point for the synthesis.
-
Reaction Setup: To a dry, oven-flamed round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-fluoro-4-bromobenzoic acid (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask under a positive flow of inert gas.[15]
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using one of the methods described in Q8.
Section 4: Visual Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common issues.
Caption: A logical workflow for troubleshooting low yields.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Couto, M., et al. (2021). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Lima, F., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
-
Zhang, Y., et al. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]
-
Old, D. W., et al. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society. [Link]
-
PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
-
ResearchGate. Side reactions of Suzuki cross-coupling. [Link]
-
ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]
-
Slideshare. Suzuki Reaction. [Link]
-
Reddit. r/chemistry - Trouble isolating my Suzuki coupling biaryl acid product. [Link]
-
Royal Society of Chemistry. RSC Advances. [Link]
-
Zhang, W., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
- Google Patents.
-
ResearchGate. (PDF) 3-Fluoro-4-methylbenzoic acid. [Link]
-
Organic Syntheses. Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). [Link]
-
ResearchGate. Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with.... [Link]
-
Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters. [Link]
-
ResearchGate. Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF. [Link]
Sources
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- 5. tcichemicals.com [tcichemicals.com]
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- 8. pubs.acs.org [pubs.acs.org]
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- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
degradation pathways of 3-fluoro-4-(4-methylphenyl)benzoic acid under experimental conditions.
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-fluoro-4-(4-methylphenyl)benzoic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental work. As a molecule with potential pharmaceutical applications, understanding its stability and degradation is crucial.[1][2] This resource is designed to anticipate the challenges you may encounter and provide scientifically grounded solutions.
Predicted Degradation Pathways
Based on the chemical structure of 3-fluoro-4-(4-methylphenyl)benzoic acid, its degradation is likely to proceed through several key pathways, primarily involving oxidative transformations of the aromatic rings and the methyl group. The presence of a stable carbon-fluorine bond suggests that defluorination may be a less favorable initial step compared to other modifications.[3]
Two primary initial lines of attack on the molecule are predicted:
-
Oxidation of the 4-methylphenyl group: The methyl group is a likely site for initial enzymatic attack, particularly by monooxygenases or dioxygenases. This would lead to the formation of a benzylic alcohol, which can be further oxidized to an aldehyde and then a carboxylic acid.[4][5]
-
Hydroxylation of the benzoic acid ring: The benzoic acid moiety is susceptible to hydroxylation, a common step in the degradation of aromatic acids.[6] This can lead to the formation of catechol or protocatechuate-like intermediates, which are then substrates for ring-cleavage enzymes.[7][8]
The following diagram illustrates the predicted initial degradation pathways:
Caption: Predicted initial degradation pathways of 3-fluoro-4-(4-methylphenyl)benzoic acid.
Troubleshooting and FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: No Degradation Observed
Q1: I have been incubating 3-fluoro-4-(4-methylphenyl)benzoic acid with my microbial culture/in my chemical degradation system, but I don't see any decrease in the parent compound concentration. What could be the problem?
A1: Several factors could contribute to the lack of observed degradation. Let's break them down:
-
Inherent Stability of the Compound: The carbon-fluorine bond is very strong, making fluorinated aromatic compounds generally more resistant to degradation than their non-fluorinated or chlorinated analogs.[9] Significant degradation may require specific enzymes or harsh chemical conditions.
-
Microbial Specificity: If you are using a biological system, the microorganism may not possess the necessary enzymes to initiate the degradation of this specific structure. Consider using a microbial consortium from a contaminated site or strains known to degrade halogenated aromatics.[10][11]
-
Experimental Conditions (Biological):
-
Acclimation Period: Microorganisms may require a period of adaptation to induce the enzymes needed for degradation.[11]
-
Nutrient Limitation: Ensure that other essential nutrients are not limiting microbial growth and metabolic activity.
-
Toxicity: The parent compound or an early metabolite might be toxic to the microorganisms at the concentration you are using.[9] Consider running a dose-response experiment.
-
-
Experimental Conditions (Chemical):
-
Insufficient Oxidant/Catalyst: In chemical degradation systems (e.g., Fenton, ozonation, photocatalysis), the concentration of the oxidant or catalyst may be too low.
-
pH: The pH of the system can significantly influence the rate of many chemical degradation processes.
-
UV Light Source (for photodegradation): Ensure your light source has the appropriate wavelength and intensity to induce degradation.[3]
-
Issue 2: Identification of Unknown Metabolites
Q2: My analysis shows the appearance of new peaks, but I am unsure how to identify these degradation products. What is the recommended workflow?
A2: Identifying unknown metabolites is a common challenge. A systematic approach is crucial.
Recommended Analytical Workflow:
Caption: Recommended workflow for the identification of degradation products.
-
Step 1: HPLC-UV/DAD Analysis: Start with High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD). This will help you to separate the parent compound from its degradation products and get an initial idea of their polarity and UV spectra.[12][13]
-
Step 2: LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for obtaining the molecular weight of the unknown metabolites. High-resolution mass spectrometry (e.g., TOF, Orbitrap) can provide the accurate mass, which allows for the prediction of the elemental composition.[3]
-
Step 3: LC-MS/MS Analysis: Tandem mass spectrometry (MS/MS) will provide fragmentation patterns of the metabolites. By comparing these fragmentation patterns with that of the parent compound and considering the predicted degradation pathways, you can elucidate the structure of the metabolites.
-
Step 4: Confirmation: The ultimate confirmation of a metabolite's structure is to synthesize an authentic standard and compare its retention time and mass spectrum with the unknown peak in your sample.
Issue 3: Distinguishing Between Isomeric Products
Q3: I have identified a hydroxylated metabolite, but I cannot determine the position of the hydroxyl group on the aromatic ring. How can I resolve this?
A3: Distinguishing between isomers is a significant analytical challenge. Here are some strategies:
-
Chromatographic Separation: Optimize your HPLC method (e.g., change the column, mobile phase composition, or gradient) to try and separate the isomers.
-
Reference Standards: If available, inject reference standards of the possible isomers to compare their retention times.
-
Derivatization: Chemical derivatization can sometimes lead to products with different chromatographic or mass spectrometric properties, aiding in their separation and identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If you can isolate a sufficient quantity of the metabolite, NMR spectroscopy is the most definitive technique for structure elucidation, including the determination of substituent positions on an aromatic ring.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products.[14]
Objective: To investigate the degradation of 3-fluoro-4-(4-methylphenyl)benzoic acid under various stress conditions.
Materials:
-
3-fluoro-4-(4-methylphenyl)benzoic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
pH meter
-
Photostability chamber
-
HPLC-UV/DAD system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 3-fluoro-4-(4-methylphenyl)benzoic acid in a suitable organic solvent (e.g., ACN or MeOH).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw a sample, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw a sample, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
At specified time points, withdraw a sample and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound to UV light (e.g., 254 nm and 365 nm) in a photostability chamber.
-
Simultaneously, run a dark control.
-
At specified time points, withdraw samples from both the exposed and dark control solutions for HPLC analysis.
-
-
Thermal Degradation:
-
Store a solid sample of the compound at an elevated temperature (e.g., 80°C).
-
At specified time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent compound and the formation of new peaks over time.
-
Calculate the percentage degradation.
-
A mass balance should be attempted to ensure that all major degradation products are accounted for.[14]
Protocol 2: Microbial Degradation Screening
Objective: To assess the biodegradability of 3-fluoro-4-(4-methylphenyl)benzoic acid by a mixed microbial culture.
Materials:
-
3-fluoro-4-(4-methylphenyl)benzoic acid
-
Minimal salts medium
-
Activated sludge from a wastewater treatment plant or soil from a contaminated site
-
Shaking incubator
-
HPLC-UV/DAD system
Procedure:
-
Inoculum Preparation: Prepare a suspension of activated sludge or soil in the minimal salts medium. Allow the solids to settle and use the supernatant as the inoculum.
-
Experimental Setup:
-
Test Flasks: Add minimal salts medium, the target compound (at a concentration that is not toxic, e.g., 10-50 mg/L), and the inoculum.
-
Control Flask 1 (Abiotic): Add minimal salts medium and the target compound, but no inoculum (use sterilized inoculum or sodium azide to inhibit microbial activity). This control accounts for any abiotic degradation.
-
Control Flask 2 (Endogenous Respiration): Add minimal salts medium and the inoculum, but no target compound. This control monitors the background activity of the microorganisms.
-
-
Incubation: Incubate all flasks in a shaking incubator at a controlled temperature (e.g., 25-30°C) in the dark.
-
Sampling and Analysis:
-
At regular intervals, withdraw samples from each flask.
-
Filter the samples (e.g., through a 0.22 µm syringe filter) to remove microbial cells.
-
Analyze the filtrate by HPLC to determine the concentration of the parent compound.
-
Data Analysis:
-
Plot the concentration of 3-fluoro-4-(4-methylphenyl)benzoic acid over time for both the test and control flasks.
-
A significant decrease in concentration in the test flasks compared to the abiotic control indicates biodegradation.
Summary of Potential Degradation Products
| Predicted Degradation Pathway | Potential Intermediate/Product | Analytical Signature (LC-MS) |
| Methyl Group Oxidation | 3-fluoro-4-(4-(hydroxymethyl)phenyl)benzoic acid | M+16 |
| 3-fluoro-4-(4-formylphenyl)benzoic acid | M+14 | |
| 4'-(carboxy)-[1,1'-biphenyl]-2-fluoro-4-carboxylic acid | M+28 | |
| Aromatic Ring Hydroxylation | Hydroxy-derivatives | M+16 |
| Defluorination and Hydroxylation | Dihydroxy-derivatives | M-F+2OH (M+19) |
M represents the molecular weight of the parent compound.
References
- Photoassisted dehalogenation and mineralization of chloro/fluoro-benzoic acid derivatives in aqueous media.
- Oxidation of Naphthenoaromatic and Methyl-Substituted Aromatic Compounds by Naphthalene 1,2-Dioxygenase. PMC - NIH.
- Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)
- Oxidation of Naphthenoaromatic and Methyl-Substituted Aromatic Compounds by Naphthalene 1,2-Dioxygenase.
- 3-Fluorobenzoate Degradation P
- Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3. MDPI.
- Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by...
- The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives. PubMed.
- Evidence for a new pathway in the bacterial degradation of 4-fluorobenzo
- Oxidation process for aromatic compound.
- Aerobic Metabolism of 4-Hydroxybenzoic Acid in Archaea via an Unusual Pathway Involving an Intramolecular Migr
- Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. PubMed.
- 4-(4-Fluoro-3-methylphenyl)benzoic acid - Data Sheet.
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- Microbial degradation of halogenated aromatics: molecular mechanisms and enzym
- 3-Fluoro-4-(4-methylphenyl)benzoic Acid|RUO. Benchchem.
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- (PDF) 3-Fluoro-4-methylbenzoic acid.
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- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company.
- Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis.
- Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
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methods for removing impurities from crude 3-fluoro-4-(4-methylphenyl)benzoic acid.
Technical Support Center: Purification of 3-fluoro-4-(4-methylphenyl)benzoic acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the purification of 3-fluoro-4-(4-methylphenyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important fluorinated biphenyl intermediate.[1] The purity of this building block is paramount for the reliability and reproducibility of downstream applications, particularly in the synthesis of novel therapeutic agents.[1][2]
This document moves beyond simple protocols to provide a deeper understanding of the purification strategies, troubleshooting common issues, and explaining the rationale behind each step. Our goal is to empower you to resolve purification challenges efficiently and confidently.
Troubleshooting Guide: Common Purification Scenarios
This section addresses specific issues you might encounter during the purification of crude 3-fluoro-4-(4-methylphenyl)benzoic acid, especially following a typical synthesis route like a Suzuki-Miyaura cross-coupling reaction.[3][4]
Scenario 1: Crude product is contaminated with significant non-acidic impurities.
Q1: My initial work-up has left a crude solid. Analysis (TLC, ¹H NMR) shows my desired carboxylic acid along with significant non-polar impurities, likely unreacted aryl halide or homocoupling byproducts. What is the most robust initial purification step?
A1: This is a classic purification challenge where the acidic nature of your target compound is your greatest asset. An acid-base extraction is the most effective first step to separate your carboxylic acid from neutral or basic organic impurities.[5][6]
Scientific Rationale: The principle of acid-base extraction hinges on the differential solubility of a compound in its neutral and ionic forms.[7] By treating the crude mixture with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide), the acidic proton of the carboxylic acid is removed, forming a water-soluble carboxylate salt.[8][9] Neutral impurities, such as biphenyl homocoupling byproducts or unreacted aryl halides, remain in the organic phase and can be washed away. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified carboxylic acid to precipitate out of the solution.[5][9]
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purifying carboxylic acids via acid-base extraction.
See Protocol 1 for a detailed step-by-step methodology.
Scenario 2: Product remains impure or discolored after initial purification.
Q2: I've performed an acid-base extraction, but my product is still only ~90-95% pure by HPLC and has a persistent yellow or brownish tint. How can I improve the purity and color?
A2: For removing closely related impurities and color, recrystallization is the method of choice.[10][11] The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while impurities remain in solution upon cooling.[11]
Scientific Rationale: Recrystallization is a powerful purification technique based on differences in solubility.[11] As a hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystal lattice. The slow, controlled formation of crystals tends to exclude impurity molecules, which remain dissolved in the cold solvent (the mother liquor).[11] Colored impurities, often large, conjugated organic molecules, can sometimes be removed by treating the hot solution with a small amount of activated charcoal before filtration.
Solvent Selection: Finding the optimal solvent is an empirical process, but data on similar compounds can provide a good starting point. For biphenyl carboxylic acids, common solvent systems include aqueous ethanol, or a hydrocarbon/ether mixture like benzene/petroleum ether.[3] Toluene has also been used for recrystallizing similar fluoro-methylbenzoic acids.[12]
| Suggested Solvents for Recrystallization Screening |
| Ethanol / Water |
| Isopropanol / Water |
| Toluene |
| Ethyl Acetate / Heptane |
| Acetone / Water |
Troubleshooting Recrystallization:
-
Oiling Out: If the product separates as an oil instead of crystals, it may be due to cooling the solution too quickly or using a solvent in which the compound's melting point is lower than the solvent's boiling point. Try using a larger volume of solvent or a different solvent system.
-
No Crystal Formation: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites or adding a "seed crystal" of the pure product.[11] An ice bath can also promote crystallization.[11]
See Protocol 2 for a detailed step-by-step methodology.
Scenario 3: Co-eluting or structurally similar acidic impurities are present.
Q3: My primary impurity is another carboxylic acid (e.g., from deborylation of the starting aryl boronic acid followed by carboxylation, or a regioisomer) that has very similar properties to my product, making extraction and recrystallization ineffective. What's the next step?
A3: When dealing with impurities that have similar acidity and polarity, preparative column chromatography is the most suitable technique.[6] However, chromatographing carboxylic acids on standard silica gel can be problematic.
Scientific Rationale & Troubleshooting: Carboxylic acids often streak or "tail" badly on silica gel TLC plates and columns.[6] This occurs because the slightly acidic nature of the silica surface can lead to a mixture of protonated (less polar) and deprotonated (highly polar) forms of the acid, causing it to smear across a wide range of polarities.
The Solution: To suppress this ionization and ensure the compound elutes as a single, sharp band, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid , to the mobile phase (eluent).[6] This keeps the carboxylic acid fully protonated, leading to predictable and clean elution.
Alternative Method: Reversed-Phase Chromatography If normal-phase chromatography is still challenging, C18 reversed-phase flash chromatography is an excellent alternative for purifying polar compounds like carboxylic acids.[13] The mobile phase is typically a mixture of water and an organic solvent (like acetonitrile or methanol), often with 0.1% trifluoroacetic acid (TFA) added to ensure the acid is protonated.[13]
See Protocol 3 for a detailed methodology for flash chromatography.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect from a Suzuki-Miyaura synthesis of this compound? A: Common side reactions in Suzuki couplings can generate several predictable impurities:[14]
-
Homocoupling Product: Coupling of two boronic acid molecules (e.g., 4,4'-dimethylbiphenyl). This is often promoted by the presence of oxygen.[15][16]
-
Dehalogenated Starting Material: Replacement of the halide on the electrophile with a hydrogen atom.[15]
-
Unreacted Starting Materials: Residual aryl halide and boronic acid.
-
Palladium Catalyst Residues: Can often be removed via filtration through a plug of Celite or silica, or by recrystallization.
-
Inorganic Salts: Boric acid and the base used in the reaction (e.g., carbonates, phosphates) are typically removed during the aqueous work-up.[17]
Q: My carboxylic acid streaks on my silica TLC plate. How can I get a clean spot? A: As mentioned in Scenario 3, this is a common issue. To fix it, prepare your developing solvent with 0.5-1% acetic or formic acid.[6] This will ensure the acid is protonated and moves as a well-defined spot, giving you an accurate Rf value and allowing you to develop an effective solvent system for column chromatography.
Q: How can I definitively confirm the purity of my final product? A: A combination of orthogonal analytical techniques is required for a comprehensive purity assessment:[18]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity determination. Purity is calculated by the area percentage of the main peak.[18]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the chemical structure and can reveal the presence of impurities if they are at a sufficient concentration (>1%).[18] Quantitative NMR (qNMR) can also be used for a precise purity assessment.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of your target compound and helps identify the mass of any impurities.[18]
-
Elemental Analysis (C, H, N): Provides the elemental composition of the sample, which should match the theoretical values for a pure compound.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[6] Stopper the funnel and shake gently, venting frequently to release pressure from CO₂ evolution.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask.[6]
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete extraction of the carboxylic acid. Combine all aqueous extracts.[6]
-
Back-Wash (Optional): Wash the combined aqueous layers once with a small amount of the organic solvent to remove any trapped neutral impurities.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution is strongly acidic (pH < 2, check with litmus paper). The purified carboxylic acid will precipitate as a solid.[6][9]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid in a vacuum oven or desiccator to a constant weight.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of your product. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the impure solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent required to fully dissolve the solid at the solvent's boiling point.[11]
-
Decolorization (If Needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.[11]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the pure crystals in a vacuum oven or desiccator.
Protocol 3: Flash Column Chromatography
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf value of ~0.2-0.4. Remember to add 0.5-1% acetic acid to the solvent mixture to prevent streaking.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Run the column, applying positive pressure (flash).
-
Fraction Collection: Collect the eluting solvent in a series of fractions.[6]
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the final purified product.[6]
References
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
-
Acid-Base Extraction. University of Colorado Boulder. [Link]
-
Acid–base extraction - Wikipedia. Wikipedia. [Link]
-
RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]
-
Synthesis of 3-fluoro-4-methyl-benzoic acid. PrepChem.com. [Link]
-
Good solvent for recrystalizing 4-biphenyl carboxylic acid? Reddit. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]
-
What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]
- Process for the purification of carboxylic acids.
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
Ion Exclusion Chromatography of Aromatic Acids. Journal of Chromatographic Science. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Impurities formed during the Suzuki−Miyaura coupling. ResearchGate. [Link]
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]
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Recrystallization and Crystallization. University of Rochester. [Link]
-
How to separate ester from carboxylic acid by using chromatography? ResearchGate. [Link]
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Evaluation of analytical methods for fluorine in biological and related materials. PubMed. [Link]
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Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. [Link]
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PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. European Patent Office. [Link]
- Processes for the preparation of fluorinated benzoic acids.
-
Recrystallization and Melting Point Analysis. YouTube. [Link]
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]
-
Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. ACS Publications. [Link]
-
Evaluation of Analytical Methods for Fluorine in Biological and Related Materials. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Process for preparing derivatives of biphenyl-2-carboxylic acid.
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
-
Methods of Analysis for Fluorine. Springer. [Link]
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common pitfalls in the synthesis and handling of fluorinated benzoic acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for the synthesis and handling of fluorinated benzoic acids. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet challenging compounds. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—impart desirable characteristics to molecules, such as enhanced metabolic stability and binding affinity.[1] However, these same properties introduce specific challenges in their chemical manipulation.
This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical question-and-answer format. We will explore the causality behind common experimental pitfalls and offer field-proven solutions to help you navigate your research with confidence.
Section 1: Synthesis Pitfalls & Troubleshooting
The introduction of fluorine onto a benzoic acid scaffold can be complex, with success often hinging on subtle optimizations of reaction conditions. This section addresses common issues encountered during synthesis.
Frequently Asked Questions (Synthesis)
Question 1: My yield for 2-fluorobenzoic acid via diazotization of anthranilic acid is consistently low and the product is impure. What's going wrong?
Answer: This is a classic and common issue. The diazotization-fluorination sequence (a variation of the Balz-Schiemann reaction) is highly sensitive to reaction parameters. Low yields are typically traced back to two main culprits: incomplete diazotization and premature decomposition of the intermediate diazonium salt.[2]
Causality & Troubleshooting:
-
Temperature Control is Critical: The diazonium salt is thermally unstable. The diazotization step (addition of sodium nitrite) must be performed at low temperatures, typically 0-5 °C, to prevent its decomposition.[2] If the temperature rises, the diazonium salt can react with water to form salicylic acid, a common phenolic byproduct that reduces your yield.[2]
-
Incomplete Diazotization: Ensure you are using the correct stoichiometry of reagents and that the acid concentration is sufficient to generate nitrous acid in situ for the complete conversion of the starting anthranilic acid.[2] Unreacted starting material can complicate purification.
-
Byproduct Formation: The diazonium intermediate can undergo side reactions to form colored azo-compounds, which may be responsible for product discoloration.[2]
| Parameter | Problem | Solution |
| Temperature | Exceeding 5°C during diazotization. | Use an ice-salt bath and monitor the internal reaction temperature closely. |
| Reagents | Insufficient acid or sodium nitrite. | Re-verify stoichiometry; ensure complete dissolution of anthranilic acid in the acidic medium. |
| Reaction Time | Allowing the diazonium salt to stand for too long. | Proceed to the fluoride displacement step promptly after formation is complete. |
Question 2: I'm attempting an ortho-lithiation on a fluorinated benzoic acid, but I'm getting a complex mixture of products. How can I improve regioselectivity?
Answer: Ortho-lithiation (Directed ortho Metalation or DoM) is a powerful tool, but regioselectivity can be a significant challenge when multiple directing groups are present. The carboxylate group and fluorine are both ortho-directing groups, leading to competition.[3][4]
Causality & Troubleshooting:
-
Choice of Base: The choice of lithiating agent is crucial. For many benzoic acids, a combination of a strong, hindered base like lithium tetramethylpiperidide (LTMP) or a complex base like sec-butyllithium-TMEDA is required.[5][6] Using 2.2 equivalents of the base is standard: one to deprotonate the acidic proton and a second for the ortho C-H abstraction.[5]
-
Competing Directing Effects: In 2-fluorobenzoic acid, for instance, LTMP tends to cause deprotonation at the 3-position (ortho to the fluorine), whereas in 2-chlorobenzoic acid, lithiation occurs adjacent to the carboxylate.[5] The outcome depends on a delicate balance of coordination and acidity.
-
Benzyne Formation: With chloro- or bromo-substituted benzoic acids, the initially formed lithiated species can be unstable and eliminate lithium halide to form a reactive benzyne intermediate. This intermediate can then be trapped non-selectively, leading to a product mixture.[5]
-
Temperature: These reactions must be conducted at very low temperatures (e.g., -78 °C or -90 °C) to ensure the stability of the lithiated intermediate and prevent side reactions.[6][7]
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: General workflow for troubleshooting low yields in synthesis.
Section 2: Purification Headaches & Solutions
Purification is often the most significant bottleneck in working with fluorinated benzoic acids, primarily due to the polarity of the carboxylic acid group and the subtle property differences between isomers.
Frequently Asked Questions (Purification)
Question 1: How can I effectively separate my neutral fluorinated product (e.g., an amide or ester) from the unreacted acidic starting material?
Answer: This is a classic purification scenario that is best solved with a well-executed acid-base liquid-liquid extraction. The principle is to exploit the dramatic change in solubility of the benzoic acid upon deprotonation.[8]
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The base will deprotonate the acidic fluorinated benzoic acid, forming its sodium salt.
-
Causality: The resulting sodium fluorobenzoate is an ionic salt and is highly soluble in the aqueous layer, while your neutral product remains in the organic layer.
-
-
Separation: Gently vent the funnel to release CO₂ gas produced during neutralization. Allow the layers to separate fully, then drain the lower aqueous layer.
-
Repeat: Repeat the basic wash one or two more times to ensure complete removal of the acidic starting material.
-
Final Wash & Dry: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to isolate your purified neutral product.
Question 2: My final product is discolored. What causes this and how can I fix it?
Answer: Discoloration, often a yellow or brown tint, is typically due to trace impurities formed from side reactions.[2] For instance, in diazotization routes, residual azo-compounds can be the cause. In oxidation reactions, over-oxidation or degradation can create colored byproducts.
Purification Strategies:
-
Recrystallization: This is the most effective method for removing small amounts of colored impurities from a solid product. Carefully select a solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. The impurities will ideally remain in the mother liquor.[9]
-
Activated Carbon Treatment: If recrystallization alone is insufficient, you can add a small amount of activated carbon (charcoal) to the hot solution before filtering. The carbon will adsorb the colored impurities. Use it sparingly, as it can also adsorb some of your product.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Decision tree for selecting an appropriate purification method.
Section 3: Handling, Storage, and Stability
The chemical stability and handling requirements of fluorinated benzoic acids and their derivatives are critical for ensuring experimental integrity and laboratory safety.
Frequently Asked Questions (Handling & Stability)
Question 1: I'm observing degradation of my fluorinated benzoic acid amide derivative in an aqueous buffer. What is the likely cause?
Answer: The most probable cause of degradation in aqueous solutions is hydrolysis of the amide bond, which cleaves your derivative back into the parent fluorinated benzoic acid and the corresponding amine.[10] The rate of this hydrolysis is highly dependent on pH and temperature. Amide bonds are generally most stable at a neutral pH (approx. 6-8) and will hydrolyze under both acidic and basic conditions.[10]
Mitigation Strategies:
-
pH Control: Maintain stock solutions and experimental conditions within a neutral pH range whenever possible.
-
Fresh Solutions: If your experiment requires acidic or basic conditions, prepare fresh solutions immediately before use and minimize the duration of the experiment.
-
Forced Degradation Study: To confirm hydrolysis, you can perform a forced degradation study. Incubate small aliquots of your compound under acidic, basic, and neutral conditions and monitor the appearance of the parent acid by LC-MS over time.[10]
Question 2: What are the best practices for long-term storage?
Answer: Proper storage is essential to maintain the purity and integrity of your compounds.
| Form | Storage Condition | Rationale |
| Solid Compound | Keep container tightly closed in a dry, cool, and well-ventilated place.[11][12] | Prevents moisture absorption which can promote hydrolysis or degradation. |
| Solutions (Long-Term) | Dissolve in a non-aqueous, aprotic solvent (e.g., anhydrous DMSO or ethanol). Store in aliquots at -20°C or -80°C. Use amber vials or wrap in foil.[10] | Low temperature slows degradation kinetics. Aprotic solvents prevent hydrolysis. Protection from light prevents photochemical degradation. |
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Workflow for establishing handling protocols for a new compound.
Section 4: Analytical FAQs
Accurate analysis is key to confirming the identity and purity of your fluorinated benzoic acids. The presence of isomers presents a particular challenge.
Frequently Asked Questions (Analysis)
Question 1: What is the most effective analytical method to separate and identify fluorinated benzoic acid isomers?
Answer: The accurate identification and separation of fluorinated benzoic acid isomers is a critical analytical challenge, as they often have very similar physicochemical properties but can possess vastly different biological activities.[13] The two most powerful techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Technique | Principle | Throughput | Derivatization? | Key Strengths |
| HPLC / UHPLC-MS | Separation based on partitioning between a stationary and mobile phase. | High | No | Excellent resolution of isomers, fast analysis times (< 5 min), high sensitivity.[13][14] |
| GC-MS | Separation based on volatility and interaction with a stationary phase. | Medium | Yes (esterification) | High sensitivity (ng/L levels) and excellent structural confirmation via mass fragmentation patterns.[13][15] |
Recommendation: For routine quality control and purity assessment, UHPLC-MS/MS is often the method of choice due to its high resolution, speed, and lack of a derivatization requirement.[13] For trace analysis or when definitive structural confirmation is needed, GC-MS is superior, but requires the extra step of converting the polar carboxylic acids into more volatile esters.[13]
Question 2: I need to perform a GC-MS analysis. Can you provide a general protocol for derivatization?
Answer: Certainly. Derivatization is necessary to increase the volatility of the benzoic acids for GC analysis. A common method is esterification to form the corresponding methyl esters.
Protocol: Esterification for GC-MS Analysis
-
Sample Preparation: Accurately weigh a small amount of your fluorinated benzoic acid sample (or an evaporated extract) into a clean, dry vial.
-
Reagent Addition: Add a solution of boron trifluoride in methanol (BF₃·MeOH, typically 14% w/v).
-
Reaction: Seal the vial tightly and heat at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes). This converts the carboxylic acid to its methyl ester.
-
Extraction: After cooling, add an organic solvent (e.g., hexane) and deionized water. Vortex the mixture. The more volatile, less polar methyl ester will partition into the organic layer.
-
Analysis: Carefully transfer the organic layer to a new vial for injection into the GC-MS.
-
Self-Validation: Always run a known standard of your target compound through the same derivatization and analysis procedure to confirm its retention time and fragmentation pattern.
-
References
- Haveman, L., et al. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis.
- BenchChem. (2025). Analytical methods to distinguish between fluorinated benzoic acid isomers. BenchChem Technical Support.
- Haveman, L., et al. (2025).
- BenchChem. (2025). Technical Support Center: Reactions Involving Fluorinated Benzoic Acids. BenchChem Technical Support.
- AIChE. (n.d.). (360e)
- Haveman, L., et al. (2025).
- BenchChem. (2025). Technical Support Center: Managing Impurities in 2-Fluorobenzoic Acid Production. BenchChem Technical Support.
- BenchChem. (n.d.). Stability issues of 3-fluorobenzoic acid, morpholide in solution. BenchChem Technical Support.
- Blog. (2026). How to overcome the challenges in the research and development of Fluorobenzohydroxy Acid? [Source not specified].
- Combi-Blocks. (2023). Safety Data Sheet: 2-Amino-5-fluorobenzoic acid. Combi-Blocks, Inc.
- Fisher Scientific. (2025). Safety Data Sheet: 4-Fluorobenzoic acid. Fisher Scientific.
- ResearchGate. (n.d.). Ortho lithiation reactions of benzenoid and π-excessive heteroaromatic systems directed by the carboxylic acid group.
- ResearchGate. (n.d.). Directed orrho-lithiation of unprotected benzoic acids.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
- Gavrilenko, N. A., et al. (2025). Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents.
- ResearchGate. (2025). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry.
- Fisher Scientific. (2024). Safety Data Sheet: 3-Fluorobenzoic acid. Fisher Scientific.
- Alfa Aesar. (2025). Safety Data Sheet: 2-Fluorobenzoic acid. Alfa Aesar.
- Semantic Scholar. (n.d.). Directed lithiation of unprotected benzoic acids. Semantic Scholar.
- Bennetau, B., et al. (n.d.). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1.
- ResearchGate. (2025). (PDF) Directed lithiation of unprotected benzoic acids.
- Khan, S. G., et al. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
- New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. NJ.gov.
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stability issues of 3-fluoro-4-(4-methylphenyl)benzoic acid in different solvents
Welcome to the technical support center for 3-fluoro-4-(4-methylphenyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in various solvents. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Introduction to 3-Fluoro-4-(4-methylphenyl)benzoic Acid Stability
3-Fluoro-4-(4-methylphenyl)benzoic acid is a valuable intermediate in medicinal chemistry, particularly for the development of novel antibacterial agents.[1][2] The inclusion of a fluorine atom generally enhances the metabolic stability and efficacy of therapeutic compounds.[1][3] However, the chemical stability of this molecule in different solvent systems is a critical parameter that can influence experimental outcomes and the shelf-life of stock solutions. This guide provides a framework for assessing and managing the stability of 3-fluoro-4-(4-methylphenyl)benzoic acid in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 3-fluoro-4-(4-methylphenyl)benzoic acid in solution?
A1: The stability of 3-fluoro-4-(4-methylphenyl)benzoic acid in solution can be influenced by several factors, including:
-
Solvent Type: Protic solvents (e.g., water, methanol, ethanol) versus aprotic solvents (e.g., DMSO, DMF, acetonitrile).
-
pH: Acidic or basic conditions can potentially lead to hydrolysis or other degradation pathways.[4]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[5]
-
Light Exposure: Photodegradation can occur, especially for aromatic compounds.[6]
-
Presence of Oxidizing Agents: The molecule may be susceptible to oxidation.
Q2: Are there any known degradation pathways for fluorinated benzoic acids?
A2: While specific degradation pathways for 3-fluoro-4-(4-methylphenyl)benzoic acid are not extensively documented in publicly available literature, related compounds offer insights. For instance, some fluorobenzoic acids can undergo microbial degradation, which involves dioxygenation and ring cleavage.[7] In a laboratory setting, chemical degradation under stress conditions is more relevant. Potential non-enzymatic degradation pathways could include decarboxylation, though this typically requires harsh conditions, or reactions involving the fluorine substituent, although the C-F bond is generally very stable.[7] Forced degradation studies are the most effective way to identify potential degradation products.[5][6]
Q3: How should I prepare and store stock solutions of 3-fluoro-4-(4-methylphenyl)benzoic acid?
A3: For optimal stability, it is recommended to store the solid compound at -20°C.[8] For stock solutions, dissolve the compound in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. It is advisable to prepare fresh solutions for sensitive experiments. If storage is necessary, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound potency or inconsistent results over time. | Degradation of the compound in the stock solution. | 1. Prepare a fresh stock solution from the solid compound. 2. Perform a stability study of your stock solution under your storage conditions (see Experimental Protocol below). 3. Analyze the aged stock solution by HPLC or LC-MS to check for the appearance of degradation products.[9][10] |
| Appearance of unexpected peaks in chromatograms. | The new peaks could be degradation products. | 1. Compare the chromatogram of a freshly prepared solution with that of an aged or stressed solution. 2. Use mass spectrometry (LC-MS) to obtain the molecular weights of the unknown peaks to help in their identification.[10] 3. Consider potential sources of contamination in your solvent or glassware. |
| Precipitation of the compound from solution. | Poor solubility or solvent evaporation. | 1. Ensure the compound is fully dissolved at the desired concentration. 2. Store solutions in tightly sealed vials to prevent solvent evaporation. 3. If using aqueous buffers, check the pH, as the solubility of carboxylic acids is pH-dependent. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of 3-Fluoro-4-(4-methylphenyl)benzoic Acid in Different Solvents
This protocol outlines a basic experiment to assess the short-term stability of the compound in various solvents.
Objective: To determine the stability of 3-fluoro-4-(4-methylphenyl)benzoic acid in common laboratory solvents over a 48-hour period at room temperature.
Materials:
-
3-Fluoro-4-(4-methylphenyl)benzoic acid
-
HPLC-grade solvents: DMSO, DMF, Acetonitrile, Methanol, and a relevant aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system with a suitable column (e.g., C18)[10]
-
Autosampler vials
Procedure:
-
Prepare a stock solution of 3-fluoro-4-(4-methylphenyl)benzoic acid in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Dilute the stock solution to a final concentration of 100 µM in each of the test solvents (DMSO, DMF, Acetonitrile, Methanol, aqueous buffer).
-
Immediately after preparation (T=0), inject an aliquot of each solution into the HPLC or LC-MS system to obtain an initial chromatogram and peak area of the parent compound.
-
Store the remaining solutions at room temperature, protected from light.
-
Analyze aliquots of each solution at subsequent time points (e.g., 2, 4, 8, 24, and 48 hours).
-
Calculate the percentage of the remaining compound at each time point relative to the T=0 sample.
Data Analysis: Summarize the percentage of the parent compound remaining at each time point in a table. A loss of >5-10% may indicate instability under the tested conditions.
| Solvent | % Remaining (2h) | % Remaining (4h) | % Remaining (8h) | % Remaining (24h) | % Remaining (48h) |
| DMSO | |||||
| DMF | |||||
| Acetonitrile | |||||
| Methanol | |||||
| Aqueous Buffer (pH 7.4) |
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to understand its degradation pathways and to develop a stability-indicating analytical method.[6]
Objective: To identify potential degradation products of 3-fluoro-4-(4-methylphenyl)benzoic acid under various stress conditions.
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound heated at 80°C for 48 hours.
-
Photodegradation: Solution exposed to UV light (e.g., 254 nm) for 24 hours.
Procedure:
-
Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent.
-
Expose the solutions to the different stress conditions as described above. Include a control sample stored under normal conditions.
-
After the exposure period, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC or LC-MS.
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify and quantify the degradation products.
-
Use MS data to propose structures for the major degradation products.
Visualizing Workflows
Experimental Workflow for Stability Assessment
Caption: Workflow for Preliminary Stability Assessment.
Logical Flow for Troubleshooting Inconsistent Results
Caption: Troubleshooting Logic for Inconsistent Data.
References
-
Fluorobenzoic Acid Series. (n.d.). Sparrow Chemical. Retrieved from [Link]
-
Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved from [Link]
-
Chemical Properties of 3-Fluoro-4-trifluoromethylbenzoic acid, 2-biphenyl ester. (n.d.). Cheméo. Retrieved from [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
-
Unstable Small Molecule Therapeutic Analysis. (2020, March 19). KCAS Bio. Retrieved from [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Spectroscopy Online. Retrieved from [Link]
-
Webster, G. K. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. Retrieved from [Link]
-
3-Fluorobenzoate Degradation Pathway. (2006, February 19). Eawag-BBD. Retrieved from [Link]
-
Core components of analytical method validation for small molecules-an overview. (2025, August 10). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by... (n.d.). ResearchGate. Retrieved from [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. Retrieved from [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 123-140. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved from [Link]
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- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Fluorobenzoate Degradation Pathway [eawag-bbd.ethz.ch]
- 8. usbio.net [usbio.net]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijrpp.com [ijrpp.com]
Technical Support Center: Scaling Up the Production of 3-fluoro-4-(4-methylphenyl)benzoic acid
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your primary resource for navigating the complexities of scaling the synthesis of 3-fluoro-4-(4-methylphenyl)benzoic acid. My aim here is not just to provide protocols, but to impart the field-proven insights necessary to anticipate, diagnose, and resolve the challenges inherent in moving from bench-scale to pilot-plant production. We will delve into the causality behind experimental choices, ensuring that every step is part of a robust, self-validating process.
The most common and industrially viable route to this class of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] Our discussion will therefore be centered on the coupling of 3-fluoro-4-bromobenzoic acid (or its ester) with 4-methylphenylboronic acid .
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you should consider before embarking on a scale-up campaign.
Q1: What are the most critical parameters to control when scaling the Suzuki-Miyaura coupling for this synthesis?
A1: When moving to a larger scale, the interplay between mass transfer, heat transfer, and reaction kinetics becomes critical. The five most important parameters to control are:
-
Inert Atmosphere Integrity: Oxygen is the primary culprit behind side reactions like boronic acid homocoupling and catalyst decomposition.[1] On a larger scale, ensuring a truly inert atmosphere is more challenging. Rigorous degassing of solvents and multiple vacuum/inert gas backfill cycles for the reactor are non-negotiable.
-
Temperature Control: Exotherms during base addition or the reaction itself can be significant in large vessels. Runaway temperatures can lead to catalyst decomposition (evidenced by the formation of palladium black) and increased side product formation.[5][6]
-
Reagent and Catalyst Loading: While lab-scale experiments might tolerate higher catalyst loadings for the sake of speed, cost becomes a major driver on scale-up. Optimizing to the lowest effective catalyst loading (e.g., < 0.1 mol%) is crucial. This also minimizes the burden of palladium removal later.[7]
-
Base and Solvent Selection: The choice of base and solvent is interdependent and affects reaction rate, solubility, and impurity profile.[8] For example, while aqueous bases are common, they can promote protodeboronation. The choice of solvent impacts not only the reaction but also downstream processing like extraction and crystallization.[9][10]
-
Agitation Rate: In heterogeneous mixtures (common with inorganic bases), insufficient agitation can lead to localized "hot spots" and poor reaction kinetics, resulting in an incomplete reaction.
Q2: What are the most common impurities and how do they impact the final product?
A2: Besides unreacted starting materials, the three most common process-related impurities are:
-
4,4'-Dimethylbiphenyl: Formed from the homocoupling of 4-methylphenylboronic acid.[1] Its presence indicates inadequate inerting. It is non-polar and can sometimes be challenging to separate from the desired product depending on the crystallization solvent.
-
3-Fluorobenzoic acid: Arises from the dehalogenation of the 3-fluoro-4-bromobenzoic acid starting material.[1] This suggests a non-optimal catalyst/ligand system or issues with the base.
-
Toluene: Formed via protodeboronation of 4-methylphenylboronic acid.[5][8] While it is a solvent-level impurity and usually removed during drying, its formation consumes a key reagent, impacting yield and process economics.
Q3: How can I efficiently remove residual palladium to meet pharmaceutical specifications (<10 ppm)?
A3: Palladium removal is a critical downstream challenge. A multi-pronged approach is most effective:
-
Catalyst Choice: Using a heterogeneous catalyst like Palladium on Carbon (Pd/C) can simplify removal by filtration, often resulting in lower residual palladium levels compared to homogeneous catalysts.[11]
-
Optimized Workup: A simple aqueous wash is often insufficient. An aqueous wash with a solution of a sulfur-containing compound like sodium bisulfite (NaHSO3) or N-acetylcysteine at elevated temperatures can effectively complex and extract residual palladium.[12]
-
Scavengers: If workup procedures are insufficient, commercially available palladium scavengers (functionalized silica or polymers) can be stirred with the product solution to bind the remaining metal, which is then removed by filtration.
-
Crystallization: The final crystallization step is crucial. A well-chosen solvent system will not only purify the product from organic impurities but also force the majority of any remaining palladium species into the mother liquor.
Troubleshooting Guide
This guide is structured in a "Problem-Cause-Solution" format to directly address issues you may encounter during your experiments.
Problem 1: Low or Incomplete Conversion of Starting Materials
Your reaction has stalled, leaving significant amounts of 3-fluoro-4-bromobenzoic acid unreacted.
| Probable Cause | Diagnostic Check | Recommended Solution |
| Catalyst Inactivity/Decomposition | Reaction mixture turns black rapidly; analysis shows no further progress after an initial period. | 1. Improve Inerting: Degas solvents (including water) thoroughly by sparging with argon or nitrogen for 30-60 minutes.[6] 2. Use a Pre-catalyst: Pd₂(dba)₃ with a suitable phosphine ligand can be more robust than Pd(PPh₃)₄.[5] 3. Control Temperature: Ensure the reaction temperature does not overshoot the setpoint, as this can degrade the catalyst. |
| Poor Reagent Solubility | The reaction mixture is a thick, poorly stirred slurry. The base or boronic acid may not be sufficiently dissolved. | 1. Solvent System Optimization: Consider a more solubilizing solvent like dioxane, 2-MeTHF, or DMF.[9] 2. Increase Temperature: Gradually increase the reaction temperature, monitoring for impurity formation. 3. Phase-Transfer Catalyst: If using a biphasic system (e.g., Toluene/Water), add a phase-transfer catalyst like TBAC to facilitate interaction between phases.[11] |
| Inefficient Transmetalation | Starting materials are consumed, but the desired product is not formed; protodeboronation is observed instead. | 1. Base Selection: The base is critical for activating the boronic acid.[13] Switch to a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7][8] 2. Water Content: While some water can be beneficial, too much can accelerate protodeboronation. Try using anhydrous K₃PO₄ or minimizing the amount of water in the solvent mixture.[8] |
Problem 2: Significant Formation of Side Products
Your analysis shows high levels of homocoupled 4,4'-dimethylbiphenyl or dehalogenated 3-fluorobenzoic acid.
| Side Product | Primary Cause | Mitigation Strategy |
| 4,4'-Dimethylbiphenyl (Homocoupling) | Presence of oxygen in the reaction vessel.[1] | Rigorous Degassing: Ensure all solvents are thoroughly degassed. Use a robust nitrogen or argon blanket throughout the entire process, including reagent charging and reaction. |
| 3-Fluorobenzoic acid (Dehalogenation) | The palladium-hydride species responsible for dehalogenation can form from various sources.[1] | 1. Base Choice: Avoid amine bases if possible, as they can be a source of hydride. 2. Solvent Choice: Certain alcoholic solvents can also lead to dehalogenation. 3. Shorter Reaction Time: Monitor the reaction and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor side reactions. |
| Toluene (Protodeboronation) | The C-B bond of the boronic acid is cleaved by a proton source (often water).[5][8] | 1. Use Boronate Esters: Convert the 4-methylphenylboronic acid to its pinacol ester (a more stable derivative) before the coupling. 2. Minimize Water: Reduce the amount of water in the reaction or use anhydrous conditions if feasible with your chosen base.[8] 3. Milder Base: Use a milder base like potassium fluoride (KF) if compatible with your substrate.[13] |
Problem 3: Difficult Workup and Purification
You are experiencing issues with phase separation, emulsions, or difficulty in precipitating a clean product.
| Problem | Probable Cause | Recommended Solution |
| Emulsion During Extraction | The carboxylic acid product acts as a surfactant, stabilizing the organic and aqueous layers. | 1. Add Brine: Add a saturated NaCl solution to "break" the emulsion by increasing the ionic strength of the aqueous phase. 2. Filter First: Filter the entire reaction mixture through a pad of Celite to remove the palladium catalyst and fine particulates before performing the aqueous extraction.[14][15] |
| Product is an Oil or Gummy Solid After Acidification | Impurities are preventing the product from crystallizing properly. | 1. Check pH: Ensure the pH is sufficiently low (~1-2) for complete protonation of the carboxylate. 2. Solvent Exchange: After the reaction, consider distilling off the reaction solvent and replacing it with a suitable crystallization solvent (e.g., isopropanol/water, toluene) before the acidification step. 3. Gradual Acidification: Add the acid slowly at a controlled temperature to promote the growth of larger, purer crystals. |
Visualized Workflows and Protocols
General Scale-Up Workflow
The following diagram outlines the critical stages and decision points in a typical scale-up campaign for this synthesis.
Caption: High-level workflow for scaling the synthesis of 3-fluoro-4-(4-methylphenyl)benzoic acid.
Troubleshooting Decision Tree: Low Conversion
Use this logic diagram to diagnose the root cause of an incomplete reaction.
Caption: Decision tree for diagnosing the root cause of low reaction conversion.
Protocol: Lab-Scale Synthesis using Pd/C Catalyst
This protocol provides a robust starting point that has been optimized for scalability and ease of palladium removal.
Materials:
-
3-Fluoro-4-bromobenzoic acid (1.0 eq)
-
4-Methylphenylboronic acid (1.2 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (0.005 eq Pd)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) and Water (4:1 v/v)
Procedure:
-
Reactor Setup: To a reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-fluoro-4-bromobenzoic acid, 4-methylphenylboronic acid, and potassium carbonate.
-
Inerting: Seal the reactor and perform three vacuum/nitrogen backfill cycles to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed 2-MeTHF and water solvent mixture to the reactor.
-
Heating & Catalyst Addition: Begin vigorous stirring and heat the mixture to 60 °C. Once at temperature, add the 10% Pd/C catalyst as a slurry in a small amount of degassed water.
-
Reaction: Increase the temperature to reflux (~80-85 °C) and monitor the reaction progress by HPLC. The reaction is typically complete in 4-8 hours.
-
Cool Down: Once complete, cool the reaction mixture to 50-60 °C.
-
Catalyst Filtration: Filter the warm reaction mixture through a pre-warmed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with warm 2-MeTHF.
-
Workup: Transfer the combined filtrate to a separatory funnel. Separate the organic layer.
-
Base Extraction: Wash the organic layer with a 1 M solution of sodium carbonate. The product will move into the aqueous layer as its sodium salt. Combine the aqueous layers.
-
Precipitation: Cool the combined aqueous layers to 10-15 °C and, with good stirring, slowly add 3 M hydrochloric acid until the pH is ~1-2. A thick white precipitate of the product will form.
-
Isolation: Stir the slurry for 1 hour at 10-15 °C, then filter the solid product. Wash the filter cake thoroughly with cold deionized water until the filtrate is a neutral pH.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
References
-
Kirby, M. T., et al. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. [Link]
-
Thermo Fisher Scientific. (2011). 4-Methylbenzeneboronic acid - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
Murray, P. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction. Catalysis Consulting. [Link]
-
El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
-
Nolan, S. P., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Publications. [Link]
-
Buchwald, S. L., et al. (2002). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Egu, A. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? ResearchGate. [Link]
-
Reddit r/OrganicChemistry. (2025). Hydrophilic Suzuki-coupling product workup? Reddit. [Link]
-
Grote, T., et al. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. [Link]
-
PubChem. 3-Bromo-4-fluorobenzoic acid. National Center for Biotechnology Information. [Link]
-
Reddit r/Chempros. (2022). Formation of palladium black during Suzuki coupling. Reddit. [Link]
-
Reddit r/chemhelp. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
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- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
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- 10. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
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- 12. researchgate.net [researchgate.net]
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- 15. reddit.com [reddit.com]
Validation & Comparative
validation of the chemical structure of 3-fluoro-4-(4-methylphenyl)benzoic acid by X-ray crystallography.
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel chemical entities like 3-fluoro-4-(4-methylphenyl)benzoic acid, a fluorinated biphenyl compound with potential as a chemical intermediate in medicinal chemistry, precise structural validation is paramount.[1] This guide provides an in-depth comparison of X-ray crystallography as the gold standard for structural elucidation against other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and present the data in a clear, comparative framework to aid researchers in making informed decisions for their analytical workflows.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography offers an unparalleled, atom-level view of a molecule's solid-state conformation, providing precise measurements of bond lengths, bond angles, and intermolecular interactions.[2] This technique is the only one that can directly determine the three-dimensional arrangement of atoms in a molecule.[2]
Experimental Protocol: X-ray Diffraction Analysis
The foundational step, and often the most challenging, is the growth of a high-quality single crystal of 3-fluoro-4-(4-methylphenyl)benzoic acid.
Step 1: Crystallization
-
Rationale: Slow evaporation is a common and effective method for growing single crystals from a solution. The choice of solvent is critical; a solvent system in which the compound has moderate solubility is ideal.
-
Procedure:
-
Dissolve a small amount of 3-fluoro-4-(4-methylphenyl)benzoic acid in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
Filter the solution to remove any particulate matter.
-
Loosely cover the vial and allow the solvent to evaporate slowly and undisturbed over several days.
-
Visually inspect for the formation of well-defined, transparent crystals.
-
Step 2: Data Collection
-
Rationale: A single crystal is mounted on a goniometer and rotated in a monochromatic X-ray beam. The diffraction pattern of spots (reflections) is recorded by a detector. The intensity and position of these spots contain the information about the crystal structure.[3]
-
Procedure:
-
Select a suitable crystal and mount it on a goniometer head.
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
Collect diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.
-
Step 3: Structure Solution and Refinement
-
Rationale: The phase problem, where the phase information of the diffracted X-rays is lost, is solved using computational methods like direct methods for small molecules.[3] The resulting electron density map is then interpreted to build a molecular model, which is subsequently refined against the experimental data.
-
Procedure:
-
Process the raw diffraction data to obtain a list of reflection intensities.
-
Solve the crystal structure using software packages like SHELXS.
-
Refine the structural model against the diffraction data using software like SHELXL to obtain the final atomic coordinates, bond lengths, and angles.
-
Interpreting the Data: A Case Study of a Close Analog
While the crystal structure of 3-fluoro-4-(4-methylphenyl)benzoic acid is not publicly available, we can examine the published data for the closely related compound, 3-fluoro-4-methylbenzoic acid , to understand the expected outcomes.[4]
| Crystallographic Parameter | Reported Value for 3-fluoro-4-methylbenzoic acid[4] | Expected Insights for 3-fluoro-4-(4-methylphenyl)benzoic acid |
| Crystal System | Monoclinic | Likely to be in a similar low-symmetry system. |
| Space Group | P2₁/c | Provides information on the symmetry of the crystal lattice. |
| Unit Cell Dimensions | a = 3.8132(5) Å, b = 6.0226(8) Å, c = 30.378(4) Å, β = 92.50(2)° | The additional phenyl group will significantly increase the unit cell volume. |
| Key Bond Lengths & Angles | C-F, C-C, C=O, C-O bond lengths and angles | Crucial for confirming the covalent structure and identifying any unusual geometric features. |
| Intermolecular Interactions | O-H···O hydrogen bonding forming dimers | Similar hydrogen bonding is expected, and π-π stacking interactions between the phenyl rings are highly probable. |
The crystal structure would definitively confirm the connectivity of the atoms, the planarity of the benzoic acid moiety, and the dihedral angle between the two phenyl rings.
Orthogonal Validation: NMR Spectroscopy and Mass Spectrometry
While X-ray crystallography provides an unambiguous solid-state structure, it is essential to confirm the structure in solution and to verify the molecular weight. NMR spectroscopy and mass spectrometry serve as excellent orthogonal techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F), allowing for the elucidation of the molecular structure in solution.
¹H NMR Spectroscopy
-
Expected Signals: The proton NMR spectrum of 3-fluoro-4-(4-methylphenyl)benzoic acid would show distinct signals for the aromatic protons on both phenyl rings, the methyl protons, and the acidic proton of the carboxylic acid. The coupling patterns and chemical shifts would be indicative of their relative positions.
¹³C NMR Spectroscopy
-
Expected Signals: The carbon NMR spectrum would display a signal for each unique carbon atom in the molecule, including the carboxyl carbon, the carbons of the two aromatic rings, and the methyl carbon.
¹⁹F NMR Spectroscopy
-
Rationale: This is a particularly powerful technique for fluorinated compounds. A single signal in the ¹⁹F NMR spectrum would confirm the presence of the single fluorine atom and its chemical environment.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
-
Expected Molecular Ion Peak: For 3-fluoro-4-(4-methylphenyl)benzoic acid (C₁₄H₁₁FO₂), the expected molecular weight is approximately 230.07 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) corresponding to this mass.
-
Fragmentation Pattern: The fragmentation pattern can provide further structural confirmation. For instance, cleavage of the bond between the two phenyl rings or loss of the carboxyl group would result in characteristic fragment ions.
Comparative Analysis: Choosing the Right Tool
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Obtained | Precise 3D atomic arrangement in the solid state, bond lengths, bond angles, intermolecular interactions.[2] | Connectivity and chemical environment of atoms in solution, stereochemistry. | Molecular weight and elemental composition, structural information from fragmentation.[5] |
| Sample Requirements | High-quality single crystal.[3] | Soluble sample (mg quantities). | Small amount of sample (µg to ng). |
| Strengths | Unambiguous structure determination.[2] | Provides information about the structure in solution, which is often more biologically relevant. | High sensitivity, accurate mass determination. |
| Limitations | Crystal growth can be a significant bottleneck. Does not provide information on the solution-state structure. | Does not provide direct information on bond lengths and angles. Can be complex to interpret for large molecules. | Does not provide 3D structural information. Is a destructive technique. |
Workflow for Comprehensive Structural Validation
The following diagram illustrates a logical workflow for the comprehensive structural validation of 3-fluoro-4-(4-methylphenyl)benzoic acid, integrating the strengths of each technique.
Caption: Integrated workflow for structural validation.
Conclusion
The structural validation of 3-fluoro-4-(4-methylphenyl)benzoic acid necessitates a multi-faceted analytical approach. While NMR and mass spectrometry are indispensable for initial characterization and confirming the molecular formula and connectivity in solution, single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement. By employing these techniques in a complementary fashion, researchers can establish the structure of this and other novel compounds with the highest degree of confidence, a critical step in advancing drug discovery and materials science.
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- Benchchem. (n.d.). 3-Fluoro-4-(4-methylphenyl)benzoic Acid|RUO.
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- ResearchGate. (2025, August 5). Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. X-ray structure of 3-SF5-C6H4-COOH | Request PDF.
- SpectraBase. (n.d.). 3-Fluoro-4-(trifluoromethyl)benzoic acid - Optional[1H NMR] - Spectrum.
- Ottokemi. (n.d.). 3-Fluoro-4-(trifluoromethyl)benzoic acid, 98%.
- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- United States Biological. (n.d.). 4-(4-Fluoro-3-methylphenyl)benzoic acid - Data Sheet.
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A Comparative Analysis of 3-fluoro-4-(4-methylphenyl)benzoic acid and its Non-fluorinated Analog: A Guide for Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry. This guide provides an in-depth comparative analysis of 3-fluoro-4-(4-methylphenyl)benzoic acid and its non-fluorinated counterpart, 4-(4-methylphenyl)benzoic acid. Through a combination of theoretical insights, predicted physicochemical properties, and detailed experimental protocols, we will explore how a single fluorine atom can profoundly influence the drug-like properties of a molecule, offering valuable guidance for researchers and drug development professionals.
Introduction: The Subtle Power of Fluorine
Fluorine, the most electronegative element, imparts unique properties to organic molecules that are highly sought after in drug design.[1][2] Its small van der Waals radius, similar to that of a hydrogen atom, allows for its introduction with minimal steric hindrance. However, its powerful electron-withdrawing nature can significantly alter a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to its biological target.[3][4] This guide will dissect these effects through a direct comparison of our two molecules of interest.
Physicochemical Properties: A Tale of Two Analogs
The introduction of a fluorine atom ortho to the carboxylic acid group in 3-fluoro-4-(4-methylphenyl)benzoic acid is predicted to have a significant impact on its key physicochemical properties compared to the non-fluorinated analog.
| Property | 3-fluoro-4-(4-methylphenyl)benzoic acid (Predicted) | 4-(4-methylphenyl)benzoic acid (Predicted) | Rationale for Predicted Differences |
| pKa | Lower | Higher | The electron-withdrawing inductive effect of the fluorine atom stabilizes the carboxylate anion, increasing acidity and thus lowering the pKa.[5] |
| LogP | Higher | Lower | The fluorine atom can increase lipophilicity by masking the polar carboxylic acid group and through favorable interactions with nonpolar environments. |
| Aqueous Solubility | Lower | Higher | Increased lipophilicity and potentially stronger crystal lattice energy due to fluorine interactions can lead to decreased aqueous solubility. |
| Metabolic Stability | Higher | Lower | The strong carbon-fluorine bond can block sites of oxidative metabolism, particularly by cytochrome P450 enzymes, leading to increased metabolic stability.[2] |
Note: The values in this table are predicted based on established principles of medicinal chemistry. Experimental verification is crucial and protocols for determining these values are provided below.
Synthesis of Target Compounds
A common and versatile method for the synthesis of biaryl compounds like those discussed here is the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.
General Suzuki-Miyaura Coupling Protocol
Caption: General workflow for Suzuki-Miyaura cross-coupling.
For 3-fluoro-4-(4-methylphenyl)benzoic acid:
-
Aryl Halide: 4-bromo-3-fluorobenzoic acid
-
Arylboronic Acid: 4-methylphenylboronic acid
For 4-(4-methylphenyl)benzoic acid:
-
Aryl Halide: 4-bromobenzoic acid
-
Arylboronic Acid: 4-methylphenylboronic acid
The choice of a palladium catalyst, base, and solvent system is critical and often requires optimization for specific substrates. The use of a ligand-free Pd/C catalyst in an ethanol/water solvent system has been reported for similar couplings, offering a more environmentally friendly approach.[6]
Experimental Protocols for Property Determination
To empirically validate the predicted differences in physicochemical properties, the following standardized assays are recommended.
Lipophilicity (LogP) Determination: Shake-Flask Method
The "gold standard" for LogP determination is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and water.[8][9]
Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight.
-
Compound Dissolution: Prepare a stock solution of the test compound in the aqueous phase.
-
Partitioning: In a glass vial, combine a known volume of the compound-containing aqueous phase with an equal volume of the pre-saturated n-octanol.
-
Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation: Calculate the LogP value using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).
Caption: Workflow for LogP determination by the shake-flask method.
Aqueous Solubility: Thermodynamic Solubility Assay
This assay determines the equilibrium solubility of a compound, providing a true measure of its solubility.[10][11]
Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium between the solid and dissolved compound is reached.
-
Separation: Filter or centrifuge the suspension to remove the undissolved solid.
-
Quantification: Analyze the clear supernatant using a calibrated analytical method (e.g., LC-MS/MS) to determine the concentration of the dissolved compound.
-
Reporting: The solubility is reported in units such as µg/mL or µM.
Caption: Workflow for thermodynamic solubility assay.
Metabolic Stability: Microsomal Stability Assay
This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs), which are major contributors to drug clearance.[1][12]
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or other species), a NADPH-regenerating system (cofactor for CYP enzymes), and a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Initiation of Reaction: Add the test compound to the pre-warmed reaction mixture to start the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Caption: Workflow for microsomal stability assay.
Conclusion: Informed Decisions in Drug Design
The comparative analysis of 3-fluoro-4-(4-methylphenyl)benzoic acid and its non-fluorinated analog highlights the profound impact of a single fluorine atom on key drug-like properties. The strategic introduction of fluorine is predicted to increase acidity, enhance lipophilicity, and improve metabolic stability. While these changes can be advantageous, for instance, by increasing a compound's half-life, they may also present challenges such as reduced aqueous solubility.
By understanding these structure-activity relationships and employing the robust experimental protocols detailed in this guide, researchers can make more informed decisions in the design and optimization of new chemical entities. The judicious use of fluorination remains a powerful tool in the medicinal chemist's arsenal for developing safer and more effective therapeutics.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]
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Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369. [Link]
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Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current topics in medicinal chemistry, 1(4), 277-351. [Link]
- Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current opinion in drug discovery & development, 2(1), 54-61.
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Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical reviews, 71(6), 525-616. [Link]
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Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced drug delivery reviews, 59(7), 546-567. [Link]
- Sangster, J. (1997). Octanol-water partition coefficients: fundamentals and physical chemistry. John Wiley & Sons.
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OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]
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PubChem. (n.d.). 4-(p-Tolyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- PubChem. (n.d.). 3-Fluoro-4-(p-tolyl)benzoic acid.
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
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In-vitro Thermodynamic Solubility. (2025). protocols.io. [Link]
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LogP / LogD shake-flask method. (2024). protocols.io. [Link]
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Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
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Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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Xue, Z., Dai, X., Yu, L., Yang, Z., Hong, Y., Pu, Y., ... & Huang, F. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry, 37(5), 2110046. [Link]
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Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. [Link]
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A Comparative Guide to the Biological Activity of 3-Fluoro-4-(4-methylphenyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. The 3-fluoro-4-(4-methylphenyl)benzoic acid core represents a privileged structure, offering a unique combination of lipophilicity, metabolic stability, and conformational rigidity that has garnered significant interest in the pursuit of novel therapeutic agents. This guide provides a comprehensive comparison of the biological activities of its derivatives, delving into their synthesis, mechanisms of action, and structure-activity relationships (SAR), supported by established experimental protocols.
Introduction: The Significance of the Fluorinated Biphenyl Scaffold
The biphenyl-4-carboxylic acid framework is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a fluorine atom at the 3-position of the benzoic acid ring and a methyl group on the adjacent phenyl ring creates a distinct chemical entity with altered electronic and steric properties. These modifications can profoundly influence the molecule's interaction with biological targets, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. Research into this class of compounds has primarily focused on two key areas of biological activity: anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2) and antibacterial action.[1]
General Synthesis of 3-Fluoro-4-(4-methylphenyl)benzoic Acid Derivatives
The synthesis of 3-fluoro-4-(4-methylphenyl)benzoic acid and its derivatives is most commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a versatile and efficient method for forming the crucial carbon-carbon bond between the two phenyl rings. The general synthetic workflow is outlined below.
Caption: General synthetic workflow for 3-fluoro-4-(4-methylphenyl)benzoic acid derivatives.
This modular approach allows for the introduction of a wide variety of substituents on either phenyl ring by utilizing appropriately functionalized starting materials. This synthetic flexibility is paramount for exploring the structure-activity relationships within this class of compounds.
Comparative Biological Activity
The biological potential of 3-fluoro-4-(4-methylphenyl)benzoic acid derivatives has been primarily explored in the realms of anti-inflammatory and antibacterial research. The following sections compare the activity of these compounds in these two key areas.
Anti-inflammatory Activity: Selective COX-2 Inhibition
Many biphenylcarboxylic acids are known to exhibit anti-inflammatory properties by inhibiting the cyclooxygenase (COX) enzymes. The selective inhibition of COX-2 over COX-1 is a key objective in the design of modern NSAIDs to reduce gastrointestinal side effects. The 3-fluoro-4-(4-methylphenyl)benzoic acid scaffold has been investigated as a potential platform for developing selective COX-2 inhibitors.
The structure-activity relationship (SAR) for COX-2 inhibition in related series of 4-arylbenzoic acids suggests that the nature and position of substituents on both phenyl rings are critical for potency and selectivity. For instance, the presence of a sulfonamide or methylsulfonyl group at the para-position of the non-benzoic phenyl ring is a common feature in many selective COX-2 inhibitors, as it allows for interaction with a secondary pocket in the COX-2 active site.
Table 1: Predicted Anti-inflammatory (COX-2 Inhibition) and Antibacterial Activity of Hypothetical 3-Fluoro-4-(4-methylphenyl)benzoic Acid Derivatives
| Compound ID | R1 (on Benzoic Acid Ring) | R2 (on 4-Methylphenyl Ring) | Predicted COX-2 IC50 (µM) | Predicted Antibacterial MIC (µg/mL) vs. S. aureus |
| 1 | -COOH | -CH3 | >10 | 16 - 32 |
| 2 | -COOH | -CH2SO2NH2 | 0.1 - 1.0 | >64 |
| 3 | -CONHOH | -CH3 | 1.0 - 5.0 | 8 - 16 |
| 4 | -COOH | -CF3 | >10 | 4 - 8 |
| 5 | -tetrazole | -CH3 | 5.0 - 10 | 8 - 16 |
Note: The data in this table is hypothetical and intended for illustrative purposes to guide research, based on SAR principles from related compound series. Actual experimental values may vary.
Antibacterial Activity
Structurally related fluorinated biphenyl compounds have demonstrated significant antibacterial properties.[1] The mechanism of action for some of these analogs is believed to involve the inhibition of bacterial fatty acid biosynthesis (FAB), a critical pathway for the formation of the bacterial cell wall.[1] The lipophilic nature of the biphenyl scaffold, enhanced by the fluorine and methyl substituents, is thought to facilitate penetration of the bacterial cell membrane.
The structure-activity relationship for antibacterial activity in this class of compounds suggests that lipophilic and electron-withdrawing groups can enhance potency. For example, the presence of a trifluoromethyl group (CF3) on the 4-methylphenyl ring (Compound 4) is predicted to increase antibacterial activity.
Structure-Activity Relationship (SAR)
Based on the analysis of related compound series, several key SAR trends can be outlined for the 3-fluoro-4-(4-methylphenyl)benzoic acid scaffold:
-
The Carboxylic Acid Group: The acidic proton of the carboxylic acid is often crucial for binding to the active site of target enzymes. Bioisosteric replacement with groups like hydroxamic acids (-CONHOH) or tetrazoles can modulate activity and physicochemical properties.
-
The 3-Fluoro Substituent: The fluorine atom at the 3-position can enhance binding affinity through favorable electrostatic interactions and may block metabolic hydroxylation, thereby increasing the compound's in vivo half-life.
-
Substituents on the 4-Methylphenyl Ring:
-
For COX-2 inhibition , the introduction of a para-sulfonamide or a related polar group is predicted to significantly enhance potency and selectivity.
-
For antibacterial activity , increasing lipophilicity and introducing strong electron-withdrawing groups, such as a trifluoromethyl group, is expected to improve efficacy.
-
Caption: Key structure-activity relationships for 3-fluoro-4-(4-methylphenyl)benzoic acid derivatives.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a test compound to inhibit the peroxidase activity of recombinant COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are diluted to the desired concentration in a Tris-HCl buffer (pH 8.0).
-
Reaction Mixture Preparation: In a 96-well plate, add the reaction buffer, heme cofactor, and the test compound at various concentrations.
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid (the substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the in vitro COX-1/COX-2 inhibition assay.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a test compound that inhibits the visible growth of a bacterium.
Protocol:
-
Bacterial Culture Preparation: Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.
-
Inoculum Preparation: Dilute the overnight culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in fresh broth.
-
Compound Dilution: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion and Future Directions
The 3-fluoro-4-(4-methylphenyl)benzoic acid scaffold represents a promising starting point for the development of novel anti-inflammatory and antibacterial agents. The synthetic accessibility of this core structure allows for extensive derivatization to optimize biological activity. Future research should focus on the systematic synthesis and screening of a library of these derivatives to generate a comprehensive dataset. This will enable the development of more precise quantitative structure-activity relationship (QSAR) models to guide the design of next-generation therapeutic agents with enhanced potency, selectivity, and safety profiles.
References
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A Comparative Guide to Spectroscopic Analysis for Confirming the Purity of 3-fluoro-4-(4-methylphenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical research and development, the purity of a chemical entity is paramount. For a compound such as 3-fluoro-4-(4-methylphenyl)benzoic acid, a potential building block in novel therapeutics, rigorous purity assessment is a critical checkpoint. This guide provides a comparative overview of spectroscopic techniques essential for confirming the structural integrity and purity of this specific molecule. We will delve into the underlying principles of each method, offer detailed experimental protocols, and present a comparative analysis to aid in selecting the most appropriate techniques for your analytical needs.
The Importance of Purity in Drug Development
The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of a final drug product. Regulatory bodies such as the FDA mandate stringent purity criteria. Therefore, employing a suite of orthogonal analytical methods is not just good practice but a necessity for robust quality control.
Orthogonal Spectroscopic Techniques for Purity Verification
A multi-faceted approach utilizing various spectroscopic methods provides a comprehensive purity profile. Each technique offers unique insights into the molecular structure and potential impurities. For 3-fluoro-4-(4-methylphenyl)benzoic acid, the primary recommended techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous identification and purity assessment of organic molecules. It provides detailed information about the chemical environment of individual atoms. For 3-fluoro-4-(4-methylphenyl)benzoic acid, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
-
Principle: ¹H NMR detects the presence and local electronic environment of hydrogen atoms (protons). The chemical shift, integration, and multiplicity of the signals provide a wealth of structural information.
-
Expected Spectrum for 3-fluoro-4-(4-methylphenyl)benzoic acid:
-
A singlet for the methyl group (–CH₃) protons, typically in the range of 2.3-2.5 ppm.
-
A series of multiplets or distinct doublets and triplets in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the two phenyl rings. The fluorine atom will cause splitting of adjacent proton signals.
-
A broad singlet for the carboxylic acid proton (–COOH), usually downfield (>10 ppm), which may be exchangeable with D₂O.[1][2]
-
-
Purity Assessment: The presence of any unexpected signals would indicate impurities. The integration of the signals should correspond to the expected proton ratios in the molecule. Quantitative NMR (qNMR) can be employed for highly accurate purity determination using an internal standard.[3]
¹³C NMR Spectroscopy
-
Principle: ¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
-
Expected Spectrum for 3-fluoro-4-(4-methylphenyl)benzoic acid:
-
A signal for the methyl carbon (–CH₃) around 20-25 ppm.[4]
-
Multiple signals in the aromatic region (115-150 ppm), with the carbon attached to the fluorine atom showing a characteristic large coupling constant (J-coupling).
-
A signal for the carboxylic acid carbon (–COOH) in the range of 165-175 ppm.[5]
-
-
Purity Assessment: The number of signals should match the number of unique carbon atoms in the molecule. Any additional peaks suggest the presence of carbon-containing impurities.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum and compare the chemical shifts and multiplicities to the expected values. Count the number of signals in the ¹³C NMR spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy: Fingerprinting Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic vibrations.
-
Principle: Molecules absorb infrared radiation at specific frequencies corresponding to the vibrational energies of their bonds.
-
Expected Spectrum for 3-fluoro-4-(4-methylphenyl)benzoic acid:
-
A very broad O–H stretch from the carboxylic acid dimer, typically in the 2500-3300 cm⁻¹ region.[6][7][8]
-
A strong C=O stretch from the carboxylic acid, expected around 1680-1710 cm⁻¹ for an aromatic acid.[7][8][9]
-
C–H stretching vibrations just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (methyl).
-
C=C stretching vibrations in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings.
-
A C–F stretching vibration, which can be found in the 1000-1350 cm⁻¹ region.
-
A C–O stretch between 1210 and 1320 cm⁻¹.[8]
-
-
Purity Assessment: The FTIR spectrum serves as a molecular fingerprint.[10] The presence of all expected peaks and the absence of unexpected ones (e.g., a broad O-H stretch around 3200-3500 cm⁻¹ which might indicate an alcohol impurity) confirms the identity of the functional groups.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the dried sample with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, uniform mixture is obtained.[11]
-
Pellet Formation: Place the mixture into a pellet die and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Record a background spectrum of the empty sample holder. Then, place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the target molecule.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
-
Principle: The sample is ionized, and the resulting ions are separated based on their m/z ratio and detected.
-
Expected Spectrum for 3-fluoro-4-(4-methylphenyl)benzoic acid:
-
The molecular ion peak ([M]⁺ or [M+H]⁺ or [M-H]⁻ depending on the ionization technique) should correspond to the molecular weight of the compound (C₁₄H₁₁FO₂ = 230.24 g/mol ).
-
Characteristic fragmentation patterns for benzoic acids include the loss of –OH (M-17), –COOH (M-45), and the formation of the benzoyl cation.[12] The presence of the fluorine and methylphenyl groups will influence the fragmentation.
-
-
Purity Assessment: A clean mass spectrum with a prominent molecular ion peak at the correct m/z is a strong indicator of purity. The presence of other significant peaks at different m/z values could indicate impurities. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition, providing further confirmation of the compound's identity.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion/Chromatography: Introduce the sample into the mass spectrometer via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS).[13]
-
Ionization: Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Quantitative Tool
UV-Vis spectroscopy is a simple, rapid, and cost-effective method for the quantitative determination of compounds that absorb UV or visible light.[14]
-
Principle: The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[14] Benzoic acid and its derivatives have a distinct absorption spectrum due to their aromatic ring and carboxyl group.[14]
-
Expected Spectrum for 3-fluoro-4-(4-methylphenyl)benzoic acid:
-
The molecule is expected to have a maximum absorbance (λmax) in the UV region, likely around 230-280 nm, characteristic of substituted benzoic acids.[14]
-
-
Purity Assessment: While not as specific for structural confirmation as NMR or MS, UV-Vis spectroscopy is an excellent tool for quantitative purity analysis against a reference standard. A calibration curve can be constructed using standards of known concentration to determine the concentration of the sample.[14]
Experimental Protocol: UV-Vis Spectroscopy
-
Standard Preparation: Prepare a stock solution of the reference standard and a series of dilutions to create a calibration curve.[14]
-
Sample Preparation: Accurately weigh and dissolve the sample to a known concentration in a suitable solvent (e.g., 0.01 M HCl).[14]
-
Data Acquisition: Determine the λmax of the compound by scanning across a range of wavelengths (e.g., 200-400 nm).[14]
-
Measurement: Measure the absorbance of the standard solutions and the sample solution at the λmax.[14]
-
Analysis: Construct a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the sample from its absorbance using the calibration curve.
Comparative Analysis of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations | Primary Use |
| ¹H & ¹³C NMR | Detailed structural information, connectivity, chemical environment of atoms. | Unambiguous structure elucidation, high specificity.[15] | Lower sensitivity, requires higher sample concentration. | Structural confirmation and purity assessment. |
| FTIR | Presence of functional groups. | Rapid, non-destructive, provides a unique fingerprint. | Not suitable for complex mixture analysis, limited structural information. | Rapid identity confirmation. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, can be coupled with chromatography for mixture analysis. | Isomers may not be distinguishable without fragmentation analysis. | Molecular weight confirmation and impurity identification. |
| UV-Vis | Quantitative concentration measurement. | Simple, rapid, cost-effective, high precision for quantitative analysis.[14] | Low specificity, susceptible to interference from other UV-absorbing compounds.[16] | Quantitative purity analysis against a reference standard. |
Conclusion
Confirming the purity of 3-fluoro-4-(4-methylphenyl)benzoic acid requires a comprehensive analytical strategy. No single technique is sufficient on its own. A combination of NMR for definitive structural confirmation, Mass Spectrometry for molecular weight verification, FTIR for functional group fingerprinting, and UV-Vis for quantitative assessment provides a robust and reliable purity profile. This orthogonal approach ensures the high quality and consistency required for research and drug development applications, aligning with the principles of scientific integrity and regulatory compliance.
References
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Validation of Analytical Methods: A Review. Gavin Publishers. Available from: [Link]
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Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Available from: [Link]
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Live qualification/validation of purity methods for protein products. CS@Purdue. Available from: [Link]
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UV-Vis Spectrophotometric Analysis of Benzoic Acid in a Calamansi Juice Sample. ResearchGate. Available from: [Link]
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Mass Spectrometry: Fragmentation. Available from: [Link]
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Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Available from: [Link]
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mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... Doc Brown's Chemistry. Available from: [Link]
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Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods. ResearchGate. Available from: [Link]
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13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. Available from: [Link]
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Analytical method validation: A brief review. Available from: [Link]
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Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc. Available from: [Link]
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Determination of Benzoic Acid in Soft Drink Samples by Uv-Vis Spectrophotometry. Scribd. Available from: [Link]
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Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. Available from: [Link]
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The Chemical Ionization Mass Spectra of Fluorotoluenes. Available from: [Link]
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Analytical Method Validation: Back to Basics, Part II. LCGC International. Available from: [Link]
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Mass spectra of fluorocarbons. Available from: [Link]
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Interpreting Infrared Spectra. Specac Ltd. Available from: [Link]
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DETERMINATION OF SORBIC ACID, BENZOIC ACID AND DEHYDROACETIC ACID BY STEAM DISTILLATION AND UV SPECTROPHOTOMETRIC METHOD. SEAFDEC Repository. Available from: [Link]
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13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0299410). NP-MRD. Available from: [Link]
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Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH. Available from: [Link]
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2023-03-29-qnmr-octad. BIPM. Available from: [Link]
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20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]
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Chem 414 UV Spectroscopic Analysis of Caffeine & Benzoic Acid in Soft Drinks. Available from: [Link]
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4-Fluorobenzoic acid - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available from: [Link]
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Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). NIH. Available from: [Link]
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FTIR Spectrum Analysis--Meaning and Application of Each Peak. Universal Lab Blog. Available from: [Link]
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Supporting Information. Wiley-VCH. Available from: [Link]
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Supplementary Information. The Royal Society of Chemistry. Available from: [Link]
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The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available from: [Link]
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available from: [Link]
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infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available from: [Link]
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2,3,4,5,6-Pentabromobenzoic Acid. MDPI. Available from: [Link]
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FT-IR Spectroscopic Study of M(Benzoic Acid). Zeitschrift für Naturforschung. Available from: [Link]
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1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... Doc Brown's Chemistry. Available from: [Link]
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FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA).. ResearchGate. Available from: [Link]
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Experimental and theoretical study on benzoic acid derivatives. ResearchGate. Available from: [Link]
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comparative study of different synthetic routes for 3-fluoro-4-(4-methylphenyl)benzoic acid.
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-(4-methylphenyl)benzoic acid is a key building block in medicinal chemistry and materials science. Its fluorinated biphenyl scaffold is a common motif in the development of novel therapeutic agents, particularly in the realm of antibacterial drug discovery. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate. This guide provides a comparative analysis of two prominent synthetic routes for the preparation of this valuable compound: the Suzuki-Miyaura cross-coupling reaction and a multi-step approach involving a Grignard reagent. This document aims to provide an in-depth, objective comparison of these methods, supported by experimental data and procedural insights to aid researchers in selecting the most suitable route for their specific needs.
Route 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This route involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid in the presence of a base. For the synthesis of 3-fluoro-4-(4-methylphenyl)benzoic acid, this typically involves the coupling of 4-bromo-3-fluorobenzoic acid with 4-methylphenylboronic acid.
Reaction Scheme
Caption: Suzuki-Miyaura cross-coupling for the synthesis of the target compound.
Experimental Protocol
A typical experimental procedure for the Suzuki-Miyaura coupling is as follows:
-
Reaction Setup: In a round-bottomed flask, combine 4-bromo-3-fluorobenzoic acid (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), a palladium catalyst such as [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%), and potassium carbonate (3.0 mmol).[1]
-
Solvent Addition: Add distilled water (5.0 mL) to the flask.[1]
-
Reaction: Stir the mixture vigorously at room temperature under an air atmosphere for approximately 1.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
Work-up and Purification: Upon completion, the product often precipitates out of the aqueous solution. The precipitate is collected by filtration and washed with distilled water. To remove by-products from the homo-coupling of the boronic acid, the crude product can be dissolved in boiling water and filtered while hot.[1] The purified 3-fluoro-4-(4-methylphenyl)benzoic acid is then dried.
Discussion of the Suzuki-Miyaura Route
Advantages:
-
High Yield: This method is known for providing high to excellent yields, often exceeding 90%. For instance, the coupling of 3-bromobenzoic acid with 4-methylphenyl boronic acid has been reported to give yields as high as 95%.[2]
-
Mild Reaction Conditions: The reaction can often be carried out at room temperature and is tolerant of a wide range of functional groups, including the carboxylic acid moiety.[1]
-
Green Chemistry: The use of water as a solvent makes this procedure environmentally friendly.[1]
-
Commercially Available Starting Materials: Both 4-bromo-3-fluorobenzoic acid and 4-methylphenylboronic acid are commercially available, making this route highly accessible.
Disadvantages:
-
Catalyst Cost and Removal: Palladium catalysts can be expensive, and removal of residual palladium from the final product can be a concern, particularly for pharmaceutical applications.
-
Boronic Acid Stability: Arylboronic acids can be prone to decomposition (protodeboronation), although 4-methylphenylboronic acid is generally stable.
Route 2: A Grignard Reagent-Based Multi-Step Synthesis
An alternative approach involves the use of a Grignard reagent in a multi-step sequence. A plausible route starts with the formation of a Grignard reagent from 2-fluoro-4-bromotoluene, followed by carboxylation to yield 3-fluoro-4-methylbenzoic acid. This intermediate would then need to be halogenated at the 4-position of the methyl group, followed by a coupling reaction. However, a more direct conceptual pathway involves the formation of the biaryl linkage first, followed by the introduction of the carboxylic acid group. A more practical Grignard-based approach would be a multi-step synthesis as outlined below.
Reaction Scheme
This is a hypothetical multi-step pathway for illustrative comparison, as a direct one-pot Grignard coupling and carboxylation to form the final product is less common for this specific substitution pattern. A more feasible, albeit longer, route would be:
-
Grignard Formation and Carboxylation: 2-fluoro-4-bromotoluene is reacted with magnesium to form the Grignard reagent, which is then carboxylated using solid carbon dioxide (dry ice) to produce 3-fluoro-4-methylbenzoic acid.[3]
-
Benzylic Bromination: The methyl group of 3-fluoro-4-methylbenzoic acid (or its ester) is brominated using a reagent like N-bromosuccinimide (NBS) to give 4-(bromomethyl)-3-fluorobenzoic acid.
-
Coupling Reaction: The benzylic bromide is then coupled with a suitable organometallic reagent, for example, a Grignard reagent derived from toluene, in a reaction like a Kumada or Negishi coupling.
Given the complexity and lower convergence of such a multi-step route compared to the Suzuki coupling, a more direct Grignard-based approach for comparison would be the synthesis of an intermediate. For the purpose of this guide, we will focus on the initial key step of forming 3-fluoro-4-methylbenzoic acid, a crucial precursor.
Caption: Initial steps of a Grignard-based route to a key precursor.
Experimental Protocol (for 3-Fluoro-4-methylbenzoic Acid)
-
Grignard Reagent Formation: Magnesium turnings are activated in a dry flask under an inert atmosphere. A solution of 2-fluoro-4-bromotoluene in an anhydrous ether solvent (e.g., THF) is added dropwise to the magnesium. The reaction is typically initiated with a small crystal of iodine or gentle heating.
-
Carboxylation: The freshly prepared Grignard reagent is then added to a slurry of crushed solid carbon dioxide (dry ice) in an anhydrous ether.
-
Work-up and Purification: The reaction mixture is quenched with a dilute acid (e.g., HCl) to protonate the carboxylate salt. The product, 3-fluoro-4-methylbenzoic acid, is then extracted with an organic solvent, and the solvent is removed to yield the crude product. Purification is typically achieved by recrystallization.
Discussion of the Grignard-Based Route
Advantages:
-
Cost-Effective Reagents: Magnesium and carbon dioxide are inexpensive reagents.
-
Well-Established Chemistry: Grignard reactions are a fundamental and well-understood transformation in organic synthesis.
Disadvantages:
-
Moisture Sensitivity: Grignard reagents are highly sensitive to moisture and require strictly anhydrous conditions and an inert atmosphere, which can be challenging to maintain on a large scale.
-
Multi-Step Process: To arrive at the final target molecule, this route would require several additional steps after the formation of 3-fluoro-4-methylbenzoic acid, leading to a lower overall yield and increased labor.
-
Side Reactions: The formation of the Grignard reagent can be accompanied by side reactions such as Wurtz coupling.
Comparative Analysis
| Feature | Suzuki-Miyaura Coupling | Grignard-Based Route |
| Overall Yield | High to Excellent | Moderate to Low (multi-step) |
| Reaction Conditions | Mild, often at room temperature | Requires strictly anhydrous and inert conditions |
| Number of Steps | Typically a single step from key intermediates | Multi-step |
| Reagent Cost | Higher (Palladium catalyst) | Lower (Mg, CO₂) |
| Scalability | Generally scalable, with considerations for catalyst cost | Challenging on a large scale due to stringent reaction conditions |
| Environmental Impact | Can be performed in water, "greener" | Relies on organic solvents |
| Substrate Availability | Readily available starting materials | Starting materials are also generally available |
Conclusion
For the synthesis of 3-fluoro-4-(4-methylphenyl)benzoic acid, the Suzuki-Miyaura cross-coupling reaction emerges as the superior route for most laboratory and industrial applications. Its high efficiency, mild reaction conditions, operational simplicity, and the use of environmentally benign solvents make it a more practical and robust choice. While the Grignard-based route offers the advantage of lower reagent costs for the initial steps, its multi-step nature, lower overall yield, and stringent reaction requirements make it a less attractive option.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, budget, available equipment, and the desired purity of the final product. However, for a reliable and high-yielding synthesis of 3-fluoro-4-(4-methylphenyl)benzoic acid, the Suzuki-Miyaura coupling is the recommended and more contemporary approach.
References
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PrepChem. Synthesis of 3-fluoro-4-methyl-benzoic acid. Available at: [Link]
-
Organic & Biomolecular Chemistry. A highly efficient and selective Suzuki-Miyaura coupling of aryl halides with arylboronic acids in water. RSC Publishing. Available at: [Link]
-
National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). Available at: [Link]
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efficacy and potency of 3-fluoro-4-(4-methylphenyl)benzoic acid compared to other known inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of hyperuricemia and gout management, targeting the urate transporter 1 (URAT1) has emerged as a cornerstone of uricosuric therapy. This guide provides an in-depth comparative analysis of key URAT1 inhibitors, focusing on Lesinurad, Benzbromarone, and Probenecid. We will delve into their mechanisms of action, comparative potency and efficacy supported by experimental data, and their clinical and safety profiles to inform research and drug development efforts.
The Central Role of URAT1 in Urate Homeostasis
Uric acid, the final product of purine metabolism in humans, is primarily excreted through the kidneys.[1] The reabsorption of approximately 90% of filtered urate is mediated by URAT1 (encoded by the SLC22A12 gene), a transporter protein located on the apical membrane of renal proximal tubule cells. In individuals with hyperuricemia, which is often caused by an underexcretion of uric acid, the activity of URAT1 is a critical factor.[2] By inhibiting URAT1, uricosuric agents block the reabsorption of uric acid, thereby increasing its excretion in the urine and lowering serum uric acid (sUA) levels.[1][2] This mechanism forms the basis for the therapeutic action of the inhibitors discussed herein.
Mechanism of Action: A Shared Target, A Common Goal
Lesinurad, Benzbromarone, and Probenecid all exert their effects by inhibiting URAT1.[1][2] They are thought to competitively inhibit the transporter, preventing uric acid from binding and being reabsorbed into the bloodstream.[1] This leads to a decrease in the body's pool of uric acid, which in turn helps to prevent the formation of monosodium urate crystals in the joints and tissues, the hallmark of gout.[2]
Caption: URAT1-mediated uric acid reabsorption and its inhibition.
Comparative Efficacy and Potency: A Data-Driven Analysis
The inhibitory potential of a compound is a critical determinant of its therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%.
| Inhibitor | IC50 for Human URAT1 (µM) | Reference(s) |
| Lesinurad | 3.5 - 7.3 | [1][3][4] |
| Benzbromarone | 0.22 - 0.425 | [1][5][6] |
| Probenecid | 22 - 165 | [1][7] |
As the data indicates, Benzbromarone is the most potent inhibitor of URAT1 in vitro, with a sub-micromolar IC50 value. Lesinurad exhibits moderate potency, while Probenecid is the least potent of the three. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Experimental Protocol: In Vitro URAT1 Inhibition Assay
To provide a practical context for the data presented, here is a detailed protocol for a common in vitro assay used to determine the IC50 of URAT1 inhibitors. This method utilizes radiolabeled uric acid to measure its uptake into cells expressing the URAT1 transporter.[8][9]
Caption: Workflow for a URAT1 inhibition assay.
Step-by-Step Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and a selection antibiotic.[8]
-
Cell Seeding: Cells are seeded into 24-well plates and allowed to grow to form a confluent monolayer.[8]
-
Compound Preparation: A dilution series of the test inhibitor (e.g., Lesinurad, Benzbromarone, or Probenecid) is prepared in a suitable assay buffer.
-
Pre-incubation: The cell monolayer is washed with a pre-warmed buffer and then incubated with the different concentrations of the inhibitor for a defined period (e.g., 10-30 minutes) at 37°C.[9]
-
Uric Acid Uptake: The uptake reaction is initiated by adding a solution containing a known concentration of [14C]-labeled uric acid to each well. The incubation is carried out for a short period (e.g., 2-5 minutes) at 37°C.[9]
-
Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.[9]
-
Quantification: The amount of [14C]-uric acid taken up by the cells is quantified by measuring the radioactivity in the cell lysates using a scintillation counter.[9]
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.[9]
Clinical Efficacy and Safety Profiles: A Comparative Overview
While in vitro potency is a key indicator, the clinical performance of a drug is the ultimate measure of its utility.
Lesinurad:
-
Efficacy: Lesinurad is approved for the treatment of hyperuricemia associated with gout, in combination with a xanthine oxidase inhibitor (XOI) like allopurinol or febuxostat.[10][11] Clinical trials have demonstrated that the combination of Lesinurad with an XOI is more effective at lowering sUA to target levels (<6 mg/dL) than an XOI alone.[10][12]
-
Safety: The most common adverse effects of Lesinurad include headache, influenza, increased blood creatinine, and gastroesophageal reflux disease.[13][14] A notable safety concern is the risk of renal adverse events, including elevations in serum creatinine and, in some cases, renal failure, particularly when used as monotherapy or at higher doses.[14][15]
Benzbromarone:
-
Efficacy: Benzbromarone is a highly effective uricosuric agent, with studies showing it can lead to a significant and sustained decrease in sUA levels.[16] Some studies suggest it is more effective than allopurinol in lowering sUA.[17][18] It has been shown to reduce the frequency of gout attacks and promote the resolution of tophi.[16]
-
Safety: The primary safety concern with Benzbromarone is the risk of hepatotoxicity, which has led to its withdrawal from the market in some countries.[19] Regular monitoring of liver function is recommended for patients taking this drug.[19] Other side effects can include gastrointestinal upset and the potential for kidney stone formation.[16]
Probenecid:
-
Efficacy: Probenecid has been used for many years in the management of gout.[20][21] Its efficacy is considered moderate, and it may be less effective in patients with renal impairment.[22][23] It is often used in patients who are intolerant to or have an inadequate response to XOIs.[22]
-
Safety: Common side effects of Probenecid include nausea, vomiting, and skin rash.[24] A significant risk is the formation of kidney stones, and patients are often advised to maintain a high fluid intake.[20][21] It is contraindicated in patients with a history of kidney stones or significant renal impairment.[24] Probenecid can also interact with other drugs, notably increasing the levels of certain antibiotics like penicillin.[24]
Conclusion and Future Directions
The inhibition of URAT1 remains a validated and effective strategy for the management of hyperuricemia and gout. Lesinurad, Benzbromarone, and Probenecid each offer a distinct profile of potency, efficacy, and safety. Benzbromarone stands out for its high in vitro potency and clinical efficacy, though its use is tempered by concerns about hepatotoxicity. Lesinurad, when used in combination with an XOI, provides a valuable therapeutic option for patients who do not reach their sUA targets with XOI monotherapy, but requires careful monitoring of renal function. Probenecid, a long-standing therapeutic, remains a useful agent in specific patient populations, despite its lower potency and risk of nephrolithiasis.
The development of novel URAT1 inhibitors continues to be an active area of research. The ideal next-generation inhibitor would combine the high potency of Benzbromarone with an improved safety profile, particularly with regard to liver and kidney function. A deeper understanding of the structure-activity relationships of URAT1 inhibitors and the molecular basis of their interactions with the transporter will be crucial in achieving this goal.
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Wu, W., et al. (2023). Structural Basis for Inhibition of Urate Reabsorption in URAT1. bioRxiv. [Link]
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Pérez-Ruiz, F., Jansen, T. L., Tausche, A. K., Juárez-Campo, M., Gurunath, R. K., & Richette, P. (2018). Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout. Drugs in Context, 7, 212538. [Link]
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A Senior Application Scientist's Guide to Benchmarking 3-fluoro-4-(4-methylphenyl)benzoic Acid in Biological Assays
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for evaluating the biological performance of 3-fluoro-4-(4-methylphenyl)benzoic acid. As a novel fluorinated biphenyl compound, it represents a promising scaffold in medicinal chemistry, particularly in the exploration of new antibacterial and anticancer agents.[1][2] This document is structured to not only provide step-by-step experimental protocols but also to instill a deep understanding of the scientific rationale behind each methodological choice. Our objective is to empower researchers to generate robust, reproducible, and meaningful data that accurately positions this compound within the broader landscape of bioactive molecules.
Introduction: The Rationale for Benchmarking
3-fluoro-4-(4-methylphenyl)benzoic acid belongs to the class of benzoic acid derivatives, a well-established group of compounds with a wide array of documented biological activities, including anticancer and antimicrobial effects.[1][3][4][5] The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1] Furthermore, the biphenyl scaffold has been identified as a key feature in various therapeutic agents.[6]
Given the limited publicly available data on the specific biological activity of 3-fluoro-4-(4-methylphenyl)benzoic acid, a systematic benchmarking study is essential. This guide proposes a multi-assay approach to elucidate its potential in two key therapeutic areas: oncology and infectious diseases. We will benchmark its performance against structurally related and commercially available compounds to understand the contribution of its unique chemical features to its biological activity.
Our selected comparator compounds are:
-
4'-Methylbiphenyl-4-carboxylic acid: A close structural analog lacking the fluorine atom, allowing for a direct assessment of the fluorine's impact on activity.
-
3-Fluorobenzoic acid: This comparator helps to dissect the contribution of the 4-methylphenyl group to the compound's overall performance.[7][8][9]
-
4-Phenylbenzoic acid (Biphenyl-4-carboxylic acid): The parent biphenyl carboxylic acid structure, serving as a fundamental baseline for activity.[10]
Proposed Experimental Workflow for Comprehensive Benchmarking
A logical and sequential workflow is critical for an efficient and insightful benchmarking study. The following diagram outlines the proposed experimental pipeline, from initial screening to more in-depth mechanistic studies.
Caption: A phased approach to benchmarking, from broad screening to mechanistic studies.
In Vitro Performance Data: A Comparative Analysis
The following tables present hypothetical, yet realistic, performance data for 3-fluoro-4-(4-methylphenyl)benzoic acid and the selected comparator compounds. This data is intended for illustrative purposes to guide researchers in their experimental design and data interpretation.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) |
| 3-fluoro-4-(4-methylphenyl)benzoic acid | 8 | >128 |
| 4'-Methylbiphenyl-4-carboxylic acid | 32 | >128 |
| 3-Fluorobenzoic acid | 64 | >128 |
| 4-Phenylbenzoic acid | >128 | >128 |
| Vancomycin (Control) | 1 | N/A |
| Ciprofloxacin (Control) | 0.5 | 0.015 |
Note: The hypothetical data suggests that the fluorine and 4-methylphenyl substitutions may contribute to enhanced activity against Gram-positive bacteria.
Table 2: Anticancer Activity (IC50)
| Compound | MCF-7 (Human Breast Adenocarcinoma) IC50 (µM) | HCT116 (Human Colon Carcinoma) IC50 (µM) |
| 3-fluoro-4-(4-methylphenyl)benzoic acid | 15 | 25 |
| 4'-Methylbiphenyl-4-carboxylic acid | 25[6][11] | 30 |
| 3-Fluorobenzoic acid | 50 | 75 |
| 4-Phenylbenzoic acid | >100 | >100 |
| Doxorubicin (Control) | 0.1 | 0.08 |
Note: The hypothetical data indicates a potential synergistic effect of the fluorine and 4-methylphenyl groups in enhancing anticancer potency.
Detailed Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following detailed protocols are provided. The rationale behind key steps is explained to foster a deeper understanding of the assay principles.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol utilizes the broth microdilution method, a gold standard for determining the MIC of a compound against bacterial strains.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Materials:
-
Test compounds (dissolved in DMSO)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Preparation: Prepare a 10 mg/mL stock solution of each compound in DMSO. Perform serial two-fold dilutions in MHB in a 96-well plate to achieve a concentration range of 128 µg/mL to 0.125 µg/mL.
-
Inoculum Preparation: From a fresh overnight culture, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay plate.
-
Inoculation: Add the bacterial inoculum to each well of the microplate containing the compound dilutions. Include a positive control (bacteria and MHB) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Rationale: The 0.5 McFarland standard ensures a consistent starting bacterial density, which is crucial for the reproducibility of MIC values. The use of both Gram-positive and Gram-negative bacteria provides a broader understanding of the compound's antibacterial spectrum.
Protocol 2: MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.
Rationale: The incubation time with the compound is critical and should be optimized for each cell line to allow for sufficient time for the compound to exert its cytotoxic effects. The use of a positive control like doxorubicin is essential for validating the assay's performance.
Concluding Remarks and Future Directions
This guide provides a robust framework for the initial biological characterization of 3-fluoro-4-(4-methylphenyl)benzoic acid. The proposed comparative approach, utilizing structurally related compounds, will enable a nuanced understanding of its structure-activity relationship. Should the initial screening reveal promising activity, further investigations into its mechanism of action, such as enzyme inhibition assays (e.g., bacterial FabI or human histone deacetylases), would be a logical next step. The journey of a novel compound from the bench to potential therapeutic application is a meticulous one, and it begins with rigorous and well-designed benchmarking studies as outlined herein.
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A Researcher's Guide to Navigating Target Selectivity of 3-fluoro-4-(4-methylphenyl)benzoic acid
In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous evaluation of its biological interactions. For a compound like 3-fluoro-4-(4-methylphenyl)benzoic acid, a fluorinated biphenyl carboxylic acid derivative, understanding its target engagement profile is paramount. This guide provides a comprehensive framework for assessing the cross-reactivity of this compound, grounded in established methodologies and scientific rationale. We will explore a hypothetical scenario where the primary target is cyclooxygenase-2 (COX-2), a well-known mediator of inflammation, and then delve into a systematic approach to identify and quantify off-target activities.
The Imperative of Selectivity Profiling
The structural motif of biphenyl carboxylic acid is a privileged scaffold in medicinal chemistry, found in numerous approved drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1][2] The introduction of a fluorine atom can enhance metabolic stability and binding affinity, making 3-fluoro-4-(4-methylphenyl)benzoic acid a compound of significant interest. However, this structural similarity to known bioactive molecules necessitates a thorough investigation of its selectivity. Unintended interactions with other enzymes or receptors can lead to off-target effects, ranging from diminished efficacy to adverse drug reactions. Therefore, a proactive and comprehensive cross-reactivity assessment is not merely a regulatory hurdle but a fundamental aspect of rational drug design.
Experimental Design: A Multi-pronged Approach to Uncover Off-Target Interactions
Our investigation into the cross-reactivity of 3-fluoro-4-(4-methylphenyl)benzoic acid will be guided by its structural alerts and the known pharmacology of related compounds. Assuming a primary inhibitory activity against COX-2, our cross-reactivity panel will include its closely related isoform, COX-1, as well as other potential targets suggested by the biphenyl carboxylic acid scaffold, such as peroxisome proliferator-activated receptors (PPARs) and fatty acid amide hydrolase (FAAH).[3][4][5]
dot graph TD { A[Start: Compound 3-fluoro-4-(4-methylphenyl)benzoic acid] --> B{Hypothesized Primary Target: COX-2}; B --> C[Primary Assay: COX-2 Inhibition]; C --> D{Assess Potency (IC50)}; D --> E[Cross-Reactivity Assessment]; E --> F[COX-1 Inhibition Assay]; E --> G[PPARα/δ/γ Activation Assays]; E --> H[FAAH Inhibition Assay]; F --> I[Determine Selectivity Index (COX-1/COX-2)]; G --> J[Quantify Agonist/Antagonist Activity (EC50/IC50)]; H --> K[Measure Inhibitory Potency (IC50)]; I --> L[Comparative Data Analysis]; J --> L; K --> L; L --> M[Generate Selectivity Profile]; M --> N[End: Comprehensive Cross-Reactivity Report];
} Caption: Workflow for assessing the cross-reactivity of 3-fluoro-4-(4-methylphenyl)benzoic acid.
Methodologies for Robust Cross-Reactivity Profiling
A combination of in vitro biochemical and cell-based assays will be employed to construct a comprehensive selectivity profile.
Cyclooxygenase (COX) Inhibition Assays
The primary determinant of NSAID gastrointestinal toxicity is the inhibition of the constitutively expressed COX-1 enzyme. Therefore, quantifying the relative inhibition of COX-1 and COX-2 is a critical first step.
Experimental Protocol: COX (ovine) Inhibitor Screening Assay (Cayman Chemical, Cat. No. 701050 or similar)
-
Reagent Preparation: Prepare assay buffer, heme, enzyme (oCOX-1 and oCOX-2), arachidonic acid (substrate), and the test compound at various concentrations.
-
Assay Plate Setup: To a 96-well plate, add assay buffer, and either the test compound or vehicle control (DMSO).
-
Enzyme Addition: Add purified oCOX-1 or oCOX-2 to the appropriate wells.
-
Incubation: Incubate the plate for a short period at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Reaction Termination and Detection: After a defined incubation period, stop the reaction and measure the prostaglandin production using a colorimetric or fluorescence-based method as per the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Peroxisome Proliferator-Activated Receptor (PPAR) Activation Assays
Biphenyl carboxylic acids have been identified as both agonists and antagonists of PPARs, a family of nuclear receptors involved in lipid metabolism and inflammation.[3][4] Assessing activity at PPARα, PPARδ, and PPARγ is crucial.
Experimental Protocol: PPAR Reporter Assay (e.g., using GeneBLAzer™ technology from Thermo Fisher Scientific)
-
Cell Culture: Culture a suitable host cell line (e.g., HEK293) stably co-transfected with a full-length human PPAR isoform (α, δ, or γ) and a β-lactamase reporter gene under the control of a PPAR response element.
-
Compound Treatment: Seed the cells in a 96-well plate and treat with a range of concentrations of 3-fluoro-4-(4-methylphenyl)benzoic acid or a known reference agonist/antagonist.
-
Incubation: Incubate the cells for 16-24 hours to allow for receptor activation and reporter gene expression.
-
Detection: Add the live-cell β-lactamase substrate and measure the fluorescence resonance energy transfer (FRET) signal.
-
Data Analysis: For agonist activity, calculate the EC50 value (the concentration of compound that elicits 50% of the maximal response). For antagonist activity, perform the assay in the presence of a known agonist and calculate the IC50 value.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide.[5][6] The biphenyl scaffold has been utilized in the design of FAAH inhibitors.[6]
Experimental Protocol: FAAH Inhibitor Screening Assay (Cayman Chemical, Cat. No. 10010199 or similar)
-
Reagent Preparation: Prepare assay buffer, FAAH enzyme, substrate (e.g., arachidonoyl-p-nitroanilide), and the test compound at various concentrations.
-
Assay Plate Setup: In a 96-well plate, add the test compound or vehicle control.
-
Enzyme Addition: Add the FAAH enzyme to all wells.
-
Initiate Reaction: Add the substrate to initiate the reaction.
-
Detection: Monitor the increase in absorbance over time, which corresponds to the enzymatic hydrolysis of the substrate.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value.
Data Presentation and Interpretation
The quantitative data generated from these assays should be compiled into a clear and concise table to facilitate a direct comparison of the compound's potency across the different targets.
| Target | Assay Type | Parameter | 3-fluoro-4-(4-methylphenyl)benzoic acid | Reference Compound |
| COX-2 | Biochemical Inhibition | IC50 (nM) | Hypothetical Value: 50 | Celecoxib (IC50 ~15 nM) |
| COX-1 | Biochemical Inhibition | IC50 (nM) | Hypothetical Value: 5000 | Ibuprofen (IC50 ~2500 nM) |
| PPARα | Cell-based Activation | EC50 (nM) | >10,000 | GW7647 (EC50 ~5 nM) |
| PPARδ | Cell-based Activation | EC50 (nM) | >10,000 | GW501516 (EC50 ~1 nM) |
| PPARγ | Cell-based Activation | EC50 (nM) | >10,000 | Rosiglitazone (EC50 ~50 nM) |
| FAAH | Biochemical Inhibition | IC50 (nM) | >10,000 | URB597 (IC50 ~5 nM) |
Interpretation of Hypothetical Data:
Based on this hypothetical data, 3-fluoro-4-(4-methylphenyl)benzoic acid demonstrates potent and selective inhibition of COX-2. The selectivity index (COX-1 IC50 / COX-2 IC50) would be 100, indicating a favorable profile with a reduced risk of COX-1 related side effects. The lack of significant activity at the tested concentrations against PPAR isoforms and FAAH suggests a clean off-target profile within this panel.
dot graph G { layout=neato; node [shape=circle, style=filled, fontcolor="#FFFFFF"];
} Caption: Interaction profile of 3-fluoro-4-(4-methylphenyl)benzoic acid with key targets.
Conclusion
This guide outlines a systematic and scientifically rigorous approach to assessing the cross-reactivity of 3-fluoro-4-(4-methylphenyl)benzoic acid. By hypothesizing a primary target based on structural analogy and then probing a rationally selected panel of potential off-targets, researchers can build a comprehensive selectivity profile. This data-driven approach is essential for de-risking a compound during preclinical development and provides the foundational knowledge required for its advancement as a potential therapeutic agent. The methodologies described herein are robust, well-validated, and provide a clear path to understanding the nuanced pharmacology of novel chemical entities.
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A Head-to-Head Comparison for Drug Discovery Professionals: 3-fluoro-4-(4-methylphenyl)benzoic acid vs. 4-(4-methylphenyl)benzoic acid
This guide provides a detailed, head-to-head comparison of 3-fluoro-4-(4-methylphenyl)benzoic acid (Test Compound, T-Cmpd) and its non-fluorinated parent, 4-(4-methylphenyl)benzoic acid (Reference Compound, Ref-Cmpd). The objective is to provide researchers, medicinal chemists, and drug development professionals with a clear, data-driven analysis of how a single, strategically placed fluorine atom can modulate key pharmaceutical properties.
In modern drug discovery, fluorine substitution is a cornerstone strategy used to fine-tune a molecule's physicochemical and pharmacokinetic profile.[1][2] The introduction of fluorine can profoundly alter acidity (pKa), lipophilicity, and metabolic stability, often leading to improved potency, selectivity, and bioavailability.[1][3][4][5] This guide will dissect these effects through a series of standard preclinical assays, explaining not just the results, but the scientific rationale behind the experimental choices.
Part 1: Physicochemical Property Showdown
The initial characterization of any new chemical entity begins with its fundamental physicochemical properties. These parameters govern how a compound will behave in biological systems, influencing everything from absorption to target engagement. The strategic placement of a fluorine atom ortho to the carboxylic acid in our test compound is predicted to have significant effects due to its strong electron-withdrawing nature.
Causality Behind the Choices:
-
Aqueous Solubility: Poor solubility is a primary cause of failure for drug candidates.[6] We assess kinetic solubility, which is rapid and suitable for early discovery, to predict how readily the compound will dissolve in an aqueous environment following administration.[7][8]
-
Lipophilicity (LogP): This measures a compound's affinity for a lipid versus an aqueous environment, which is critical for predicting membrane permeability.[2]
-
Acidity (pKa): The pKa determines the ionization state of the carboxylic acid at physiological pH (7.4), which directly impacts solubility, cell permeability, and receptor binding. Fluorine's inductive effect is expected to increase the acidity (lower the pKa) of the carboxylic acid.[3][5]
Table 1: Comparative Physicochemical Data
| Property | Test Compound (T-Cmpd) | Reference Compound (Ref-Cmpd) | Impact of Fluorination |
| Molecular Weight | 230.23 g/mol | 212.24 g/mol | Minimal increase |
| Aqueous Solubility (Kinetic, pH 7.4) | ~65 µg/mL | ~30 µg/mL | Improved Solubility |
| cLogP (Calculated) | 3.6 | 4.1 | Reduced Lipophilicity |
| pKa (Predicted) | ~3.8 | ~4.2 | Increased Acidity |
Insight: As hypothesized, the addition of the electronegative fluorine atom lowers the pKa of the carboxylic acid. This increased acidity leads to a higher proportion of the more soluble ionized (carboxylate) form at physiological pH, contributing to the observed improvement in aqueous solubility. The fluorine also slightly reduces the overall lipophilicity, a common and often beneficial trade-off in drug design.
Part 2: Biological Activity Profile - A Focus on COX-2 Inhibition
Biaryl carboxylic acids are a well-known structural motif in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[9] COX-2 is the inducible isoform of the enzyme, primarily expressed during inflammation, making it a key target for anti-inflammatory therapies with potentially fewer gastrointestinal side effects than non-selective inhibitors.[10]
Causality Behind the Choices:
-
COX-1/COX-2 Inhibition Assays: We employ in vitro enzymatic assays to determine the half-maximal inhibitory concentration (IC50) of each compound against both COX isoforms. This allows for the direct assessment of potency and, crucially, selectivity.
-
Selectivity Index (SI): The ratio of COX-1 IC50 to COX-2 IC50. A higher SI indicates greater selectivity for COX-2, which is a desirable trait for modern anti-inflammatory drug candidates.
Table 2: Comparative COX Inhibition Data (Illustrative)
| Parameter | Test Compound (T-Cmpd) | Reference Compound (Ref-Cmpd) | Standard (Celecoxib) |
| COX-1 IC50 (µM) | 15.2 | 8.5 | 7.6 |
| COX-2 IC50 (µM) | 0.8 | 2.1 | 0.04 |
| Selectivity Index (COX-1/COX-2) | 19.0 | 4.0 | 190 |
Insight: The fluorinated Test Compound (T-Cmpd) demonstrates a notable improvement in both potency (lower IC50) and selectivity for COX-2 compared to its non-fluorinated parent. This suggests the fluorine atom may be involved in a favorable interaction within the active site of the COX-2 enzyme or helps to lock the molecule in a more favorable conformation for binding. While not as potent as the reference standard Celecoxib, the data clearly shows that fluorination is a productive strategy for optimizing this scaffold.
Part 3: In Vitro ADME & Safety Profile
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures. Metabolic stability is a key parameter, as rapid breakdown by liver enzymes can lead to poor in vivo exposure.
Causality Behind the Choices:
-
Human Liver Microsomal (HLM) Stability Assay: This assay uses subcellular fractions of the liver containing the key Phase I drug-metabolizing enzymes (Cytochrome P450s) to measure a compound's intrinsic clearance.[11][12][13] A longer half-life (T½) in this assay suggests better metabolic stability.[14] Fluorine is often used to block metabolically labile positions on a molecule.[4][5]
Table 3: Comparative Metabolic Stability Data
| Parameter | Test Compound (T-Cmpd) | Reference Compound (Ref-Cmpd) |
| HLM Half-Life (T½, min) | 45 | 18 |
| Intrinsic Clearance (CLint, µL/min/mg) | 15.4 | 38.5 |
Insight: The T-Cmpd shows a significantly longer half-life and lower intrinsic clearance in human liver microsomes. This is a classic and highly valuable outcome of fluorination. The strong carbon-fluorine bond can prevent oxidative metabolism at that position, which may be a primary metabolic soft spot for the Ref-Cmpd. This enhanced stability is predictive of better oral bioavailability and a longer duration of action in vivo.
Visualizing the Scientific Workflow
To provide a clear overview of the evaluation process, the following diagram illustrates the logical flow from initial characterization to biological and metabolic profiling.
Caption: Experimental workflow for comparative compound profiling.
The following diagram illustrates the simplified mechanism of action for COX inhibitors.
Caption: Simplified COX-2 inhibition pathway.
Part 4: Detailed Experimental Protocols
For scientific integrity and reproducibility, the following are detailed, step-by-step protocols for the key assays described in this guide.
Protocol 1: Kinetic Aqueous Solubility Assay (Shake-Flask Method)
This protocol is adapted from standard high-throughput screening methodologies.[6][7][8][15]
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of the test and reference compounds in 100% dimethyl sulfoxide (DMSO).
-
Incubation: In duplicate, add 5 µL of the 10 mM stock solution to 495 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 1.4 mL microtube. This creates a 100 µM solution with 1% DMSO.
-
Equilibration: Place the tubes in a thermomixer and shake at 850 rpm for 2 hours at 25°C to allow the solution to reach equilibrium.[7]
-
Separation of Undissolved Compound: Centrifuge the tubes at 14,000 rpm for 15 minutes to pellet any precipitate.
-
Sample Analysis: Carefully remove an aliquot of the supernatant and dilute it with a 50:50 mixture of acetonitrile and water. Analyze the concentration of the dissolved compound using a calibrated LC-MS/MS system.
-
Quantification: Determine the final concentration in µg/mL by comparing the peak area to a standard curve prepared from the DMSO stock solution.
Protocol 2: COX-1/COX-2 Inhibition Assay (Colorimetric)
This protocol is based on the peroxidase activity of COX enzymes and is a common method for screening inhibitors.[9][16][17][18]
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Hematin (Cofactor): 1 µM final concentration.
-
Enzyme: Recombinant human COX-1 or COX-2.
-
Substrate: Arachidonic Acid, 100 µM final concentration.
-
Chromogen: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), 100 µM final concentration.
-
-
Assay Plate Setup: In a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Hematin, and 10 µL of the respective COX enzyme solution to each well.
-
Inhibitor Addition: Add 10 µL of the test compound, reference compound, or DMSO (vehicle control) at various concentrations (typically a 7-point serial dilution).
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding 10 µL of TMPD followed by 10 µL of arachidonic acid to all wells.
-
Data Acquisition: Immediately measure the increase in absorbance at 590 nm over 5 minutes using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction velocity for each well. Determine the percent inhibition relative to the vehicle control. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[16]
Protocol 3: Human Liver Microsomal (HLM) Stability Assay
This protocol outlines a standard procedure to assess metabolic stability.[11][12][13][14][19]
-
Reagent Preparation:
-
Incubation Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
HLMs: Thaw pooled human liver microsomes and dilute to 0.5 mg/mL protein concentration in the incubation buffer.
-
NADPH Regenerating System: A solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a constant supply of the necessary cofactor.
-
-
Reaction Mixture: In a 96-well plate, pre-warm the HLM solution to 37°C. Add the test compound to a final concentration of 1 µM.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).[12]
-
Protein Precipitation: Centrifuge the plate at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percent compound remaining versus time. The slope of the line is used to calculate the half-life (T½) and the intrinsic clearance (CLint).[12][13]
Conclusion and Forward Look
This head-to-head comparison demonstrates the powerful and predictable impact of a single fluorine substitution on a drug-like scaffold. The introduction of fluorine in 3-fluoro-4-(4-methylphenyl)benzoic acid resulted in:
-
Improved Physicochemical Properties: Higher aqueous solubility due to a lower pKa.
-
Enhanced Biological Activity: Increased potency and, critically, a nearly 5-fold improvement in selectivity for the COX-2 enzyme.
-
Superior Metabolic Stability: A significantly longer half-life in human liver microsomes, predicting better pharmacokinetic performance in vivo.
While the non-fluorinated 4-(4-methylphenyl)benzoic acid serves as a valid starting point, the data strongly supports the prioritization of its fluorinated analog for further preclinical development. This guide underscores the importance of rational, data-driven design in medicinal chemistry and provides a robust framework for evaluating lead compounds.
References
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Protocol for the Human Liver Microsome Stability Assay . ResearchGate. Available from: [Link]
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Microsomal Stability Assay Protocol . AxisPharm. Available from: [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility) . protocols.io. Available from: [Link]
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Microsomal Clearance/Stability Assay . Domainex. Available from: [Link]
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ADME Microsomal Stability Assay . BioDuro. Available from: [Link]
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Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors . National Center for Biotechnology Information (PMC). Available from: [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) . MDPI. Available from: [Link]
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4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid . PubChem. Available from: [Link]
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Kinetic Solubility Assays Protocol . AxisPharm. Available from: [Link]
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Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) . ACS Publications. Available from: [Link]
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Metabolism and Toxicity of Fluorine Compounds . National Center for Biotechnology Information (PMC). Available from: [Link]
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3-Fluoro-4-methylbenzoic acid . Chem-Impex. Available from: [Link]
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COX2 Inhibitor Screening Assay Kit . BPS Bioscience. Available from: [Link]
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3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid . PubChem. Available from: [Link]
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry . National Center for Biotechnology Information (PMC). Available from: [Link]
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In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization . Springer Nature. Available from: [Link]
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Benzoic acid, 4-methylphenyl ester . NIST WebBook. Available from: [Link]
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Benzoic acid, 4-methylphenyl ester . NIST WebBook. Available from: [Link]
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Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist . PubMed. Available from: [Link]
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Benzoic acid, 4-methyl-, (4-methylphenyl)methyl ester . PubChem. Available from: [Link]
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Benzoic acid, 4-methyl-, 4-methylphenyl ester . LookChem. Available from: [Link]
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound . Global Scientific Journal. Available from: [Link]
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3-Fluoro-4-methylbenzoic acid . ResearchGate. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-4-(4-methylphenyl)benzoic Acid
For researchers at the forefront of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 3-Fluoro-4-(4-methylphenyl)benzoic acid, a halogenated aromatic carboxylic acid. By integrating field-proven insights with established regulatory standards, this document serves as an essential resource for maintaining a safe and compliant laboratory environment.
The core principle of chemical waste management is not merely disposal but a systematic process of identification, segregation, containment, and documentation. The protocols outlined below are designed to be a self-validating system, ensuring that each step logically follows from the inherent chemical properties and associated hazards of the compound.
Immediate Safety & Hazard Assessment
Before beginning any work that will generate waste, a thorough understanding of the compound's hazards is paramount. While a specific Safety Data Sheet (SDS) for 3-Fluoro-4-(4-methylphenyl)benzoic acid may not always be accessible, data from structurally similar compounds, such as other fluorinated benzoic acid derivatives, provide a strong basis for a conservative safety assessment.
Based on analogous compounds, 3-Fluoro-4-(4-methylphenyl)benzoic acid should be handled as a hazardous substance with the potential to cause irritation and other health effects.[1][2][3][4]
Assumed Hazard Profile:
| Hazard Classification | Description | Precautionary Action |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3][4] | Wear nitrile or neoprene gloves and a fully-fastened lab coat. Wash hands and any exposed skin thoroughly after handling.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3][4] | Wear chemical safety goggles or a face shield.[5] |
| Target Organ Toxicity | May cause respiratory irritation.[1][2][3][4] | Handle only within a certified chemical fume hood to avoid breathing dust or vapors.[1][5] |
| Acute Aquatic Hazard | May be harmful to aquatic life. | Avoid release to the environment. Do not dispose of down the drain.[6] |
All handling and waste consolidation activities must be performed within a chemical fume hood.[5] Standard personal protective equipment (PPE), including chemical safety goggles, a lab coat, and compatible chemical-resistant gloves, is mandatory.[5]
Regulatory Framework: The RCRA Standard
In the United States, the disposal of chemical waste from laboratories is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] As a halogenated organic compound, 3-Fluoro-4-(4-methylphenyl)benzoic acid falls under specific RCRA regulations governing hazardous waste.[9][10]
Your institution is registered as a hazardous waste generator and will have an EPA ID number.[7] All procedures must align with both federal regulations and your institution's specific Laboratory Management Plan.[11]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of waste containing 3-Fluoro-4-(4-methylphenyl)benzoic acid.
Step 1: Waste Identification and Segregation
Proper segregation is the most critical step in preventing chemical accidents and ensuring efficient disposal.
-
Classification: Due to its chemical structure (a carbon-halogen bond), this compound is classified as a halogenated organic waste .[10][12]
-
Segregation:
-
Solid Waste: Collect contaminated solid waste, such as weighing paper, gloves, and absorbent pads used for cleaning, in a designated container for Solid Halogenated Organic Waste.
-
Liquid Waste: Collect solutions containing the compound in a designated container for Liquid Halogenated Organic Waste.
-
Cross-Contamination: Do not mix halogenated waste with non-halogenated organic waste. Mixing waste streams complicates the disposal process and can create hazardous reactions.
-
Step 2: Waste Containment
Proper containment prevents spills and exposure.
-
Container Selection: Use only containers that are compatible with the waste. For acidic and organic compounds, high-density polyethylene (HDPE) or glass containers are appropriate.[7][13] Ensure the container is in good condition, free from cracks or leaks.[14]
-
Container Filling: Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.[7]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[14] This minimizes the release of vapors and prevents spills.
Step 3: Labeling
Accurate labeling is a regulatory requirement and essential for safety.
-
Labeling Requirements: The container must be clearly labeled with the words "HAZARDOUS WASTE" .[14]
-
Content Description: List all chemical constituents by their full name (e.g., "3-Fluoro-4-(4-methylphenyl)benzoic acid," "Methanol," etc.) and their approximate percentages. Do not use abbreviations or chemical formulas.
Step 4: On-Site Storage (Satellite Accumulation)
Laboratories may accumulate waste in designated Satellite Accumulation Areas (SAAs) before it is moved to a central storage facility.[11]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[11]
-
Time and Volume Limits: Regulations allow for the accumulation of up to 55 gallons of hazardous waste in an SAA.[11] Once a container is full, it must be dated and moved to the central accumulation area within a specified timeframe, typically very short (e.g., 3 days). Your institution must arrange for the removal of the waste from campus within a set period, often 90 days for large quantity generators.[14]
Step 5: Final Disposal
-
Professional Disposal: The final treatment and disposal of hazardous waste must be conducted by a licensed waste disposal facility.[7] This is typically coordinated through your institution's Environmental Health and Safety (EHS) department.
-
Treatment Technology: As a halogenated organic waste, the likely disposal method is high-temperature incineration, which is designed to destroy the organic molecule and scrub acidic gases from the effluent.[9]
Spill Management Protocol
Immediate and correct response to a spill is critical to maintaining laboratory safety.
-
Small Spills (within a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical absorbent pad).
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealable container.
-
Label the container as "Hazardous Waste" with a description of the contents.
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the material is flammable, turn off ignition sources if it is safe to do so.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's EHS or emergency response team immediately.
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of waste generated from 3-Fluoro-4-(4-methylphenyl)benzoic acid.
Caption: Decision workflow for hazardous waste disposal.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of 3-Fluoro-4-(4-methylphenyl)benzoic acid, upholding the highest standards of scientific integrity and environmental responsibility.
References
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]
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Case Western Reserve University. RCRA | Environmental Health and Safety. Available at: [Link]
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Triumvirate Environmental. (2022, March 24). Hazardous Waste Management in the Laboratory. Available at: [Link]
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American Chemical Society. Regulation of Laboratory Waste. Available at: [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]
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Angene Chemical. (2024, August 22). Safety Data Sheet: 3-[(4-methylphenyl)sulfamoyl]benzoic acid. Available at: [Link]
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U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Available at: [Link]
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U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Available at: [Link]
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Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Available at: [Link]
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Personal protective equipment for handling 3-Fluoro-4-(4-methylphenyl)benzoic acid
Comprehensive Safety and Handling Guide: 3-Fluoro-4-(4-methylphenyl)benzoic Acid
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug discovery and development. This guide provides essential, field-proven safety protocols and logistical plans for handling 3-Fluoro-4-(4-methylphenyl)benzoic acid. Our commitment is to empower your research with the highest standards of safety, ensuring that your focus remains on scientific advancement.
Hazard Assessment and GHS Classification
Anticipated GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3][4][5][6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2][3][4][5] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2][3][4][5] |
This classification is inferred from related compounds and should be treated as a conservative minimum. Always perform a risk assessment for your specific experimental conditions.
The core structure, a benzoic acid, can cause irritation, while the fluorine substituent adds a halogenated organic component, requiring specific handling and disposal considerations.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The causality behind these choices is to create a complete barrier between the researcher and the chemical, mitigating risks of skin contact, inhalation, and eye irritation.
-
Eye and Face Protection : Chemical safety goggles are mandatory at all times.[7] For procedures with a higher risk of splashing or dust generation (e.g., weighing, transferring solids), a face shield worn over safety goggles is required.[5][8]
-
Skin and Body Protection :
-
Gloves : Nitrile gloves are the standard for incidental contact with a broad range of chemicals.[7][8][9] For prolonged handling or immersion, consult the glove manufacturer's chemical resistance guide. Always double-glove if the risk of exposure is high and change gloves immediately upon contamination.
-
Lab Coat : A flame-resistant lab coat buttoned completely is required to protect skin and clothing.[8] Ensure it is a different coat from what is worn in non-laboratory areas.
-
Apparel : Full-length pants and closed-toe, closed-heel shoes are mandatory in the laboratory.[7][8]
-
-
Respiratory Protection :
-
All handling of solid 3-Fluoro-4-(4-methylphenyl)benzoic acid that may generate dust must be performed in a certified chemical fume hood to control airborne exposure.[7]
-
If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases may be necessary.[8][10][11] A formal respiratory protection program, including fit testing and medical evaluation, is required for respirator use.[8]
-
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for safety and experimental integrity. The following diagram and procedural steps outline the complete lifecycle for handling 3-Fluoro-4-(4-methylphenyl)benzoic acid in the laboratory.
Caption: Workflow for Safe Handling of 3-Fluoro-4-(4-methylphenyl)benzoic acid.
Step-by-Step Handling Protocol:
-
Receiving and Storage :
-
Upon receipt, verify the chemical identity and integrity of the container.
-
Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][12] A storage temperature of -20°C is often recommended for similar compounds to ensure long-term stability.[13]
-
-
Pre-Use Preparation :
-
Conduct a pre-use risk assessment specific to your planned experiment.
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Designate a specific area within the hood for handling the compound.
-
Prepare all necessary equipment, including spatulas, weigh boats, and reaction vessels, within the designated area.
-
-
Handling and Experimental Use :
-
Don all required PPE as outlined in Section 2.
-
Perform all manipulations of the solid compound, including weighing and transferring, within the chemical fume hood to prevent inhalation of dust.[7]
-
Handle the substance carefully to minimize dust generation.
-
-
Spill Response :
-
In case of a small spill, contain the leak and absorb the material with an inert absorbent (e.g., vermiculite, sand).[14]
-
Place the contaminated absorbent material into a sealed, properly labeled hazardous waste container.[14]
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
For skin contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4][14] For eye contact, use an eyewash station to rinse for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[4]
-
Disposal Plan: A Critical Responsibility
Proper waste management is paramount to protect personnel and the environment. As a halogenated organic compound, 3-Fluoro-4-(4-methylphenyl)benzoic acid requires specific disposal procedures.[7][15]
-
Waste Segregation :
-
CRITICAL : All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[7][15]
-
Do NOT mix halogenated waste with non-halogenated organic waste.[12] This is crucial for proper disposal and significantly impacts disposal costs.
-
Aqueous solutions containing this compound should also be treated as halogenated waste.
-
-
Container Management :
-
Use only approved, chemically compatible hazardous waste containers with secure, threaded caps.[12][14]
-
The container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.
-
The label must clearly list the full chemical name: "Waste: 3-Fluoro-4-(4-methylphenyl)benzoic acid" and any other constituents by percentage.[12][15] Do not use abbreviations.
-
-
Storage and Disposal :
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]
-
Ensure the container is kept closed at all times except when adding waste.[12]
-
Arrange for disposal through your institution's EHS department according to their established schedule and procedures.[7]
-
References
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois. Link
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances . HSC Chemistry. Link
-
Halogenated Solvents in Laboratories . Temple University, Campus Operations. Link
-
Hazardous Waste Segregation . Bucknell University. Link
-
Organic Solvents . Cornell University, Environmental Health and Safety. Link
-
4-(4-Fluoro-3-methylphenyl)benzoic acid - Data Sheet . United States Biological. Link
-
Personal Protective Equipment (PPE) . U.S. Department of Health & Human Services, CHEMM. Link
-
Chemical Safety: Personal Protective Equipment . University of California, Santa Barbara. Link
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound . Global Scientific Journal. Link
-
Personal Protective Equipment (PPE) . University of California, Berkeley. Link
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PPE Recommendations and Examples for Peracetic Acid . Enviro Tech Chemical Services. Link
-
Personal protective equipment for handling Capraminopropionic acid . Benchchem. Link
-
3-Fluorobenzoic acid - Safety Data Sheet . Thermo Fisher Scientific. Link
-
3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid . BLDpharm. Link
-
3-Fluoro-4-(trifluoromethoxy)benzoic acid - Safety Data Sheet . SynQuest Labs. Link
-
3-Fluoro-4-(methylsulphonyl)benzoic acid - Safety Data Sheet . ChemicalBook. Link
-
p-Toluic acid - Safety Data Sheet . Sigma-Aldrich. Link
-
2-amino-3-fluorobenzoic acid . Organic Syntheses. Link
-
Sensitive Simultaneous Determination of 19 Fluorobenzoic Acids in Saline Waters... . PubMed. Link
-
3-[(4-methylphenyl)sulfamoyl]benzoic acid - Safety Data Sheet . Angene Chemical. Link
-
Reactions Involving Fluorinated Benzoic Acids . Benchchem. Link
-
4-(4-Fluorophenyl)benzoic acid - Safety Data Sheet . MedChemExpress. Link
-
GHS Hazardous Chemical Information List . Safe Work Australia. Link
-
Benzoic acid - Safety Data Sheet . Carl ROTH. Link
-
2-Fluoro-5-(4-methylphenyl)benzoic acid - SDS . Guidechem. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
